Adb-fubiata
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H26FN3O2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C23H26FN3O2/c1-23(2,3)21(22(25)29)26-20(28)12-16-14-27(19-7-5-4-6-18(16)19)13-15-8-10-17(24)11-9-15/h4-11,14,21H,12-13H2,1-3H3,(H2,25,29)(H,26,28)/t21-/m1/s1 |
InChI Key |
KHAUCCNSUMBFOT-OAQYLSRUSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of ADB-FUBIATA on CB1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ADB-FUBIATA, a synthetic cannabinoid receptor agonist (SCRA), has emerged as a compound of interest within the scientific and drug development communities. Understanding its precise mechanism of action at the cannabinoid type 1 (CB1) receptor is crucial for predicting its physiological effects, toxicological profile, and potential therapeutic applications or liabilities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's interaction with the CB1 receptor, focusing on its binding affinity, functional activity, and downstream signaling pathways. The information is presented through quantitative data summaries, detailed experimental methodologies, and visual diagrams to facilitate a thorough understanding for research and development purposes.
Introduction to this compound
This compound is a synthetic cannabinoid that is structurally related to other potent SCRAs.[1][2] Like other compounds in this class, its primary pharmacological effects are mediated through the activation of cannabinoid receptors, predominantly the CB1 receptor, which is highly expressed in the central nervous system. The activation of CB1 receptors by agonists typically leads to a cascade of intracellular events, beginning with the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway is responsible for the psychoactive and other physiological effects associated with cannabinoid compounds.
Quantitative Analysis of this compound's Action on CB1 Receptors
The functional activity of this compound at the human CB1 (hCB1) receptor has been primarily characterized through β-arrestin2 recruitment assays.[1][3] These assays measure the recruitment of the β-arrestin 2 protein to the receptor upon agonist binding, which is a key event in G-protein coupled receptor (GPCR) desensitization and signaling.
| Compound | Assay Type | Receptor | Parameter | Value | Reference Compound | Source |
| This compound | β-arrestin2 Recruitment | hCB1 | EC50 | 635 nM | CP55,940 | [1][2] |
| This compound | β-arrestin2 Recruitment | hCB1 | Emax | 141% | CP55,940 | [1][2] |
| This compound | β-arrestin2 Recruitment | hCB2 | Activity | Almost no activity | - | [1] |
Table 1: Quantitative data on the functional activity of this compound at cannabinoid receptors.
The data indicates that this compound is a potent and full agonist at the CB1 receptor, with an efficacy exceeding that of the reference agonist CP55,940.[1][2] Furthermore, it demonstrates significant selectivity for the CB1 receptor over the CB2 receptor.[1]
Currently, specific quantitative data for this compound from GTPγS binding and direct cAMP accumulation assays are limited in the publicly available scientific literature. To provide a more complete pharmacological profile, further studies employing these assays are warranted.
Signaling Pathways of this compound at the CB1 Receptor
As a CB1 receptor agonist, this compound is understood to activate the canonical Gi/o signaling cascade. The binding of this compound to the CB1 receptor induces a conformational change, leading to the activation of the associated inhibitory G-protein (Gi/o). This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP. This signaling pathway is fundamental to the physiological and psychoactive effects of cannabinoids.
Figure 1: this compound's primary signaling pathway at the CB1 receptor.
Beyond the primary G-protein signaling, agonist binding to the CB1 receptor also initiates β-arrestin recruitment. This process is crucial for receptor desensitization and internalization, and can also trigger G-protein-independent signaling cascades.
Figure 2: β-arrestin recruitment to the CB1 receptor upon agonist binding.
Detailed Experimental Protocols
The following are generalized protocols for key assays used to characterize the activity of synthetic cannabinoids at the CB1 receptor. These should be adapted and optimized for specific laboratory conditions and reagents.
β-Arrestin2 Recruitment Assay (NanoLuc® Binary Technology)
This assay quantifies the interaction between the CB1 receptor and β-arrestin2 upon agonist stimulation using a split-luciferase system.
Figure 3: Experimental workflow for a β-arrestin2 recruitment assay.
Materials:
-
CHO-K1 cells stably co-expressing human CB1 receptor fused to the large subunit of NanoLuc® luciferase (LgBiT) and β-arrestin2 fused to the small subunit (SmBiT).
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
White, opaque 96-well cell culture plates.
-
This compound and reference agonist (e.g., CP55,940).
-
Nano-Glo® Live Cell Assay System.
-
Luminometer plate reader.
Procedure:
-
Cell Culture: Culture the engineered CHO-K1 cells according to standard protocols.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Compound Addition: Add the diluted compounds to the respective wells of the cell plate.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 90 minutes).
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate to each well according to the manufacturer's instructions.
-
Measurement: Immediately measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Figure 4: Experimental workflow for a [³⁵S]GTPγS binding assay.
Materials:
-
Membranes from CHO-K1 cells stably expressing the human CB1 receptor.
-
[³⁵S]GTPγS radioligand.
-
Guanosine diphosphate (B83284) (GDP).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cultured cells expressing the CB1 receptor.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound or a reference agonist in the assay buffer.
-
Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding and plot it against the agonist concentration to calculate EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the ability of a CB1 receptor agonist to inhibit the forskolin-stimulated production of cAMP.
Figure 5: Experimental workflow for a cAMP accumulation assay.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor.
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay-based kits).
-
Cell culture medium and plates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Seeding: Seed the HEK293-hCB1 cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a reference agonist.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Cell Lysis: Lyse the cells according to the protocol of the cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP levels using the chosen detection method.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the IC50 and Emax values.
Conclusion
This compound is a potent and selective full agonist at the CB1 receptor. Its mechanism of action follows the well-established Gi/o-coupled signaling pathway, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. Furthermore, it effectively recruits β-arrestin2, suggesting involvement in receptor desensitization and potentially G-protein-independent signaling. While the current data provides a strong foundation for understanding its pharmacological profile, further research utilizing a broader range of functional assays, such as GTPγS binding and direct cAMP accumulation assays, will be invaluable for a more complete characterization of its signaling properties and potential for biased agonism. This in-depth understanding is essential for the continued evaluation of its potential risks and any therapeutic prospects.
References
The Emergence and Scientific Profile of ADB-FUBIATA (AD-18): A Technical Guide
A Novel Synthetic Cannabinoid Receptor Agonist
ADB-FUBIATA, also known as AD-18, is a synthetic cannabinoid that has recently emerged on the novel psychoactive substances (NPS) market. Its appearance is largely seen as a response to the class-wide ban on many synthetic cannabinoid structural classes implemented by China in 2021. Structurally similar to its predecessor ADB-FUBICA, this compound features a key modification: an extended amide linker with an additional methylene (B1212753) group. This alteration was likely intended to circumvent existing legislation. This technical guide provides a comprehensive overview of the discovery, plausible synthesis, pharmacological activity, metabolic fate, and analytical identification of this compound.
Discovery and History
This compound was first identified in seized drug materials in late 2021. Its emergence highlighted a continuing trend in the illicit drug market where clandestine laboratories rapidly modify existing chemical structures to evade legal controls. The nomenclature "ATA" in this compound was proposed by scientists at Cayman Chemical and the Center for Forensic Science Research & Education (CFSRE) to denote the acetamide (B32628) linker, distinguishing it from the traditional carboxamide ("CA") linker found in earlier synthetic cannabinoids.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | (2S)-2-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]-3,3-dimethylbutanamide |
| Other Names | AD-18, FUB-ACADB |
| CAS Number | 2938025-73-9 |
| Molecular Formula | C₂₃H₂₆FN₃O₂ |
| Molar Mass | 395.48 g/mol |
Plausible Synthesis Pathway
While a specific, peer-reviewed synthesis protocol for this compound has not been published, a plausible two-step synthetic route can be proposed based on established organic chemistry principles and known syntheses of similar indole-3-acetamide (B105759) derivatives. The synthesis likely begins with the N-alkylation of an indole-3-acetic acid precursor, followed by an amidation step.
Pharmacological Profile
This compound acts as a selective agonist at the cannabinoid receptor type 1 (CB1), with significantly lower activity at the cannabinoid receptor type 2 (CB2).[1] This selectivity profile is a notable distinction from its analog, ADB-FUBICA, which is a potent agonist at both receptors.[1]
| Parameter | Receptor | Value | Reference Compound |
| EC₅₀ | hCB1 | 635 nM | - |
| Eₘₐₓ | hCB1 | 141% | CP55,940 |
| Activity | hCB2 | Almost no activity | - |
CB1 Receptor Signaling Pathway
Upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR), this compound is expected to initiate a canonical signaling cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, activation of the CB1 receptor leads to the recruitment of β-arrestin 2, which is involved in receptor desensitization and internalization, as well as initiating G-protein-independent signaling pathways.
Metabolism
In vitro studies using human liver microsomes have shown that this compound undergoes extensive phase I metabolism. The primary metabolic pathways include hydroxylation, dehydrogenation, N-dealkylation, and amide hydrolysis. The most abundant metabolites are typically hydroxylated derivatives, which are often targeted as biomarkers for confirming consumption in forensic analysis.
Analytical Profile
The identification of this compound in seized materials is typically achieved using a combination of analytical techniques.
| Technique | Key Findings |
| GC-MS | Provides characteristic fragmentation patterns for initial identification. |
| LC-QTOF-MS | Offers high-resolution mass data for accurate mass determination and structural elucidation. |
| NMR | Used for definitive structural confirmation of the molecule. |
| FTIR | Provides information on the functional groups present in the molecule. |
Experimental Protocols
β-Arrestin 2 Recruitment Assay (General Protocol)
This assay is used to determine the functional activity of a compound at a G-protein coupled receptor, such as the CB1 receptor.
-
Cell Culture: Maintain a stable cell line co-expressing the human CB1 receptor fused to a large NanoLuc fragment (LgBiT) and β-arrestin 2 fused to a small NanoLuc fragment (SmBiT) in appropriate culture medium.
-
Assay Preparation: Seed the cells into a 384-well white-walled assay plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., CP55,940) in assay buffer.
-
Assay Procedure:
-
Add the diluted compounds to the respective wells of the assay plate.
-
Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin 2 recruitment.
-
Add the Nano-Glo® substrate to all wells.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to the response of the reference agonist.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Determine the EC₅₀ and Eₘₐₓ values by fitting the data to a four-parameter logistic equation.
-
In Vitro Metabolism with Human Liver Microsomes (General Protocol)
This protocol is used to identify the metabolic fate of a compound.
-
Incubation Mixture Preparation:
-
Prepare a stock solution of this compound (e.g., 10 µM final concentration) in a suitable solvent like methanol (B129727) or DMSO.
-
In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL final concentration), an NADPH-regenerating system (to provide cofactors for metabolic enzymes), and phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
-
-
Metabolic Reaction:
-
Initiate the reaction by adding the this compound stock solution to the pre-warmed microsome mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour) with gentle shaking.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-HRMS Analysis:
-
Analyze the supernatant using a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system.
-
Use appropriate chromatographic conditions to separate the parent compound from its metabolites.
-
Acquire high-resolution mass spectra to identify and structurally elucidate the metabolites based on their accurate mass and fragmentation patterns.
-
References
Unraveling the Pharmacodynamics of ADB-FUBIATA: A Technical Guide to Receptor Binding Affinity and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the synthetic cannabinoid ADB-FUBIATA, focusing on its interaction with cannabinoid receptors. This compound has emerged as a potent and selective agonist for the cannabinoid type 1 (CB1) receptor, exhibiting a distinct pharmacological profile. This document synthesizes the available quantitative data on its efficacy, details the experimental methodologies used for its characterization, and presents visual representations of the pertinent biological pathways and experimental workflows. Notably, while robust data exists for its functional efficacy, specific binding affinity data (Ki values) from radioligand binding assays are not extensively reported in the current scientific literature.
Introduction
This compound is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in the global recreational drug market.[1] Structurally, it is an analog of ADB-FUBICA, featuring an additional methylene (B1212753) group in its linker region.[1] Understanding the precise interactions of novel SCRAs like this compound with their biological targets is paramount for predicting their physiological and toxicological effects, and for guiding legislative action and drug development efforts. This guide focuses on the two primary aspects of its pharmacological characterization: receptor binding affinity and functional efficacy at the cannabinoid CB1 and CB2 receptors.
Quantitative Pharmacological Data
The functional activity of this compound has been primarily characterized through in vitro functional assays. The following tables summarize the key quantitative parameters reported in the scientific literature.
Table 1: Cannabinoid Receptor Efficacy of this compound
| Compound | Receptor | Assay Type | Parameter | Value | Reference Compound |
| This compound | Human CB1 | β-arrestin2 Recruitment | EC50 | 635 nM | - |
| This compound | Human CB1 | β-arrestin2 Recruitment | Emax | 141% | CP55,940 |
| This compound | Human CB2 | β-arrestin2 Recruitment | Activity | Almost no activity | - |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (Maximum effect) is the maximal response that a drug can produce.
Table 2: Cannabinoid Receptor Binding Affinity of this compound
| Compound | Receptor | Assay Type | Parameter | Value |
| This compound | Human CB1 | Radioligand Binding Assay | Ki | Not Reported |
| This compound | Human CB2 | Radioligand Binding Assay | Ki | Not Reported |
Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Note: Extensive searches of the current scientific literature did not yield specific Ki values for this compound. The pharmacological characterization has predominantly focused on its functional efficacy.
Signaling Pathways and Experimental Workflows
Cannabinoid Receptor 1 (CB1) Signaling Pathway
Activation of the CB1 receptor by an agonist such as this compound initiates a cascade of intracellular events. As a G-protein coupled receptor (GPCR), the CB1 receptor primarily couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, G-protein activation can modulate ion channels and trigger other signaling cascades, such as the recruitment of β-arrestin.
References
In Vitro Metabolic Profiling of ADB-FUBIATA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolic profiling of ADB-FUBIATA, a synthetic cannabinoid. The document outlines detailed experimental protocols, summarizes key metabolic pathways, and presents quantitative data to aid in the identification and understanding of its biotransformation.
Introduction
This compound is a synthetic cannabinoid that has emerged in the recreational drug market. Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. In vitro metabolism studies, primarily using human liver microsomes (HLMs), are instrumental in identifying the major metabolites and elucidating the biotransformation pathways. This guide synthesizes current research findings to provide a comprehensive resource for professionals in the field.
Experimental Protocols
In Vitro Incubation with Human Liver Microsomes (HLMs)
This protocol describes a typical procedure for the in vitro metabolism of this compound using pooled human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., Solution A: NADP+, glucose-6-phosphate; Solution B: glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
Incubator/Shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system solutions, and a solution of this compound to achieve a final substrate concentration of 10 μmol/L.[1][2]
-
Pre-incubation: Pre-warm the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Add a pre-determined amount of HLM protein (e.g., 0.5-1.0 mg/mL) to the mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified period, typically 1 hour.[1][2]
-
Quenching of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step precipitates the proteins.
-
Protein Precipitation: Centrifuge the quenched reaction mixture at high speed to pellet the precipitated proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to a new tube for analysis by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). The sample may be diluted further with the initial mobile phase if necessary.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis
This section outlines the typical analytical parameters for the separation and detection of this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (QTOF) or Orbitrap)
Chromatographic Conditions:
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A typical gradient starts with a low percentage of mobile phase B, which is gradually increased over time to elute the analytes. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40°C |
Mass Spectrometry Conditions:
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full scan for parent ions and data-dependent MS/MS for fragmentation analysis |
| Mass Range | m/z 100 - 1000 |
| Collision Energy | Ramped or fixed collision energy for fragmentation |
| Data Analysis | Metabolite identification software is used to compare theoretical and experimental masses and fragmentation patterns. |
Data Presentation: Quantitative Analysis of this compound Metabolites
While a comprehensive quantitative dataset for all this compound metabolites is not publicly available, studies have identified the most abundant metabolites based on their peak areas in LC-HRMS chromatograms. The following table summarizes the major metabolites and their observed biotransformations.
| Metabolite ID | Biotransformation | Relative Abundance/Comment |
| AF7 | Hydroxylation (indole/adjacent methylene) | Reported as the most abundant metabolite in one study.[1][2] |
| M-1 | Hydroxylation | One of the most abundant metabolites. |
| M-2 | Hydroxylation | One of the most abundant metabolites. |
| M-3 | Amide Hydrolysis | A significant metabolic pathway. |
| M-4 | N-dealkylation | A common metabolic pathway for synthetic cannabinoids.[1][2] |
| M-5 | Dehydrogenation | Another observed biotransformation. |
| M-6 | Glucuronidation | A phase II metabolite, indicating conjugation. |
| - | Combination of pathways | Several metabolites are formed through a combination of the above reactions.[2] |
Note: The metabolite IDs are based on various publications and may not be universally consistent. The relative abundance is a qualitative assessment based on reported peak areas.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro metabolic profiling of this compound.
Caption: Experimental workflow for the in vitro metabolic profiling of this compound.
Metabolic Pathways of this compound
The following diagram illustrates the primary metabolic pathways of this compound based on in vitro studies.
Caption: Primary metabolic pathways of this compound. ¹Most abundant pathway.
Conclusion
The in vitro metabolic profiling of this compound reveals several key biotransformation pathways, with hydroxylation being the most prominent.[1][2] The identification of these metabolites is critical for developing analytical methods to detect this compound consumption in forensic and clinical settings. The experimental protocols and data presented in this guide provide a foundational resource for researchers working with this and other novel psychoactive substances. Further studies are needed to fully quantify all metabolites and to understand the pharmacological activity of the major biotransformation products.
References
IUPAC name for Adb-fubiata synthetic cannabinoid
An In-Depth Technical Guide to the Synthetic Cannabinoid ADB-FUBIATA
This technical guide provides a comprehensive overview of the synthetic cannabinoid this compound, designed for researchers, scientists, and drug development professionals. The document details its chemical identity, pharmacological activity at cannabinoid receptors, metabolic fate, and the experimental protocols used for its characterization.
Chemical Identity
This compound is a synthetic cannabinoid that is structurally related to ADB-FUBICA, with a key modification intended to circumvent class-wide bans on synthetic cannabinoids.[1][2] This modification involves the extension of the amide linker group through the addition of a methylene (B1212753) bridge.[1]
IUPAC Name: (2S)-2-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]-3,3-dimethylbutanamide.[1][3]
Synonyms: AD-18, FUB-ACADB, ADB-FUBIACA.[1][4][5]
Quantitative Pharmacological Data
This compound is a selective agonist for the cannabinoid type 1 (CB1) receptor, exhibiting potent activity at this target while being practically inactive at the cannabinoid type 2 (CB2) receptor.[1][6][7] This selectivity differs from its predecessor, ADB-FUBICA, which is a potent agonist at both CB1 and CB2 receptors.[7][8]
| Parameter | Value | Receptor | Reference Compound |
| Potency (EC50) | 635 nM | hCB1 | N/A |
| Efficacy (Emax) | 141% | hCB1 | CP55,940 |
| Activity | Almost no activity | hCB2 | N/A |
Metabolic Profile
In vitro and in vivo studies using human liver microsomes (HLMs) and zebrafish models have identified the primary metabolic pathways for this compound.[9][10] A total of 18 metabolites have been characterized, consisting of seventeen phase I metabolites and one phase II metabolite.[9][10]
The principal metabolic transformations include:
Hydroxylated metabolites, particularly those hydroxylated at the indole (B1671886) or adjacent methylene group (e.g., metabolite AF7), are the most abundant and are recommended as urinary biomarkers for detecting this compound consumption.[9][11]
Experimental Protocols
Cannabinoid Receptor Activity Assay (β-Arrestin2 Recruitment)
The functional activity of this compound at the human CB1 and CB2 receptors was determined using an in vitro β-arrestin2 recruitment assay, a common method for evaluating G-protein coupled receptor (GPCR) activation.[6][7]
Objective: To measure the potency (EC50) and efficacy (Emax) of the compound by quantifying its ability to induce the recruitment of β-arrestin2 to the cannabinoid receptor upon activation.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells are engineered to co-express the human cannabinoid receptor of interest (hCB1 or hCB2) and a β-arrestin2 fusion protein linked to a reporter enzyme system (e.g., NanoLuc Binary Technology®).[7][9]
-
Assay Preparation: Cells are seeded into microplates and incubated to allow for adherence.
-
Compound Incubation: The cells are exposed to varying concentrations of this compound. A reference agonist (e.g., CP55,940) is used as a positive control.
-
Signal Detection: Following incubation, a substrate for the reporter enzyme is added. The recruitment of β-arrestin2 to the activated receptor brings the components of the reporter enzyme into proximity, generating a luminescent signal.
-
Data Analysis: The luminescence intensity is measured using a plate reader. The data is then normalized and plotted against the compound concentration to generate a dose-response curve, from which EC50 and Emax values are calculated.
In Vitro Metabolic Profiling
The metabolic fate of this compound was investigated using pooled human liver microsomes (HLMs) to simulate hepatic metabolism.[9][11]
Objective: To identify the phase I and phase II metabolites of this compound.
Methodology:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing pooled HLMs, a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4), and an NADPH-regenerating system to support cytochrome P450 enzyme activity.
-
Initiation of Reaction: this compound (e.g., at a concentration of 10 μmol/L) is added to the pre-warmed incubation mixture to initiate the metabolic reaction.[11]
-
Incubation: The mixture is incubated, for example, for 1 hour at 37°C with gentle shaking.[11]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
Sample Preparation: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.
-
LC-HRMS Analysis: The prepared sample is injected into a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system for the separation and identification of metabolites.[9][11] Mass spectral data is analyzed to determine the chemical structures of the metabolites based on their accurate mass and fragmentation patterns.
Visualizations
CB1 Receptor Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cfsre.org [cfsre.org]
- 3. This compound | C23H26FN3O2 | CID 165361558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Details this compound [unodc.org]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADB-FUBICA - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]
ADB-FUBIATA: A Technical Guide on Toxicological Data and Adverse Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-FUBIATA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the novel psychoactive substances (NPS) market. Structurally related to ADB-FUBICA, it is characterized by an acetamide (B32628) linker. This technical guide provides a comprehensive overview of the currently available toxicological data and known adverse effects of this compound, intended to inform the scientific and drug development communities. Due to a notable lack of published clinical case studies specifically detailing the adverse effects of this compound in humans, this guide also extrapolates potential risks based on its pharmacological profile and the well-documented effects of the broader class of SCRAs.
Toxicological Data
The primary mechanism of action for this compound is its activity as a potent agonist at the cannabinoid receptor type 1 (CB1), which is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.[1] In vitro studies have demonstrated that this compound is a selective CB1 receptor agonist.[1]
Quantitative In Vitro Data
| Parameter | Value | Receptor | Assay System | Reference |
| EC50 | 635 nM | human CB1 | β-arrestin2 recruitment (NanoLuc Binary Technology) | [1] |
| Emax | 141% (relative to CP55,940) | human CB1 | β-arrestin2 recruitment (NanoLuc Binary Technology) | [1] |
| CB2 Activity | Almost no activity | human CB2 | β-arrestin2 recruitment (NanoLuc Binary Technology) | [1] |
Metabolism
In vitro studies using human liver microsomes and hepatocytes have been conducted to elucidate the metabolic pathways of this compound.[2][3] These studies are crucial for identifying appropriate biomarkers for detecting this compound consumption in biological samples.
The primary metabolic routes for this compound include:[2][3]
-
Hydroxylation
-
N-dealkylation
-
Dehydrogenation
-
Amide hydrolysis
-
Glucuronidation
The most abundant metabolite identified in one study was AF7, which is hydroxylated at the indole/adjacent methylene (B1212753) position.[2] This metabolite is recommended for urinalysis to confirm this compound intake.[2]
Adverse Effects
A significant gap exists in the scientific literature regarding documented adverse effects of this compound in humans. While the general class of synthetic cannabinoids is known to cause a wide range of severe and sometimes fatal adverse events, specific case reports or clinical studies for this compound are currently unavailable.[4]
Based on its potent agonism at the CB1 receptor and the known effects of other SCRAs, the potential adverse effects of this compound are predicted to be severe and may include:
-
Neurological: Psychosis, agitation, confusion, paranoia, hallucinations, seizures, and cognitive impairment.
-
Cardiovascular: Tachycardia, hypertension, myocardial infarction, and cardiac arrest.
-
Gastrointestinal: Nausea and vomiting.
-
Renal: Acute kidney injury.
-
Other: Respiratory depression, and death.
It is critical for forensic and clinical toxicologists to be aware of the potential for severe toxicity with this compound exposure, even in the absence of specific published case reports.
Experimental Protocols
In Vitro CB1 Receptor Activation Assay (β-Arrestin2 Recruitment)
This protocol is based on the NanoLuc® Binary Technology (NanoBiT®) to measure the recruitment of β-arrestin2 to the CB1 receptor upon agonist stimulation.
Materials:
-
HEK293 cells stably co-expressing the human CB1 receptor tagged with a small NanoBiT® subunit (SmBiT) and β-arrestin2 tagged with the large NanoBiT® subunit (LgBiT).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound analytical standard.
-
CP55,940 (reference agonist).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Nano-Glo® Live Cell Reagent.
-
White, opaque 96-well or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Culture: Culture the HEK293 cells under standard conditions (37°C, 5% CO2).
-
Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Assay: a. Remove the cell culture medium and add the assay buffer. b. Add the diluted compounds to the respective wells. c. Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes). d. Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions. e. Add the reagent to each well. f. Incubate for a short period at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control (0%) and the maximal response of the reference agonist (100%). Calculate EC50 and Emax values using a non-linear regression model.
In Vitro Metabolism Study (Human Liver Microsomes)
This protocol outlines the procedure for identifying the phase I metabolites of this compound using human liver microsomes (HLMs).
Materials:
-
Pooled human liver microsomes (HLMs).
-
This compound analytical standard.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile (ACN) or methanol (B129727) (MeOH) for quenching the reaction.
-
Incubator/water bath (37°C).
-
Centrifuge.
-
LC-MS/MS system.
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and this compound solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate the mixture at 37°C for a specific time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold ACN or MeOH.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed to precipitate the proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the sample to identify the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound at the CB1 receptor.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical categorization of potential adverse effects.
References
- 1. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cfsre.org [cfsre.org]
physical and chemical properties of Adb-fubiata
An In-Depth Technical Guide to the Physical and Chemical Properties of ADB-FUBIATA
Introduction
This compound (also known as AD-18 and FUB-ACADB) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the recreational drug market.[1][2][3] Structurally, it is closely related to ADB-FUBICA, but features an additional methylene (B1212753) group in the linker region.[1][2] This modification is significant as it allows the compound to circumvent certain legislative bans targeting specific chemical scaffolds.[1][3] This guide provides a comprehensive overview of the known physical, chemical, and pharmacological properties of this compound, intended for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
This compound is typically encountered as a crystalline solid.[4] Its core structure consists of an indole (B1671886) ring, a fluorobenzyl group, and a tert-butyl acetamide (B32628) moiety. The IUPAC name for this compound is (S)-2-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)-3,3-dimethylbutanamide.[1][2]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]-3,3-dimethylbutanamide | [3][5] |
| Synonyms | AD-18, FUB-ACADB, ADB-FUBIACA | [3][4] |
| Molecular Formula | C₂₃H₂₆FN₃O₂ | [4][5][6] |
| Molecular Weight | 395.5 g/mol | [4][5] |
| Exact Mass | 396.2082 [M+H]⁺ | [7] |
| Appearance | Crystalline Solid | [4] |
| Purity | ≥98% (for analytical standards) | [4] |
| λmax | 221 nm | [4] |
| XLogP3-AA | 3.6 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
Solubility
| Solvent | Solubility |
| DMF | 5 mg/ml |
| DMSO | 10 mg/ml |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml |
| Ethanol | 2 mg/ml |
Data sourced from Cayman Chemical.[4]
Pharmacological Profile
This compound is a selective agonist of the human cannabinoid receptor 1 (hCB₁).[1][2] In vitro studies have demonstrated its potent activity at this receptor, with an efficacy (Emax) of 141% relative to the reference agonist CP55,940.[1][2][8] In contrast, it exhibits almost no activity at the human cannabinoid receptor 2 (hCB₂), indicating clear CB₁ selectivity.[1][2][8] This pharmacological profile is distinct from its close analog, ADB-FUBICA, which is a potent agonist at both CB₁ and CB₂ receptors.[1][8]
| Parameter | Value | Receptor |
| EC₅₀ | 635 nM | hCB₁ |
| Emax | 141% (relative to CP55,940) | hCB₁ |
| Activity | Almost none | hCB₂ |
Data sourced from Deventer et al. (2022).[1][2][8]
Presumed Signaling Pathway
As a CB₁ receptor agonist, this compound is presumed to activate the canonical G-protein coupled receptor signaling cascade.[9][10] Upon binding, the receptor couples with inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9][10] This activation also modulates ion channels, typically resulting in the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[9][10]
Caption: Presumed CB1 receptor signaling pathway for this compound.
Experimental Protocols & Methodologies
The characterization and identification of this compound in seized materials and for in vitro studies involve a combination of analytical techniques.
Analytical Identification and Characterization
A multi-step workflow is employed for the definitive identification of this compound.
Caption: General experimental workflow for this compound identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and mass analysis of the compound. Typical parameters involve a non-polar column (e.g., Agilent J&W DB-1) with helium as the carrier gas. The mass spectrometer is operated in electron ionization (EI) mode.[7][11]
-
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): Provides high-resolution mass data for accurate mass determination and elemental composition analysis. A common setup includes a C18 column with a gradient elution of ammonium (B1175870) formate (B1220265) and a methanol/acetonitrile mixture.[7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.[1][2][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms, and is essential for the unambiguous structural elucidation of new psychoactive substances.[1][2][8]
In Vitro Cannabinoid Receptor Activity Assay
The functional activity of this compound at cannabinoid receptors was determined using a β-arrestin2 recruitment assay.[1][2]
-
Principle: This assay measures the interaction of the β-arrestin 2 protein with the cannabinoid receptor upon agonist binding. The recruitment of β-arrestin is a key step in G-protein coupled receptor desensitization and signaling.
-
Methodology: The assay is typically based on a technology like NanoLuc® Binary Technology (NanoBiT®). In this system, the CB receptor is tagged with a small subunit of a luciferase enzyme, and β-arrestin is tagged with the large subunit. When the agonist (this compound) binds to the receptor, it recruits β-arrestin, bringing the two luciferase subunits together. This proximity results in a functional enzyme that generates a luminescent signal, which is proportional to the level of receptor activation. The potency (EC₅₀) and efficacy (Emax) are then calculated from the dose-response curve.[1][2]
Metabolism Studies
The metabolic fate of this compound has been investigated using both in vitro and in vivo models to identify potential biomarkers for forensic analysis.[12][13][14]
-
In Vitro Model (Human Liver Microsomes - HLMs):
-
This compound (e.g., at 10 µmol/L) is incubated with pooled human liver microsomes.[14]
-
The incubation mixture contains cofactors necessary for metabolic reactions, such as NADPH.
-
The reaction is allowed to proceed for a set time (e.g., 1 hour) before being stopped.[14]
-
The resulting mixture is analyzed by LC-HRMS to identify the metabolites formed.[14]
-
-
In Vivo Model (Zebrafish): Zebrafish are used as a whole-organism model to provide a more comprehensive metabolic profile, including both Phase I and Phase II metabolites.[12][13]
The primary metabolic pathways for this compound include hydroxylation, dehydrogenation, N-dealkylation, and amide hydrolysis.[12][13] The most abundant metabolites are typically products of hydroxylation on the indole ring or the adjacent methylene group, and these are recommended as urinary biomarkers.[14]
Caption: Workflow for in vitro and in vivo metabolism studies.
Conclusion
This compound is a potent and selective CB₁ receptor agonist, engineered to evade specific legislative controls. Its distinct pharmacological profile and metabolic pathways have been characterized through a range of advanced analytical and in vitro techniques. The data and methodologies presented in this guide offer a foundational resource for professionals in forensic science, toxicology, and drug development engaged in the study of novel synthetic cannabinoids. Further research into its full toxicological and pharmacokinetic profile is warranted to fully understand its potential impact on public health.
References
- 1. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C23H26FN3O2 | CID 165361558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. cfsre.org [cfsre.org]
- 8. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 9. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. cfsre.org [cfsre.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Core Characteristics of ADB-FUBIATA
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthetic cannabinoid ADB-FUBIATA, with a specific focus on its solubility in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). The guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its primary signaling pathway.
Introduction
This compound is an analytical reference standard categorized as a synthetic cannabinoid.[1] It is structurally similar to other known synthetic cannabinoids and is intended for research and forensic applications.[1][2] Like many synthetic cannabinoids, this compound is highly lipophilic, exhibiting good solubility in organic solvents while having low solubility in water.[3][4] Understanding its solubility in common laboratory solvents such as DMSO and ethanol is critical for preparing stock solutions, conducting in-vitro experiments, and developing analytical methods.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. The data presented below is crucial for accurate and reproducible experimental design.
| Solvent | Solubility (mg/mL) | Source |
| DMSO | 10 mg/mL | Cayman Chemical[1] |
| Ethanol | 2 mg/mL | Cayman Chemical[1] |
| DMF | 5 mg/mL | Cayman Chemical[1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Cayman Chemical[1] |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound, particularly those with low solubility.[5]
Objective: To determine the saturation concentration of this compound in a specific solvent (e.g., DMSO, ethanol) at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
High-purity solvent (e.g., anhydrous DMSO, 200-proof ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Analytical balance
Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains visible.[5]
-
Solvent Addition: Accurately pipette a known volume of the desired solvent (DMSO or ethanol) into the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). The vial should be agitated for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. To ensure complete separation of the undissolved solute, centrifuge the vial at a high speed.[6]
-
Sample Collection: Carefully withdraw a sample from the clear supernatant. To prevent any particulate matter from being included, pass the collected liquid through a syringe filter.[3]
-
Dilution: Prepare a series of dilutions of the filtered supernatant using the same solvent.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.[7] The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL).
Mechanism of Action & Signaling Pathway
This compound functions as a potent and selective agonist at the human cannabinoid receptor 1 (CB1).[8][9] It demonstrates significantly less activity at the CB2 receptor.[8][9] The CB1 receptor is a G-protein-coupled receptor (GPCR) predominantly found in the nervous system.[10]
Upon binding, this compound activates the CB1 receptor, initiating a cascade of intracellular signaling events:
-
G-Protein Coupling: The activated receptor couples to inhibitory G-proteins (Gi/o).[10][11]
-
Adenylyl Cyclase Inhibition: The Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10]
-
MAPK Pathway Activation: The receptor activation also stimulates the p42/p44 mitogen-activated protein kinase (MAPK) pathway.[10][12]
-
Ion Channel Modulation: The Gβγ subunits can directly interact with and inhibit voltage-gated calcium channels, reducing calcium influx and thereby modulating neurotransmitter release.[11]
This signaling cascade underlies the typical psychotropic effects associated with CB1 receptor agonists.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. unodc.org [unodc.org]
- 4. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. lifechemicals.com [lifechemicals.com]
- 8. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Signal Transduction via Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Identifying ADB-FUBIATA Metabolites in Human Liver Microsomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro metabolism of the synthetic cannabinoid ADB-FUBIATA in human liver microsomes (HLMs). It details the experimental protocols for metabolite identification, summarizes the key metabolic pathways, and presents the identified metabolites. This document is intended to serve as a technical resource for researchers in drug metabolism, forensic toxicology, and pharmacology.
Introduction to this compound Metabolism
This compound is a potent synthetic cannabinoid receptor agonist that has been identified in the illicit drug market. Understanding its metabolic fate is crucial for developing analytical methods for its detection in biological samples and for assessing the potential toxicological implications of its metabolites. In vitro studies using human liver microsomes are a cornerstone for elucidating the metabolic pathways of new psychoactive substances. These preparations contain a high concentration of cytochrome P450 (CYP450) enzymes, which are the primary drivers of phase I metabolism of many xenobiotics.
The metabolism of this compound in HLMs is extensive, leading to a variety of phase I and a limited number of phase II metabolites. The primary metabolic routes include hydroxylation, N-dealkylation, amide hydrolysis, and dehydrogenation, with subsequent glucuronidation of some phase I metabolites.[1][2]
Data Presentation: this compound Metabolites
While precise quantitative data from a single comprehensive study is not publicly available, a summary of the identified metabolites and their relative abundance, based on chromatographic peak areas from multiple studies, is presented below. Hydroxylated metabolites are consistently reported as being the most abundant.[3][4]
| Metabolite Class | Specific Biotransformation | Relative Abundance | Citation(s) |
| Phase I | |||
| Hydroxylated Metabolites | Monohydroxylation (indole/adjacent methylene) | High | [3][4] |
| Dihydroxylation | Moderate | [5] | |
| N-dealkylated Metabolites | N-dealkylation of the adamantyl group | Moderate to High | [3][5] |
| Amide Hydrolysis Products | Cleavage of the amide bond | Moderate | [1][2] |
| Dehydrogenated Metabolites | Oxidation of hydroxyl groups to ketones | Low to Moderate | [1][2] |
| Combination Metabolites | e.g., Hydroxylation and N-dealkylation | Moderate | [1][2] |
| Phase II | |||
| Glucuronidated Metabolites | Glucuronide conjugation of hydroxylated metabolites | Low | [1][2] |
Experimental Protocols
The following is a synthesized, detailed methodology for the in vitro metabolism of this compound using human liver microsomes, based on protocols described in the scientific literature.
Materials and Reagents
-
This compound standard
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a structurally similar compound not expected to be present in the sample)
Incubation Procedure
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and phosphate buffer.
-
Pre-incubation: Pre-incubate the microsome-buffer mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add this compound (typically a final concentration of 1-10 µM, dissolved in a small volume of organic solvent like methanol or acetonitrile to ensure solubility) to the pre-warmed microsome mixture.
-
Addition of Cofactors: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time, typically 60 minutes. Time-course studies (e.g., 0, 15, 30, 60, 120 minutes) can be performed to investigate the rate of metabolism.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as 2-3 volumes of ice-cold acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation and Sample Preparation: Vortex the mixture vigorously and then centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube for analysis by liquid chromatography-high-resolution mass spectrometry (LC-HRMS).
Analytical Method: LC-HRMS
-
Chromatography: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of this compound and its metabolites.
-
Data Acquisition: Acquire data in full scan mode to detect all potential metabolites and in data-dependent or targeted MS/MS mode to obtain fragmentation spectra for structural elucidation.
-
Visualizations: Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for this compound metabolism in HLMs.
Metabolic Signaling Pathway
Caption: Metabolic pathways of this compound in human liver.
Discussion of Metabolic Pathways and Enzyme Involvement
The metabolism of this compound is primarily oxidative, a characteristic feature of xenobiotic metabolism in the liver.
Hydroxylation is a major metabolic pathway, with the indole (B1671886) ring and the adjacent methylene (B1212753) group being prominent sites of modification.[3] This process increases the water solubility of the compound, facilitating its eventual excretion.
N-dealkylation of the adamantyl group is another significant route of metabolism. This reaction removes a bulky group from the molecule, which can alter its pharmacological activity.
Amide hydrolysis results in the cleavage of the amide linkage, leading to the formation of a carboxylic acid metabolite and an amine-containing fragment.
Dehydrogenation can occur following hydroxylation, converting a hydroxyl group into a ketone.
While direct studies on the specific cytochrome P450 enzymes responsible for this compound metabolism are limited, data from structurally related synthetic cannabinoids suggest the involvement of several isoforms. For instance, the metabolism of ADB-BUTINACA has been shown to be mediated by CYP2C19, CYP3A4, and CYP3A5 .[6][7] Studies on other synthetic cannabinoids have also implicated CYP1A2 and CYP2C9 in their oxidative metabolism.[8] Given the structural similarities, it is highly probable that these same enzymes, particularly the highly abundant CYP3A4 , play a significant role in the metabolism of this compound. Further studies with recombinant human CYP isoforms and specific chemical inhibitors are needed to definitively phenotype the enzymes involved in each metabolic pathway of this compound.
Conclusion
The in vitro metabolism of this compound in human liver microsomes results in a diverse array of phase I metabolites, with hydroxylation and N-dealkylation being the predominant pathways. The identification of these metabolites is essential for forensic analysis and for understanding the potential for drug-drug interactions and toxicity. The provided experimental protocol offers a robust framework for researchers to investigate the metabolism of this compound and other novel psychoactive substances. Future research should focus on the quantitative analysis of metabolite formation and the precise identification of the cytochrome P450 isoforms responsible for the observed biotransformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Urinary Metabolite Biomarkers for the Detection of Synthetic Cannabinoid ADB-BUTINACA Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
ADB-FUBIATA: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of a Novel Psychoactive Substance
Abstract
ADB-FUBIATA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a significant new psychoactive substance (NPS). Structurally related to ADB-FUBICA, it is characterized by an acetamide (B32628) linker instead of a carboxamide. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its chemical properties, pharmacological effects, metabolism, and analytical detection methods. The information presented is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, forensic science, and clinical toxicology. All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.
Introduction
This compound emerged in the recreational drug market following legislative changes in China that aimed to control various classes of synthetic cannabinoids.[1] Its structure, (S)-2-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)-3,3-dimethylbutanamide, is closely related to the potent SCRA ADB-FUBICA, with the key difference being an extended amide linker.[1] This modification was likely intended to circumvent existing drug laws.[2] Despite its structural similarity to other SCRAs, this compound exhibits a distinct pharmacological profile, highlighting the need for detailed scientific investigation to understand its potential risks and effects.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]-3,3-dimethylbutanamide | [1] |
| Molecular Formula | C₂₃H₂₆FN₃O₂ | [3] |
| Molecular Weight | 395.5 g/mol | [3] |
| CAS Number | 2938025-73-9 | [3] |
| Solubility | DMF: 5 mg/ml; DMSO: 10 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml; Ethanol: 2 mg/ml | [3] |
Pharmacology
This compound primarily acts as an agonist at the cannabinoid type 1 (CB1) receptor, which is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.[4][5] Its activity at the cannabinoid type 2 (CB2) receptor, which is mainly found in the peripheral nervous system and immune cells, is significantly lower.[4]
Receptor Binding and Activation
In vitro studies have demonstrated that this compound is a potent and full agonist at the human CB1 receptor.[4] However, it displays a markedly lower affinity for the CB2 receptor, indicating a clear CB1 selectivity.[4]
| Parameter | Value | Reference |
| CB1 Receptor EC₅₀ | 635 nM | [4] |
| CB1 Receptor Efficacy (Eₘₐₓ) | 141% (relative to CP55,940) | [4] |
| CB2 Receptor Activity | Almost inactive | [4] |
Signaling Pathways
Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[6] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[6] The Gβγ subunits of the G-protein can also modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5] Furthermore, CB1 receptor activation can influence mitogen-activated protein kinase (MAPK) signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway.[7]
Caption: General CB1 Receptor Signaling Pathway.
Metabolism
The metabolism of this compound is a critical area of study for forensic and clinical toxicology, as the identification of its metabolites is often necessary to confirm exposure. In vitro studies using human liver microsomes have shown that this compound is extensively metabolized.[8][9]
Metabolic Pathways
The primary metabolic pathways for this compound include:
-
Hydroxylation: This is a major metabolic route, with hydroxylation occurring on the indole (B1671886) ring or the adjacent methylene (B1212753) group.[8] The metabolite hydroxylated at the indole/adjacent methylene (AF7) has been identified as the most abundant.[8]
-
N-dealkylation: Cleavage of the N-benzyl group is another significant metabolic transformation.[8]
Identified Metabolites
While a comprehensive list of all metabolites is still under investigation, the major metabolites result from the pathways described above. The identification of these metabolites is typically achieved using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Acetamide Linker in ADB-FUBIATA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-FUBIATA, a synthetic cannabinoid receptor agonist (SCRA), emerged in the recreational drug market as a structural analog of ADB-FUBICA. A key modification in this compound is the replacement of the carboxamide linker with an acetamide (B32628) linker, a change likely intended to circumvent existing legislation targeting specific chemical scaffolds.[1][2][3] This alteration, however, has profound implications for its pharmacological profile, particularly its interaction with cannabinoid receptors. This technical guide provides an in-depth analysis of the acetamide linker's role in this compound, covering its impact on receptor activity, metabolic fate, and a plausible synthetic pathway.
Data Presentation: The Impact of the Acetamide Linker on Cannabinoid Receptor Activity
The introduction of the acetamide linker in this compound significantly alters its pharmacological properties compared to its carboxamide counterpart, ADB-FUBICA. While ADB-FUBICA is a potent agonist at both CB1 and CB2 receptors, this compound exhibits marked selectivity for the CB1 receptor.[1][3]
| Compound | Target | EC50 (nM) | Emax (%) | Assay Type | Reference Compound |
| This compound | hCB1 | 635 | 141 | β-arrestin2 Recruitment | CP55,940 |
| hCB2 | Almost no activity | - | β-arrestin2 Recruitment | CP55,940 | |
| ADB-FUBICA | hCB1 & hCB2 | Potent Agonist | - | - | - |
Table 1: Comparative Cannabinoid Receptor Activity. This table summarizes the functional potency and efficacy of this compound at human cannabinoid receptors (hCB1 and hCB2). Data for ADB-FUBICA is qualitative, highlighting its activity at both receptors.[1][3]
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)
This protocol outlines the general procedure for studying the phase I metabolism of this compound.
1. Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound (e.g., 10 µmol/L) in a suitable organic solvent (e.g., methanol).
-
In a microcentrifuge tube, combine pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL), an NADPH-regenerating system (as a cofactor), and phosphate (B84403) buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to bring it to the reaction temperature.
2. Initiation and Incubation:
-
Initiate the metabolic reaction by adding the this compound stock solution to the pre-warmed microsome mixture.
-
Incubate the reaction mixture at 37°C for a specified time, typically 1 hour.[4]
3. Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
4. Analysis:
-
Analyze the supernatant using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and characterize the metabolites. The main metabolic pathways for this compound include hydroxylation, dehydrogenation, N-dealkylation, and amide hydrolysis.[4]
β-Arrestin2 Recruitment Assay for Cannabinoid Receptor Activation
This protocol describes a common method to determine the functional potency and efficacy of compounds like this compound at cannabinoid receptors.
1. Cell Culture and Seeding:
-
Culture cells stably expressing the human cannabinoid receptor of interest (e.g., CB1) and a β-arrestin2 fusion protein system (e.g., NanoLuc Binary Technology).
-
Seed the cells into a 384-well plate and incubate overnight to allow for cell attachment.
2. Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and a reference agonist (e.g., CP55,940) in assay buffer.
-
Add the diluted compounds to the respective wells of the cell plate.
3. Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a sufficient period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin2 recruitment.
4. Detection:
-
Add the detection reagent, which contains the substrate for the reporter enzyme (e.g., furimazine for NanoLuc).
-
Incubate at room temperature in the dark to allow the luminescent signal to develop.
5. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the response of the reference agonist and plot the concentration-response curves to determine the EC50 (potency) and Emax (efficacy) values.[3]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]
ADB-FUBIATA: An In-Depth Technical Guide to its CB1 Receptor Selectivity and CB2 Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed analysis of the cannabinoid receptor 1 (CB1) selectivity and cannabinoid receptor 2 (CB2) activity of the synthetic cannabinoid ADB-FUBIATA. This compound is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest due to its distinct pharmacological profile. This document summarizes the available quantitative data, outlines the experimental protocols used for its characterization, and visualizes the pertinent biological pathways to offer a comprehensive resource for the scientific community.
Data Presentation: Quantitative Analysis of this compound Activity
The functional activity of this compound at the human CB1 and CB2 receptors has been primarily characterized through in vitro β-arrestin2 recruitment assays.[1] This method assesses the ability of a ligand to induce the recruitment of β-arrestin2 to the receptor, a key event in G-protein coupled receptor (GPCR) signaling and regulation.
The available data indicates that this compound is a selective and full agonist at the CB1 receptor, with an efficacy exceeding that of the reference agonist CP55,940.[2] Conversely, it demonstrates minimal to no activity at the CB2 receptor, highlighting its significant receptor selectivity.[1]
Table 1: Functional Activity of this compound at CB1 and CB2 Receptors
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) (relative to CP55,940) |
| This compound | hCB1 | β-arrestin2 Recruitment | 635 | 141 |
| This compound | hCB2 | β-arrestin2 Recruitment | Almost no activity | Not applicable |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a higher potency. Emax (Maximum effect) is the maximal response that a drug can produce. Data sourced from Deventer et al. (2022).[1]
Note: At the time of this report, quantitative data on the binding affinity (Ki) of this compound for the CB1 and CB2 receptors are not available in the peer-reviewed scientific literature. The determination of Ki values through radioligand binding assays would provide a more complete profile of its selectivity.
Experimental Protocols
The functional activity data for this compound was obtained using a β-arrestin2 recruitment assay based on NanoLuc® Binary Technology (NanoBiT®).[1] Below is a detailed methodology for this key experiment.
β-Arrestin2 Recruitment Assay (NanoBiT®)
This assay quantifies the interaction between the CB receptor and β-arrestin2 upon ligand binding. The principle involves the complementation of a split NanoLuc® luciferase. The CB receptor is tagged with one subunit of the luciferase (e.g., the large subunit, LgBiT), and β-arrestin2 is tagged with the other subunit (e.g., the small subunit, SmBiT). Upon agonist-induced conformational changes in the receptor, β-arrestin2 is recruited, bringing the two luciferase subunits into close proximity and reconstituting a functional enzyme that generates a luminescent signal.
Materials:
-
HEK293 cells stably co-expressing the human CB1 or CB2 receptor fused to the LgBiT subunit of NanoLuc® luciferase and β-arrestin2 fused to the SmBiT subunit.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin).
-
Assay buffer (e.g., HBSS or PBS with calcium and magnesium).
-
This compound and reference compounds (e.g., CP55,940) dissolved in DMSO.
-
Nano-Glo® Live Cell Assay System, containing the furimazine substrate.
-
White, opaque 96-well or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Culture and Plating:
-
Culture the engineered HEK293 cells under standard conditions (37°C, 5% CO2).
-
Harvest the cells and resuspend them in assay buffer to the desired density.
-
Dispense the cell suspension into the wells of the microplate and incubate to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for testing. A corresponding dilution series of a known agonist (e.g., CP55,940) should be prepared as a positive control.
-
-
Assay Protocol:
-
Add the diluted compounds (this compound and controls) to the appropriate wells of the cell plate.
-
Incubate the plate at 37°C for a predetermined period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin2 recruitment.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Live Cell reagent according to the manufacturer's instructions.
-
Add the reagent to each well of the plate.
-
Incubate the plate at room temperature for a short period (e.g., 3-5 minutes) to allow for the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no agonist) from all other readings.
-
Normalize the data to the response of a reference full agonist (e.g., CP55,940) set to 100%.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Mandatory Visualizations
Signaling Pathway Diagram
The interaction of this compound with the CB1 receptor initiates a G-protein-mediated signaling cascade. As a G-protein coupled receptor, the CB1 receptor is primarily coupled to inhibitory G-proteins (Gi/o). Agonist binding leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. The recruitment of β-arrestin is another critical consequence of receptor activation, leading to receptor desensitization, internalization, and the initiation of separate, G-protein-independent signaling pathways.
Caption: Simplified signaling pathway for CB1 receptor activation by an agonist like this compound.
Experimental Workflow Diagram
The following diagram illustrates the workflow for determining the functional activity of this compound using the NanoBiT® β-arrestin2 recruitment assay.
Caption: Workflow for the NanoBiT® β-arrestin2 recruitment assay.
References
Methodological & Application
Application Note: Preparation and Characterization of ADB-FUBIATA Analytical Reference Standard
Abstract
This application note provides a comprehensive guide to the preparation, characterization, and handling of an analytical reference standard for ADB-FUBIATA, a potent synthetic cannabinoid. This compound is a selective agonist of the cannabinoid receptor 1 (CB1) and has been identified as a new psychoactive substance.[1] Accurate and reliable analytical reference standards are crucial for the unambiguous identification and quantification of this compound in forensic, clinical, and research settings. This document outlines detailed protocols for a proposed synthesis, preparation of a standard stock solution, and analytical methods for identity confirmation and purity assessment. Additionally, it includes information on its pharmacological activity, signaling pathways, and best practices for storage and handling to ensure long-term stability.
Physicochemical and Pharmacological Data
Accurate characterization is fundamental for the use of any analytical reference standard. The data presented below has been compiled from various scientific sources.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (S)-2-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)-3,3-dimethylbutanamide | [1] |
| Synonyms | AD-18, FUB-ACADB | [2] |
| Molecular Formula | C₂₃H₂₆FN₃O₂ | [2] |
| Formula Weight | 395.5 g/mol | [2] |
| Appearance | Crystalline solid | [2][3] |
| Solubility | DMF: 5 mg/mLDMSO: 10 mg/mLEthanol: 2 mg/mL | [2] |
| UV λmax | 221 nm | [2] |
Pharmacological Data
This compound is a selective CB1 receptor agonist.[1] Its pharmacological activity is summarized below.
| Parameter | Value | Target Assay | Reference |
| EC₅₀ | 635 nM | Human CB1 Receptor β-arrestin2 recruitment assay | [1] |
| Efficacy (Eₘₐₓ) | 141% (relative to CP55,940) | Human CB1 Receptor β-arrestin2 recruitment assay | [1] |
| CB2 Receptor Activity | Almost no activity | Human CB2 Receptor β-arrestin2 recruitment assay | [1] |
Experimental Protocols
The following protocols describe a plausible synthesis route, preparation of a standard solution, and methods for analytical verification.
Proposed Synthesis of this compound
A specific, peer-reviewed synthesis pathway for this compound has not been detailed in a single publication. However, a plausible two-step process can be proposed based on standard organic chemistry principles for similar indole-3-acetamide (B105759) derivatives.[4]
Caption: Proposed two-step synthesis workflow for this compound.
Methodology:
-
N-Alkylation of Indole-3-acetic acid: The indole (B1671886) nitrogen of indole-3-acetic acid is deprotonated using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF). The resulting anion then acts as a nucleophile, attacking 4-fluorobenzyl bromide to yield 1-(4-fluorobenzyl)-1H-indole-3-acetic acid.[4]
-
Amide Coupling: The carboxylic acid from the previous step is activated using standard peptide coupling reagents (e.g., HATU, EDCI). This activated intermediate is then coupled with (S)-2-amino-3,3-dimethylbutanamide to form the final product, this compound.[4]
-
Purification: The crude product is purified using flash chromatography to yield the final compound with high purity.[5]
Preparation of Analytical Reference Standard Stock Solution
This protocol outlines the procedure for preparing a 1 mg/mL stock solution of this compound in DMSO.
References
Application Note: Detection of ADB-FUBIATA using LC-QTOF-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-FUBIATA is a potent synthetic cannabinoid that has emerged on the recreational drug market, posing a significant challenge to public health and forensic toxicology.[1] Structurally designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, this compound and other synthetic cannabinoids interact with the cannabinoid receptors CB1 and CB2. The constant evolution of these compounds, often to circumvent legal restrictions, necessitates the development of sensitive and specific analytical methods for their detection in various biological and non-biological matrices.
This application note provides a detailed protocol for the detection and quantification of this compound using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). This technique offers high resolution and mass accuracy, enabling the confident identification and quantification of this compound and its metabolites in complex matrices such as whole blood and urine.
Principle of the Method
The method involves the extraction of this compound from the sample matrix, followed by chromatographic separation and subsequent detection by high-resolution mass spectrometry. The QTOF mass spectrometer provides accurate mass measurements of precursor and product ions, which allows for a high degree of confidence in compound identification. Quantification is achieved by comparing the analyte's response to that of an internal standard.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are recommended protocols for drug material, whole blood, and urine.
a) Drug Material (e.g., herbal mixtures, powders)
-
Procedure:
-
Accurately weigh 10 mg of the homogenized drug material into a 15 mL centrifuge tube.
-
Add 10 mL of methanol (B129727).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Dilute the extract 1:100 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile (B52724) with 0.1% formic acid) before injection.[1]
-
b) Whole Blood
A protein precipitation method is recommended for the extraction of this compound from whole blood.
-
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution (e.g., this compound-d7)
-
Ice-cold acetonitrile
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 200 µL of whole blood into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-QTOF-MS analysis.
-
c) Urine
Solid-Phase Extraction (SPE) is recommended for the cleanup and concentration of this compound and its metabolites from urine.
-
Materials:
-
Urine sample
-
β-glucuronidase (from Patella vulgata)
-
100 mM acetate (B1210297) buffer (pH 5.0)
-
100 mM phosphate (B84403) buffer (pH 6.0)
-
SPE cartridges (e.g., C18 or mixed-mode)
-
Methanol
-
Ammonium (B1175870) hydroxide
-
SPE manifold
-
-
Procedure:
-
To 1 mL of urine, add 500 µL of β-glucuronidase solution in acetate buffer.
-
Incubate at 60°C for 3 hours to hydrolyze glucuronide conjugates.
-
Allow the sample to cool and add 500 µL of phosphate buffer.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of a mixture of dichloromethane and isopropanol (80:20 v/v) containing 2% ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
-
LC-QTOF-MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a quadrupole time-of-flight mass spectrometer with an electrospray ionization (ESI) source.
-
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 1 |
Table 1: Representative LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 12.0 | 95 |
| 14.0 | 95 |
| 14.1 | 5 |
| 16.0 | 5 |
-
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3500 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range (TOF MS) | m/z 100 - 600 |
| Scan Range (MS/MS) | m/z 50 - 550 |
| Collision Energy | Ramped (e.g., 20-40 eV) |
Data Presentation
Quantitative data for a representative synthetic cannabinoid method validation is summarized in Table 2. Laboratories should perform their own validation to establish performance characteristics for this compound.
Table 2: Representative Quantitative Performance Data for a Synthetic Cannabinoid LC-QTOF-MS Method
| Parameter | Typical Value |
|---|---|
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | ± 15% |
| Precision (% RSD) | < 15% |
| Recovery | 85 - 115% |
Note: These values are indicative and should be determined for this compound during in-house method validation.
Mandatory Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Simplified cannabinoid receptor signaling pathway.
Conclusion
The LC-QTOF-MS method described provides a robust and sensitive framework for the detection and quantification of this compound in various matrices. The high-resolution and accurate mass capabilities of QTOF-MS are essential for the confident identification of emerging synthetic cannabinoids. It is crucial that each laboratory validates this method according to their specific standard operating procedures and regulatory requirements to ensure reliable and defensible results.
References
- 1. Simultaneous analysis of 29 synthetic cannabinoids and metabolites, amphetamines, and cannabinoids in human whole blood by liquid chromatography-tandem mass spectrometry - A New Zealand perspective of use in 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of ADB-FUBIATA
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-FUBIATA (also known as AD-18) is a synthetic cannabinoid that has emerged as a novel psychoactive substance. Structurally, it is an indazole-3-carboxamide derivative characterized by an N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) group and a 4-fluorobenzyl substituent. Its recent appearance and potent psychoactive effects necessitate reliable analytical methods for its identification and quantification in various matrices. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Qualitative Analysis Protocol
This protocol is based on established methods for the analysis of synthetic cannabinoids in seized materials.[1]
Instrumentation and Parameters
A summary of the recommended GC-MS parameters for the qualitative analysis of this compound is presented in Table 1.
Table 1: GC-MS Parameters for Qualitative Analysis of this compound [1]
| Parameter | Value |
| Gas Chromatograph | |
| Instrument | Agilent 5975 Series GC/MSD System or equivalent |
| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.46 mL/min |
| Injection Port Temp. | 265 °C |
| Injection Type | Splitless |
| Injection Volume | 1 µL |
| Oven Program | 50 °C for 0 min, ramp 30 °C/min to 340 °C, hold for 2.3 min |
| Mass Spectrometer | |
| Transfer Line Temp. | 300 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-550 m/z |
| Threshold | 250 |
| Retention Time | ~8.55 min |
Sample Preparation
For solid samples such as plant material or powders, a simple dilution in a suitable organic solvent is typically sufficient.
Protocol for Solid Sample Preparation:
-
Accurately weigh approximately 1 mg of the homogenized sample.
-
Dissolve the sample in 1 mL of methanol.
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
If necessary, centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for GC-MS analysis.
Quantitative Analysis Protocol
Internal Standard
For accurate quantification, the use of a deuterated internal standard is highly recommended. This compound-d5, where five deuterium (B1214612) atoms are present on the benzyl (B1604629) ring, is a suitable choice.
Calibration Standards
Prepare a series of calibration standards by spiking known amounts of an this compound certified reference material and a fixed concentration of the internal standard into a blank matrix.
Method Validation Parameters
A quantitative GC-MS method should be validated according to established guidelines. Typical validation parameters for the analysis of synthetic cannabinoids are summarized in Table 2. The values presented are indicative and should be determined experimentally during method validation.
Table 2: Typical Method Validation Parameters for Quantitative GC-MS Analysis of Synthetic Cannabinoids
| Parameter | Typical Range/Value |
| Calibration Range | 1 - 500 ng/mL |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
Sample Preparation for Biological Matrices (e.g., Urine)
Analysis of this compound in biological matrices often requires more extensive sample preparation to remove interferences.
Protocol for Urine Sample Preparation:
-
To 1 mL of urine, add an appropriate amount of the internal standard solution.
-
Perform enzymatic hydrolysis to cleave glucuronide conjugates (if targeting metabolites). Add β-glucuronidase and incubate at an appropriate temperature and time.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte.
-
LLE: Add a suitable organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate), vortex, and centrifuge. Separate the organic layer.
-
SPE: Utilize a cartridge appropriate for the extraction of non-polar compounds.
-
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol) for GC-MS analysis.
Mass Spectrometry and Fragmentation
The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions that are useful for its identification.
dot
Caption: Proposed fragmentation pathway of this compound under electron ionization.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound from sample receipt to data analysis.
dot
Caption: General workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols for ADB-FUBIATA β-arrestin2 Recruitment Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-FUBIATA is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in the recreational drug market.[1][2] Structurally related to ADB-FUBICA, it is crucial to characterize its pharmacological profile to understand its potential effects and risks.[1] This document provides a detailed protocol for assessing the functional activity of this compound at the human cannabinoid receptor 1 (CB1) through a β-arrestin2 recruitment assay.
The CB1 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[3][4] Upon activation by an agonist like this compound, the receptor not only couples to G proteins to initiate downstream signaling cascades but also recruits β-arrestin proteins.[5][6] The recruitment of β-arrestin2 is a key event that mediates receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways.[7][8] Therefore, quantifying β-arrestin2 recruitment provides a direct measure of agonist-induced receptor activation and is a valuable tool for characterizing the pharmacological properties of compounds like this compound.[9][10]
This protocol is based on established methodologies for monitoring GPCR activation, such as NanoLuc® Binary Technology (NanoBiT®) and PathHunter® enzyme fragment complementation (EFC) assays.[1][10][11]
Signaling Pathway of CB1 Receptor Activation and β-arrestin2 Recruitment
Activation of the CB1 receptor by an agonist such as this compound initiates a series of intracellular events. The agonist-bound receptor undergoes a conformational change, leading to the activation of inhibitory G proteins (Gi/o).[3][5] This results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[3]
Simultaneously, the activated and phosphorylated GPCR serves as a docking site for β-arrestin2. The recruitment of β-arrestin2 to the receptor sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal. Moreover, β-arrestin2 acts as a scaffold protein, initiating a distinct wave of G protein-independent signaling and promoting the internalization of the receptor from the cell surface.[7][8]
Quantitative Data Summary
The following table summarizes the pharmacological activity of this compound at the human CB1 receptor as determined by in vitro β-arrestin2 recruitment assays.
| Compound | Receptor | Potency (EC50) | Efficacy (Emax) | Assay Type | Reference Compound |
| This compound | hCB1 | 635 nM[1][2][6][9] | 141%[1][2][6][9] | β-arrestin2 Recruitment | CP55,940 |
| This compound | hCB2 | Almost no activity[1][2][6] | - | β-arrestin2 Recruitment | CP55,940 |
Experimental Protocol: β-arrestin2 Recruitment Assay
This protocol outlines a general procedure for determining the potency and efficacy of this compound in inducing β-arrestin2 recruitment to the CB1 receptor using an enzyme fragment complementation-based assay.
Materials and Reagents
-
Cell Line: HEK293 or CHO-K1 cells stably co-expressing the human CB1 receptor fused to a small enzyme fragment (e.g., ProLink™ or SmBiT) and β-arrestin2 fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor or LgBiT).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.
-
Test Compound: this compound analytical standard.
-
Reference Agonist: CP55,940.
-
Detection Reagents: As per the manufacturer's instructions for the specific assay technology (e.g., PathHunter® Detection Reagents or Nano-Glo® Live Cell Assay System).
-
Assay Plates: White, opaque, 96- or 384-well cell culture plates.
-
Reagent and Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of the reference agonist CP55,940 (e.g., 1 mM) in DMSO.
-
Serially dilute the test and reference compounds in assay buffer to the desired concentrations for the concentration-response curve.
-
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture the CB1-β-arrestin2 expressing cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh culture medium and determine the cell density.
-
Seed the cells into a white, opaque 96- or 384-well plate at an optimized density (e.g., 5,000-20,000 cells per well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Addition:
-
On the day of the assay, carefully remove the culture medium from the wells.
-
Add the prepared serial dilutions of this compound and the reference agonist (CP55,940) to the respective wells. Include wells with assay buffer only as a negative control.
-
-
Incubation:
-
Incubate the plate for a predetermined optimal time (e.g., 60-90 minutes) at 37°C.
-
-
Signal Detection:
-
Equilibrate the plate and the detection reagents to room temperature.
-
Prepare the detection reagent according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow for signal development.
-
Measure the chemiluminescent signal using a plate reader.
-
Data Analysis
-
Normalization: Normalize the raw luminescence data. The average signal from the negative control wells (buffer only) represents 0% activity, and the average signal from the highest concentration of the reference full agonist (CP55,940) represents 100% activity.
-
Concentration-Response Curves: Plot the normalized data against the logarithm of the agonist concentration.
-
EC50 and Emax Determination: Fit the concentration-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (potency) and Emax (maximum efficacy) values for this compound. The efficacy of this compound is expressed as a percentage of the maximum response induced by the reference agonist CP55,940.[6]
Conclusion
The β-arrestin2 recruitment assay is a robust and sensitive method for characterizing the functional activity of synthetic cannabinoids like this compound at the CB1 receptor. The provided protocol offers a comprehensive framework for researchers to determine the potency and efficacy of this compound, contributing to a better understanding of its pharmacological profile. The data indicates that this compound is a selective and full agonist at the CB1 receptor.[6] This information is critical for both forensic and pharmacological investigations.
References
- 1. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic THC Enables Optical Control of CB1 Receptor Signaling | Technology Networks [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
Quantitative Analysis of ADB-FUBIATA in Biological Samples: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-FUBIATA (also known as AD-18) is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market.[1] Structurally related to ADB-FUBINACA, it is characterized by an acetamide (B32628) linker instead of a carboxamide. As with other SCRAs, this compound poses a significant public health risk, and its detection in biological samples is crucial for clinical and forensic toxicology. This document provides detailed protocols for the quantitative analysis of this compound and its primary metabolites in whole blood, urine, and hair using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Metabolism of this compound
Understanding the metabolism of this compound is critical for selecting appropriate analytical targets to ensure a longer detection window. In vitro studies using human liver microsomes have shown that this compound undergoes extensive phase I metabolism.[2][3] The primary metabolic pathways include:
-
Hydroxylation: The most abundant metabolites are typically formed by hydroxylation on the indole (B1671886) ring or the adjacent methylene (B1212753) group.[2]
-
N-dealkylation: Removal of the N-adamantyl group is another common metabolic route.
-
Amide hydrolysis: Cleavage of the amide bond can also occur.
Based on these findings, it is recommended to include the parent compound and its major hydroxylated metabolites in quantitative methods to improve the detection of this compound consumption.[2]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of this compound in various biological matrices using LC-MS/MS. These values are intended as a guideline, and each laboratory should perform its own validation.
| Biological Matrix | Analyte(s) | Method | Linearity Range | LLOQ | LOD | Reference(s) |
| Whole Blood | This compound & Metabolites | LC-MS/MS | 0.25 - 10 ng/mL | 0.25 ng/mL | ~0.1 ng/mL | [4] |
| Urine | This compound & Metabolites | LC-MS/MS | 2.5 - 100 ng/mL | 2.5 ng/mL | ~1 ng/mL | [5] |
| Hair | This compound & Metabolites | LC-MS/MS | 1 - 100 pg/mg | 1 pg/mg | 0.5 pg/mg | [6] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Whole Blood by LC-MS/MS
This protocol describes a protein precipitation method for the extraction of this compound and its metabolites from whole blood, followed by LC-MS/MS analysis.
1. Materials and Reagents
-
This compound and hydroxylated metabolite analytical standards
-
Internal standard (IS) (e.g., this compound-d5)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and formic acid
-
Ultrapure water
-
Whole blood, blank and fortified
2. Sample Preparation
-
Pipette 100 µL of whole blood (calibrator, control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Parameters
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient starts at 10-20% B, increases to 95% B over several minutes, holds, and then returns to initial conditions for equilibration.[4]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for this compound, its metabolites, and the internal standard.
Protocol 2: Quantitative Analysis of this compound in Urine by LC-MS/MS
This protocol utilizes solid-phase extraction (SPE) for the cleanup and concentration of this compound and its metabolites from urine samples.
1. Materials and Reagents
-
This compound and hydroxylated metabolite analytical standards
-
Internal standard (IS)
-
SPE cartridges (e.g., mixed-mode or polymeric)
-
LC-MS/MS grade acetonitrile, methanol, formic acid, and ammonium (B1175870) hydroxide
-
Ultrapure water
-
Urine, blank and fortified
-
β-glucuronidase (optional, for hydrolysis of glucuronidated metabolites)
2. Sample Preparation
-
(Optional Hydrolysis) To 1 mL of urine, add an appropriate buffer and β-glucuronidase. Incubate at an optimized temperature and time (e.g., 60°C for 1 hour).
-
Add 20 µL of the internal standard working solution to the urine sample.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with water and a weak organic solvent to remove interferences.
-
Elute the analytes with an appropriate solvent mixture (e.g., acetonitrile/methanol with a small percentage of ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Parameters
-
LC-MS/MS parameters are generally similar to those described for whole blood analysis and should be optimized for the specific analytes and matrix.
Protocol 3: Quantitative Analysis of this compound in Hair by LC-MS/MS
This protocol details the extraction of this compound from hair, a matrix suitable for long-term drug use monitoring.
1. Materials and Reagents
-
This compound analytical standard
-
Internal standard (IS)
-
Methanol, acetonitrile, and formic acid (LC-MS/MS grade)
-
Wash solvents (e.g., dichloromethane (B109758), methanol)
-
Extraction solvent (e.g., methanol)
-
Hair samples
2. Sample Preparation
-
Decontaminate the hair sample by washing sequentially with dichloromethane and methanol to remove external contaminants. Allow the hair to dry completely.
-
Weigh approximately 20 mg of the decontaminated hair and pulverize it.
-
To the pulverized hair, add 1 mL of methanol and the internal standard.
-
Incubate the mixture in an ultrasonic water bath at 50°C for 2 hours.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Transfer the methanolic extract to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Parameters
-
LC-MS/MS parameters are generally similar to those described for whole blood and urine analysis and should be optimized for the specific analytes and matrix.
Visualizations
Caption: General experimental workflow for the quantitative analysis of this compound.
Caption: Simplified signaling pathway of this compound at the CB1 receptor.
References
- 1. cfsre.org [cfsre.org]
- 2. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.unipd.it [research.unipd.it]
- 5. unitedchem.com [unitedchem.com]
- 6. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADB-FUBIATA Metabolism Studies Using Zebrafish Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing zebrafish (Danio rerio) as an in vivo model for studying the metabolism of the synthetic cannabinoid ADB-FUBIATA. The following protocols and data are compiled from recent studies and are intended to facilitate the design and execution of metabolism experiments. The zebrafish model offers a powerful platform for rapid and insightful metabolic profiling, bridging the gap between in vitro assays and mammalian studies.[1][2][3]
Introduction to Zebrafish as a Model for Drug Metabolism
Zebrafish have emerged as a valuable in vivo model for toxicological and metabolic studies of novel psychoactive substances (NPS).[1][4] Their high genetic and neurochemical homology with humans, coupled with a conserved cytochrome P450 system, makes them well-suited for investigating drug metabolism.[1] The small size, rapid development, and transparent embryos of zebrafish allow for high-throughput screening and detailed observational studies.[5][6]
Metabolism of this compound in Zebrafish
Studies utilizing zebrafish have successfully identified numerous metabolites of this compound, providing crucial insights into its biotransformation. In combination with in vitro models like human liver microsomes (HLMs), a total of 18 metabolites have been identified, consisting of 17 phase I metabolites and one phase II metabolite.[7][8][9]
The primary metabolic pathways for this compound include:
Hydroxylated metabolites are often the most abundant and are recommended as potential biomarkers for this compound consumption.[7][8][10]
Quantitative Data Summary
The following table summarizes the key metabolites of this compound identified in studies involving zebrafish and human liver microsomes. The abundance is often reported based on the peak areas in liquid chromatography-high-resolution mass spectrometry (LC-HRMS) analysis.
| Metabolite ID (Example) | Metabolic Reaction | Abundance | Recommended as Biomarker |
| AF7[7][10] | Hydroxylation at the indole/adjacent methylene | High[7][10] | Yes[7][10] |
| M9, M10 (related 5F-EDMB-PICA) | Monohydroxylation | High[7] | Yes[7] |
| - | N-dealkylation | Present | - |
| - | Amide hydrolysis | Present | - |
| - | Dehydrogenation | Present | - |
| - | Glucuronidation (Phase II) | Present | - |
Note: Specific metabolite IDs and their relative abundances can vary between studies. The provided information is a synthesis of available data.
Experimental Protocols
Zebrafish Husbandry and Maintenance
-
Strain: Wild-type zebrafish (e.g., AB strain).
-
Housing: Maintain adult zebrafish in a recirculating tank system at 28°C on a 14:10 hour light:dark cycle.
-
Feeding: Feed with commercially available flake food and live brine shrimp twice daily.
-
Breeding: Set up breeding pairs in tanks with a divider the evening before egg collection. Remove the divider in the morning to allow for spawning. Collect fertilized eggs within 30 minutes.
This compound Exposure to Zebrafish Larvae
The route of administration can significantly impact the metabolic profile.[11][12][13] Microinjection into the caudal vein, heart ventricle, or hindbrain has been shown to yield a high number of metabolites.[11][12][13]
-
Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution with embryo medium to the desired final concentration. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Exposure of Larvae:
-
Place healthy, developing zebrafish larvae (e.g., 4 days post-fertilization) into multi-well plates.
-
Remove the original embryo medium and add the this compound exposure solution.
-
Incubate the larvae for a defined period (e.g., 24 hours) at 28°C.
-
-
Sample Collection:
-
After the exposure period, collect the larvae and the exposure medium separately.
-
Wash the larvae multiple times with fresh embryo medium to remove any remaining test compound from the surface.
-
Pool a sufficient number of larvae for each sample (e.g., 20-30 larvae).
-
Homogenize the larvae in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for analysis.
-
Sample Preparation for LC-HRMS Analysis
-
Protein Precipitation: For larval homogenates, a protein precipitation step is often necessary. Add a cold solvent like acetonitrile (B52724) to the sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.
LC-HRMS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Chromatographic Separation: Employ a C18 reversed-phase column for separation of the parent drug and its metabolites.
-
Mobile Phase: A typical mobile phase consists of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Acquire data in full scan mode to detect all potential metabolites and in data-dependent MS/MS mode to obtain fragmentation patterns for structural elucidation.
-
Data Analysis: Process the acquired data using specialized software to identify and tentatively characterize the metabolites based on their accurate mass, retention time, and fragmentation patterns.
Visualizations
This compound Metabolic Pathway
Caption: Proposed metabolic pathways of this compound in zebrafish.
Experimental Workflow for Zebrafish Metabolism Studies
Caption: Experimental workflow for this compound metabolism studies in zebrafish.
References
- 1. researchgate.net [researchgate.net]
- 2. Zebrafish in Early Drug Discovery: Advancing Pharma Research [zeclinics.com]
- 3. Use of Zebrafish in Drug Discovery Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Using zebrafish for drug testing - Bionomous [bionomous.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of this compound in zebrafish and pooled human liver microsomes investigated by liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug Administration Routes Impact the Metabolism of a Synthetic Cannabinoid in the Zebrafish Larvae Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Drug Administration Routes Impact the Metabolism of a Synthetic Cannabinoid in the Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Forensic Analysis of ADB-FUBIATA
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-FUBIATA (also known as AD-18, FUB-ACADB, or ADB-FUBIACA) is a potent synthetic cannabinoid that has emerged in the global illicit drug market, posing a significant challenge to forensic toxicology laboratories.[1] Structurally related to ADB-FUBICA, it was likely developed to circumvent existing legislation targeting synthetic cannabinoids.[1] As a cannabinoid receptor agonist, this compound mimics the psychoactive effects of Δ⁹-tetrahydrocannabinol (THC), the primary active compound in cannabis, but often with greater potency and a higher risk of adverse health effects.[2] Accurate and reliable analytical methods for the detection and quantification of this compound and its metabolites in biological specimens are crucial for forensic investigations, clinical toxicology, and understanding its pharmacological and toxicological profile.
This document provides detailed application notes and protocols for the sample preparation of this compound in various biological matrices for forensic analysis. These methodologies are intended to guide researchers and forensic scientists in developing and implementing robust analytical workflows.
Data Presentation: Quantitative Analytical Parameters
The following table summarizes key quantitative data for the analysis of this compound in various biological matrices. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions. Method validation is essential for establishing performance characteristics in-house.
| Biological Matrix | Analytical Method | Extraction Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| Oral Fluid | LC-MS/MS | DLLME | 0.5 - 2 ng/mL | 2 ng/mL | 2 - 100 ng/mL | [3][4][5] |
| Whole Blood | LC-MS/MS | LLE | - | 7.3 ng/mL (in a case report) | - | [6] |
| Urine | LC-MS/MS | SPE | 0.025 - 0.5 ng/mL (for metabolites) | - | - | [7] |
Experimental Protocols
Sample Preparation of Oral Fluid using Dispersive Liquid-Liquid Microextraction (DLLME)
This protocol is adapted from a validated method for the analysis of synthetic cannabinoids in oral fluid.[3][4][5]
Materials:
-
Oral fluid sample (collected with Quantisal™ or similar device)
-
Ice-cold acetonitrile (B52724) (dispersive solvent)
-
Ethyl acetate (B1210297) (extraction solvent)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the oral fluid sample (a mixture of oral fluid and collection buffer) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile as the dispersive solvent.
-
Add 100 µL of ethyl acetate as the extraction solvent.
-
Vortex the mixture vigorously for 1 minute to form a cloudy solution.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer (ethyl acetate) containing the extracted analytes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Sample Preparation of Whole Blood using Protein Precipitation
This is a general and rapid method for the extraction of drugs from whole blood.
Materials:
-
Whole blood sample
-
Ice-cold acetonitrile
-
Internal standard (e.g., this compound-d7)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of whole blood into a 1.5 mL microcentrifuge tube.
-
Add an appropriate amount of internal standard.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.[8]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30°C.[8]
-
Reconstitute the residue in 100 µL of the appropriate mobile phase for LC-MS/MS analysis.[8]
Sample Preparation of Urine using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for the extraction of synthetic cannabinoids and their metabolites from urine, incorporating an enzymatic hydrolysis step to cleave glucuronide conjugates.
Materials:
-
Urine sample
-
β-glucuronidase from Helix pomatia
-
Phosphate (B84403) buffer (pH 6.8)
-
SPE cartridges (e.g., mixed-mode or polymeric reversed-phase)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Hexane
-
Ethyl acetate
-
Formic acid
-
SPE manifold
-
Evaporation system
Procedure:
-
Enzymatic Hydrolysis:
-
To 1 mL of urine, add 1 mL of phosphate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase solution.
-
Incubate at 60°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of phosphate buffer (pH 6.8). Do not allow the cartridge to go dry.
-
Loading: Load the hydrolyzed urine sample onto the SPE cartridge at a slow flow rate (1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash with 3 mL of a 20:80 acetonitrile:water solution containing 1% formic acid.[1]
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
-
Elution: Elute the analytes with 3 mL of ethyl acetate.[1]
-
-
Evaporation and Reconstitution:
Visualizations
Experimental Workflow for this compound Sample Preparation
Caption: Experimental workflows for this compound analysis.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified cannabinoid receptor signaling pathway.
References
- 1. weber.hu [weber.hu]
- 2. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic cannabinoid receptor agonists in oral fluid: development of a dispersive liquid-liquid microextraction method with liquid chromatography-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Death Associated With the Use of the Synthetic Cannabinoid ADB-FUBINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample preparation for urine THC-COOH in GC/MS - Chromatography Forum [chromforum.org]
Application Notes and Protocols for In Vitro Cannabinoid Receptor Activation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Cannabinoid receptors, primarily the CB1 and CB2 subtypes, are members of the G-protein coupled receptor (GPCR) family and are central to the endocannabinoid system.[1][2] The CB1 receptor is highly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and peripheral tissues, playing a role in inflammatory processes.[2][3] This makes them critical therapeutic targets for a range of conditions. The characterization of novel compounds that interact with these receptors is a crucial step in drug discovery.[1]
This document provides detailed protocols for key in vitro assays used to determine the affinity, potency, and efficacy of compounds at cannabinoid receptors. The assays covered include radioligand binding assays to assess affinity, and functional assays such as GTPγS binding, cAMP accumulation, and β-arrestin recruitment to characterize ligand-induced receptor activation.
Cannabinoid Receptor Signaling Pathways
Upon activation by an agonist, CB1 and CB2 receptors initiate intracellular signaling cascades. These receptors are canonically coupled to inhibitory G-proteins (Gi/o).[1][3][4]
-
G-Protein Dependent Signaling: Agonist binding induces a conformational change in the receptor, leading to the activation of the associated Gi/o protein. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][5] The Gβγ subunits can modulate other effectors, including the activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels.[6][7] Furthermore, cannabinoid receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38.[4][5][7]
-
G-Protein Independent Signaling: Following activation and phosphorylation by GPCR kinases (GRKs), cannabinoid receptors can also signal independently of G-proteins by recruiting β-arrestin molecules.[5][8][9] This interaction is critical for receptor desensitization and internalization, and β-arrestins can also act as scaffolds for other signaling complexes, leading to distinct downstream cellular effects.[5][7][10]
Radioligand Binding Assay
Principle: This assay quantifies the affinity of a test compound for CB1 or CB2 receptors by measuring its ability to compete with and displace a radiolabeled ligand (e.g., [³H]CP-55,940) that has a known high affinity for the receptor.[11] The results are used to determine the inhibition constant (Ki), a measure of the ligand's binding affinity.[11] A lower Ki value indicates higher binding affinity.[11]
Data Presentation: Comparative Binding Affinities
The binding data for test compounds are compared against known reference ligands.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2 Ratio) |
| Test Compound X | 25.5 | 150.2 | 0.17 |
| Test Compound Y | 180.1 | 15.3 | 11.8 |
| Δ⁹-THC (Reference) | 40.7 | 36.4 | 1.1 |
| CP-55,940 (Reference) | 0.9 | 0.7 | 1.3 |
| WIN-55,212-2 (Reference) | 2.9 | 0.3 | 9.7 |
Table 1: Example binding affinities (Ki) of test and reference compounds for human CB1 and CB2 receptors.
Experimental Protocol
Materials:
-
Cell Membranes: Membranes prepared from cells (e.g., HEK293 or CHO) stably expressing human CB1 or CB2 receptors.[3]
-
Test Compounds: Dissolved in DMSO.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled high-affinity ligand like WIN-55,212-2.[3]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[11]
-
Filtration System: Cell harvester with glass fiber filter mats (e.g., GF/C).[11]
-
Scintillation Counter and scintillation fluid.[11]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of test compounds in the assay buffer. The final DMSO concentration in the assay should be kept low (<1%).
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, and 100 µL membrane preparation.
-
Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand, and 100 µL membrane preparation.[11]
-
Competitive Binding: 50 µL of diluted test compound, 50 µL radioligand, and 100 µL membrane preparation.[11]
-
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[1][11]
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[11]
-
Quantification: Dry the filter mat, add scintillation fluid to each filter spot, and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
[³⁵S]GTPγS Binding Assay
Principle: This is a functional assay that measures the direct activation of G-proteins coupled to the cannabinoid receptor.[12] Upon agonist binding, the receptor facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins.[13][14] The amount of bound [³⁵S]GTPγS is proportional to the level of receptor activation, allowing for the determination of a compound's potency (EC₅₀) and efficacy (Emax).[13]
Data Presentation: Functional Potency and Efficacy
| Compound | Receptor | Potency (EC₅₀, nM) | Efficacy (% of CP-55,940) |
| Test Compound X | CB1 | 15.8 | 95% (Full Agonist) |
| Test Compound Y | CB1 | 45.2 | 55% (Partial Agonist) |
| SR141716A (Rimonabant) | CB1 | 30.5 | -25% (Inverse Agonist) |
| CP-55,940 (Reference) | CB1 | 2.1 | 100% |
Table 2: Example functional data from a [³⁵S]GTPγS binding assay for the CB1 receptor.
Experimental Protocol
Materials:
-
Cell Membranes: Membranes from cells expressing human CB1 or CB2 receptors (5-20 µg protein/well).[12]
-
Radioligand: [³⁵S]GTPγS.[12]
-
Reagents: Guanosine diphosphate (B83284) (GDP), test compounds.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA, pH 7.4.
-
Filtration System and Scintillation Counter .
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and GDP (final concentration ~10-30 µM).[12]
-
Compound Addition: Add serial dilutions of the test compounds or reference agonist. For antagonist testing, pre-incubate the membranes with the antagonist before adding the agonist.
-
Incubation: Pre-incubate for 15-30 minutes at 30°C.
-
Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to all wells to start the reaction.
-
Incubation: Incubate for an additional 30-60 minutes at 30°C.
-
Termination and Filtration: Terminate the assay by rapid filtration through a filter mat and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the stimulated binding against the logarithm of the agonist concentration. Use non-linear regression to determine the EC₅₀ and Emax values.
cAMP Accumulation Assay
Principle: This functional assay measures a downstream consequence of Gi/o protein activation. CB1/CB2 receptor agonists inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1] In this assay, cells are typically stimulated with an agent like forskolin (B1673556) to raise basal cAMP levels, and the ability of a cannabinoid agonist to inhibit this increase is measured. The reduction in cAMP is quantified, often using competitive immunoassays with fluorescent or luminescent readouts.[12][15]
Data Presentation: cAMP Inhibition
| Compound | Receptor | Potency (EC₅₀, nM) | Efficacy (% Inhibition) |
| Test Compound Z | CB1 | 8.9 | 85% |
| Test Compound W | CB1 | 60.1 | 42% |
| CP-55,940 (Reference) | CB1 | 1.5 | 98% |
Table 3: Example data from a cAMP inhibition assay for the CB1 receptor.
Experimental Protocol
Materials:
-
Cells: Whole cells expressing the cannabinoid receptor of interest (e.g., CHO-K1).[16]
-
Reagents: Forskolin, phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[17]
-
Assay Buffer or Serum-Free Medium.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Seed cells expressing the cannabinoid receptor in 96- or 384-well plates and grow to confluence.
-
Assay: Wash the cells with serum-free medium.[12]
-
Compound Addition: Pre-incubate the cells with various concentrations of the test compound along with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.[17]
-
Stimulation: Add forskolin (final concentration typically 1-10 µM) to all wells (except negative control) to stimulate adenylyl cyclase.
-
Incubation: Incubate for a further 15-30 minutes at 37°C.[12]
-
Detection: Lyse the cells and measure the intracellular cAMP concentration according to the protocol of the chosen detection kit.[12]
-
Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP levels for each compound concentration. Plot the data and use non-linear regression to determine the EC₅₀ value.
β-Arrestin Recruitment Assay
Principle: This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, a key event in G-protein independent signaling and receptor desensitization.[8][9] These assays often use engineered cell lines where the receptor and β-arrestin are tagged with complementary fragments of an enzyme (e.g., β-galactosidase) or fluorescent proteins.[8] Ligand-induced interaction of the receptor and β-arrestin brings the fragments together, generating a measurable luminescent or fluorescent signal.[9]
Data Presentation: β-Arrestin Recruitment
| Compound | Receptor | Potency (EC₅₀, nM) | Efficacy (% of CP-55,940) |
| Test Compound X (Balanced) | CB2 | 22.4 | 98% |
| Test Compound Z (G-protein biased) | CB2 | 550.7 | 25% |
| CP-55,940 (Reference) | CB2 | 18.1 | 100% |
Table 4: Example data from a β-arrestin recruitment assay (e.g., PathHunter) for the CB2 receptor.
Experimental Protocol
Materials:
-
Engineered Cells: A cell line co-expressing the cannabinoid receptor fused to an enzyme fragment and β-arrestin fused to the complementary enzyme fragment (e.g., PathHunter® cells).[8]
-
Cell Culture Medium and Reagents.
-
Test Compounds.
-
Detection Reagents: Provided with the commercial assay kit.
-
Luminometer.
Procedure (based on PathHunter® assay):
-
Cell Seeding: Seed the engineered cells in a 384-well white plate and incubate overnight.[8]
-
Compound Addition: Prepare serial dilutions of test compounds and add them to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Signal Development: Add the detection reagents as specified by the manufacturer's protocol.
-
Incubation: Incubate at room temperature for 60 minutes to allow the chemiluminescent signal to develop.[8]
-
Measurement: Read the plate using a luminometer.
-
Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration and use non-linear regression to calculate EC₅₀ and Emax values.
References
- 1. benchchem.com [benchchem.com]
- 2. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. marshall.edu [marshall.edu]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADB-FUBIATA Crystalline Solid
For Research, Scientific, and Drug Development Professionals
Disclaimer: ADB-FUBIATA is a synthetic cannabinoid and is intended for research and forensic applications only.[1] It should be handled by trained professionals in a laboratory setting with appropriate personal protective equipment. This document provides guidance based on available data and general laboratory safety protocols for potent compounds.
Introduction
This compound (also known as AD-18 or FUB-ACADB) is a synthetic cannabinoid receptor agonist (SCRA) that is structurally related to ADB-FUBICA.[2][3] It is characterized by an acetamide (B32628) linker, distinguishing it from many earlier synthetic cannabinoids.[2][4][5] this compound acts as a selective agonist at the human cannabinoid receptor 1 (hCB1), with an EC50 of 635 nM, while showing minimal activity at the hCB2 receptor.[2][3] These application notes provide detailed protocols for the proper handling, storage, and use of this compound in its crystalline solid form.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide | [1] |
| Molecular Formula | C₂₃H₂₆FN₃O₂ | [1][6] |
| Formula Weight | 395.5 g/mol | [1] |
| Appearance | Crystalline solid | [1][7] |
| Purity | ≥98% | [1] |
| λmax | 221 nm | [1] |
Storage Protocols
Proper storage is critical to maintain the integrity and stability of this compound.
3.1. Long-Term Storage: For long-term stability, this compound crystalline solid should be stored at -20°C .[8] Under these conditions, the compound is reported to be stable for at least five years.[1]
3.2. Short-Term Storage: While this compound may be shipped at room temperature, it is advisable to minimize the time it is kept at ambient temperatures.[1][9] For short-term storage or during experimental use, it is recommended to keep the compound in a cool and dry environment, protected from light.
3.3. Storage of Solutions: Stock solutions of this compound should be stored at -20°C, and for extended periods, -80°C is preferable.[8] It is recommended to use non-protic solvents such as DMSO or DMF for preparing stock solutions to enhance stability.[8] Aliquoting stock solutions into single-use vials is advised to avoid repeated freeze-thaw cycles.
Handling Protocols
Due to its potent biological activity, this compound must be handled with care to prevent accidental exposure.
4.1. Personal Protective Equipment (PPE): A minimum level of PPE should be worn at all times when handling this compound. This includes:
-
Gloves: Nitrile gloves are recommended for their chemical resistance.[10]
-
Eye Protection: Safety glasses or goggles should be worn to protect from accidental splashes or aerosolization of the powder.[11][12]
-
Lab Coat: A lab coat should be worn to protect clothing and skin.[10]
-
Respiratory Protection: When handling the solid powder outside of a containment hood, a respirator (e.g., N95) is recommended to prevent inhalation.[11][13]
4.2. Weighing and Aliquoting:
-
All weighing and handling of the crystalline solid should be performed in a chemical fume hood or a glove box to minimize inhalation exposure.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
Prepare aliquots of the solid or stock solutions to minimize the need to repeatedly open the primary container.
4.3. Spill and Waste Disposal:
-
In case of a spill, decontaminate the area with an appropriate solvent (e.g., ethanol) and absorb the material with an inert absorbent.
-
All waste materials, including contaminated PPE and disposables, should be placed in a sealed container and disposed of in accordance with local regulations for chemical waste.
Solubilization Protocol
This compound has limited solubility in aqueous solutions. The following table provides solubility data in various organic solvents.
| Solvent | Solubility | Reference |
| DMSO | 10 mg/mL | [1][9] |
| DMF | 5 mg/mL | [1][9] |
| Ethanol | 2 mg/mL | [1][9] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1][9] |
Protocol for Preparing a 10 mg/mL Stock Solution in DMSO:
-
Equilibrate the vial of this compound crystalline solid to room temperature before opening.
-
In a chemical fume hood, carefully weigh the desired amount of this compound into a sterile, amber glass vial.
-
Add the appropriate volume of DMSO to the vial to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) can aid in solubilization.
-
Store the stock solution at -20°C or -80°C in single-use aliquots.
Experimental Workflows and Diagrams
6.1. General Handling and Solubilization Workflow:
The following diagram illustrates the general workflow for safely handling and preparing a stock solution of this compound.
Caption: Workflow for handling and solubilizing this compound.
6.2. Metabolic Pathways of this compound:
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cfsre.org [cfsre.org]
- 6. This compound | C23H26FN3O2 | CID 165361558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [A crystalline solid] | LGC Standards [lgcstandards.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. marijuanapackaging.com [marijuanapackaging.com]
- 11. Personal protective equipment: Medical cannabis safety talk – CompSource Mutual [compsourcemutual.com]
- 12. harmonycr.com [harmonycr.com]
- 13. stauffersafety.com [stauffersafety.com]
Detection of ADB-FUBIATA in Seized Drug Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-FUBIATA (also known as AD-18) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the illicit drug market. Structurally similar to other potent synthetic cannabinoids, this compound was likely developed to circumvent existing drug laws that target specific chemical structures.[1] This compound has been identified in seized materials globally, necessitating robust and validated analytical methods for its detection and quantification in forensic laboratories.[1] This document provides detailed application notes and protocols for the identification and analysis of this compound in seized drug materials.
This compound is characterized by an indole-3-acetamide (B105759) core structure, distinguishing it from many earlier generations of SCRAs.[2] Pharmacological studies have shown that this compound is a selective agonist of the cannabinoid type 1 (CB1) receptor, with an EC50 of 635 nM, and displays minimal activity at the CB2 receptor.[1][3] Its potent psychoactive effects are primarily mediated through the activation of the CB1 receptor in the central nervous system.
Analytical Methodologies
A variety of analytical techniques can be employed for the detection and characterization of this compound in seized materials. The choice of method will depend on the available instrumentation, the desired level of sensitivity and specificity, and whether a qualitative or quantitative analysis is required. Commonly used techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely available and reliable technique for the identification of volatile and semi-volatile compounds.
-
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): Offers high resolution and mass accuracy, enabling the identification of unknown compounds and their metabolites.
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A robust technique for the quantification of known compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for unambiguous identification.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): A rapid screening technique that provides information about the functional groups present in a molecule.[1]
Quantitative Data Summary
While specific, validated quantitative data such as Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound in seized materials are not extensively available in peer-reviewed literature, the following tables provide examples of quantitative parameters for the analysis of other synthetic cannabinoids using common analytical techniques. This data can serve as a reference for laboratories developing and validating their own methods for this compound.
Table 1: Example Quantitative Data for Synthetic Cannabinoid Analysis by GC-MS
| Analyte | Matrix | LOD (µg/mL) | LOQ (µg/mL) | Linearity Range (µg/mL) | Reference |
| AMB-Fubinaca | Criminal Evidences | 1.5 | 4.5 | 4.5 - 900 | [4] |
| 4F-MDMB-BUTINACA | Herbal Products | 0.5 | 1 | 1 - 500 | [3] |
Table 2: Example Quantitative Data for Synthetic Cannabinoid Analysis by LC-MS/MS
| Analyte | Matrix | LOD (pg/mg) | LOQ (pg/mg) | Linearity Range (pg/mg) | Reference |
| Various SCs | Human Hair | 0.5 - 5 | 1 - 10 | Varies | [5] |
| Various SCs | Cannabis Oil | 0.1 ng/mL | 0.05 - 50 ng/mL | Varies |
Table 3: Pharmacological Data for this compound
| Receptor | Assay | Parameter | Value | Reference |
| Human CB1 | β-arrestin2 Recruitment | EC50 | 635 nM | [1][6] |
| Human CB1 | β-arrestin2 Recruitment | Emax | 141% (relative to CP55,940) | [1] |
| Human CB2 | β-arrestin2 Recruitment | Activity | Almost no activity | [1][3] |
Experimental Protocols
The following are detailed protocols for the analysis of this compound in seized solid materials.
Protocol 1: Sample Preparation for Solid Materials
-
Homogenization: Ensure the seized material is homogenous. If it is a powder, mix thoroughly. If it is a plant material, grind to a fine powder.
-
Extraction:
-
Accurately weigh approximately 10 mg of the homogenized sample into a clean vial.
-
Add 1 mL of methanol (B129727) to the vial.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 10 minutes to facilitate extraction.
-
Centrifuge the sample at 3000 rpm for 5 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
Protocol 2: GC-MS Analysis of this compound
This protocol is based on the methodology reported by the Center for Forensic Science Research and Education.
-
Instrumentation: Agilent 5975 Series GC/MSD System or equivalent.
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.46 mL/min.
-
Injection: 1 µL, splitless injection.
-
Inlet Temperature: 265 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 0 minutes.
-
Ramp: 30 °C/min to 340 °C.
-
Hold at 340 °C for 2.3 minutes.
-
-
Transfer Line Temperature: 300 °C.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Scan Range: 40-550 m/z.
-
Data Analysis: Compare the obtained mass spectrum and retention time with a certified reference standard of this compound. The expected retention time is approximately 8.55 minutes.
Protocol 3: LC-QTOF-MS Analysis of this compound
This protocol is based on the methodology reported by the Center for Forensic Science Research and Education.
-
Instrumentation: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system or equivalent.
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent.
-
Mobile Phase:
-
A: 10 mM Ammonium formate (B1220265) (pH 3.0) in water.
-
B: 50:50 Methanol/Acetonitrile.
-
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
Initial: 95% A, 5% B.
-
Ramp to 5% A, 95% B over 13 minutes.
-
Return to initial conditions at 15.5 minutes.
-
-
Injection Volume: 10 µL.
-
Column Oven Temperature: 30 °C.
-
Source Temperature: 600 °C.
-
QTOF Parameters:
-
TOF MS Scan Range: 100-510 Da.
-
MS/MS Scan Range: 50-510 Da.
-
Collision Energy: 35 ± 15 eV.
-
-
Data Analysis: Compare the obtained accurate mass, isotopic pattern, and fragmentation spectrum with a certified reference standard of this compound. The expected retention time is approximately 8.66 minutes.
Visualizations
Experimental Workflow for this compound Detection
Caption: General experimental workflow for the detection of this compound in seized materials.
CB1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound via the CB1 receptor.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. scribd.com [scribd.com]
- 3. International Journal of Medicine in Developing Countries [ijmdc.com]
- 4. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cfsre.org [cfsre.org]
Application Note: Urinalysis of ADB-FUBIATA Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-FUBIATA is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged on the illicit drug market. As with many SCRAs, the parent compound is extensively metabolized in the body, making the detection of its metabolites in urine a crucial aspect of forensic and clinical toxicology. This application note provides a comprehensive overview of the recommended methods for the urinalysis of this compound metabolites, including detailed experimental protocols and data interpretation guidelines.
The primary metabolic pathways for this compound involve hydroxylation, dehydrogenation, N-dealkylation, and amide hydrolysis.[1][2][3] Consequently, hydroxylated metabolites are considered the most suitable biomarkers for confirming the consumption of this compound.[1][2][3] The most abundant metabolite is often AF7, which is hydroxylated on the indole (B1671886) or adjacent methylene (B1212753) group.[2][3]
Data Presentation
Quantitative analysis of this compound metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS). The following table summarizes typical quantitative data for the analysis of synthetic cannabinoid metabolites in urine. Please note that specific values may vary depending on the analytical method and instrumentation used.
| Analyte | Method | LLOQ (ng/mL) | ULOQ (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| Hydroxylated this compound | LC-MS/MS | 0.1 - 1.0 | 50 - 100 | < 15% | ± 15% |
| Carboxylated this compound | LC-MS/MS | 0.1 - 1.0 | 50 - 100 | < 15% | ± 15% |
| Parent this compound | LC-MS/MS | 0.05 - 0.5 | 25 - 50 | < 15% | ± 15% |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation; %Bias: Percent Bias. Data is representative and based on published methods for similar synthetic cannabinoids.
Experimental Protocols
Urine Sample Preparation
A critical step in the analysis of this compound metabolites is the enzymatic hydrolysis of glucuronide conjugates, which are common phase II metabolites.
a. Enzymatic Hydrolysis:
-
To 1 mL of urine, add an internal standard solution.
-
Add 1 mL of pH 6.8 phosphate (B84403) buffer.
-
Add 50 µL of β-glucuronidase from E. coli.
-
Vortex the mixture and incubate at 37°C for 1-2 hours.
-
Allow the sample to cool to room temperature before extraction.
b. Solid-Phase Extraction (SPE):
-
Condition a polymeric SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analytes with 2 mL of methanol or a mixture of ethyl acetate (B1210297) and isopropanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for the separation of this compound and its metabolites.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at 10-20% B, increasing to 90-95% B over 8-10 minutes.
-
Flow Rate: 0.3-0.4 mL/min
-
Injection Volume: 5-10 µL
b. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantitative analysis. Specific precursor-to-product ion transitions should be optimized for this compound and its key metabolites.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | [M+H]⁺ | Fragment 1 | Fragment 2 |
| Hydroxy-ADB-FUBIATA | [M+H]⁺ | Fragment 1 | Fragment 2 |
| Carboxy-ADB-FUBIATA | [M+H]⁺ | Fragment 1 | Fragment 2 |
Specific m/z values need to be determined experimentally.
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: Urinalysis workflow for this compound.
Caption: Simplified signaling of this compound.
References
Application Notes: Characterization of ADB-FUBIATA using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction ADB-FUBIATA ((S)-2-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)-3,3-dimethylbutanamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged on the recreational drug market.[1] Structurally, it is related to ADB-FUBICA but contains an additional methylene (B1212753) group in the linker region.[1] Accurate and robust analytical methods are crucial for the unambiguous identification, structural elucidation, and quantification of such new psychoactive substances (NPS). Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis, making it an invaluable tool in forensic science and drug development.[2][3] This document outlines the application of NMR spectroscopy for the comprehensive characterization of this compound.
Qualitative Analysis: Structural Elucidation
The definitive identification and structural confirmation of this compound can be achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
-
¹H NMR Spectroscopy: This technique provides information on the chemical environment of protons in the molecule. The ¹H NMR spectrum of this compound shows characteristic signals for its aromatic (indole and fluorobenzyl) and aliphatic regions. Key signals include a broadened doublet around 7.64 ppm corresponding to a proton on the indole (B1671886) system and a broadened singlet at 5.42 ppm for the benzylic methylene protons.[4]
-
¹³C NMR Spectroscopy: This method reveals the carbon framework of the molecule. Although less sensitive than ¹H NMR, it is essential for confirming the number and type of carbon atoms. The spectrum of this compound displays resonances for carbonyl, aromatic, and aliphatic carbons, with key signals observed at approximately 173.02 ppm (amide carbonyl), and in the 110-140 ppm range for the aromatic carbons.[4]
-
2D NMR Spectroscopy: To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecular structure, 2D NMR experiments are employed.[5][6]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to map out adjacent protons within molecular fragments.[2][7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different molecular fragments and establishing the overall structure.
-
Data Presentation: NMR Chemical Shifts for this compound
The following tables summarize the reported NMR spectral data for this compound. Complete assignment requires a full suite of 2D NMR experiments.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
|---|---|---|---|
| 7.64 | br d | Indole H-6 | [4] |
| 7.39 - 7.34 | m | Indole system protons | [4] |
| 7.22 | dd | N-fluorobenzyl group protons | [4] |
| 5.42 | br s | Benzylic methylene protons (N-CH₂) | [4] |
Solvent not specified in the reference. br d: broadened doublet; m: multiplet; dd: doublet of doublets; br s: broadened singlet.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Chemical Shift (δ) ppm | Assignment | Reference |
|---|---|---|
| 173.02 | Amide Carbonyl (C=O) | [4] |
| 137.46 | Aromatic Carbon (C-1-benzyl) | [4] |
| 129.19 | Aromatic Carbon | [4] |
| 110.17 | Aromatic Carbon (C-3-indole) | [4] |
This represents a partial list of observed signals. A full assignment requires 2D NMR analysis.
Quantitative Analysis (qNMR)
Quantitative NMR (qNMR) is a primary analytical method for determining the concentration or purity of a substance without the need for an identical reference standard for calibration.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[10]
For this compound, ¹H qNMR is the preferred method due to its high sensitivity and the presence of unique, well-resolved signals. The quantification is performed by comparing the integral of a specific analyte signal with the integral of a known amount of an internal standard (IS) with a certified purity.[11]
Key considerations for accurate qNMR:
-
Internal Standard (IS): The IS should be stable, non-reactive with the sample, have signals that do not overlap with the analyte, and have a known purity. Maleic acid is a common IS for synthetic cannabinoid quantification.[2][12]
-
Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5-7 times the longest spin-lattice relaxation time, T₁) must be used to ensure complete relaxation of all nuclei, which is crucial for accurate integration.[13]
-
Signal Selection: Choose non-overlapping, sharp signals from both the analyte and the IS for integration.
Experimental Protocols
Protocol 1: Sample Preparation
A) For Pure Powder/Reference Standard:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
For qNMR, accurately weigh an appropriate amount of internal standard (e.g., 2-5 mg of maleic acid).
-
Dissolve the sample (and IS, if applicable) in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., CDCl₃, d₆-acetone, or DMSO-d₆) in a clean, dry vial.
-
Vortex the solution until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
B) For Herbal Products:
-
Accurately weigh approximately 50 mg of the homogenized herbal product into a microcentrifuge tube.[7][12]
-
For qNMR, add a precisely weighed amount of internal standard (e.g., 1.5 mg of maleic acid) to the tube.[12]
-
Add approximately 1.0 mL of a deuterated solvent (d₆-acetone is effective for extraction).[12]
-
Vortex the mixture vigorously for 1-2 minutes to extract the analyte.[12]
-
Centrifuge the sample to pellet the plant material.
-
Carefully transfer the supernatant to a 5 mm NMR tube using a pipette.[12]
Protocol 2: NMR Data Acquisition
The following are general parameters for a 400 MHz spectrometer and may need to be optimized.
A) ¹H NMR (Qualitative):
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Number of Scans (ns): 16 to 64.
-
Relaxation Delay (d1): 2-4 seconds.[12]
-
Acquisition Time (aq): ~3-4 seconds.
-
Spectral Width (sw): 0-16 ppm.
-
Temperature: 298 K.
B) ¹³C NMR (Qualitative):
-
Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).
-
Number of Scans (ns): 1024 or higher.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~1-2 seconds.
-
Spectral Width (sw): 0-220 ppm.
C) ¹H qNMR (Quantitative):
-
Pulse Program: Standard single pulse with a 90° pulse angle (e.g., zg90).
-
Number of Scans (ns): 64 or higher for good signal-to-noise.
-
Relaxation Delay (d1): At least 30-60 seconds to ensure full relaxation for accurate quantification.
-
Data Processing: No exponential multiplication (line broadening) should be applied before Fourier transformation. Use a baseline correction algorithm.
Workflows and Logical Relationships
Diagrams created with Graphviz illustrate the workflow for NMR analysis and the interplay between different NMR techniques.
Caption: General experimental workflow for this compound analysis using NMR.
Caption: Interplay of NMR techniques for comprehensive material characterization.
References
- 1. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. openpubglobal.com [openpubglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Quantitative Nuclear Magnetic Resonance Spectroscopy in Pharmaceutical Chemistry: A Boon for Real Time Drug Detection! [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.molloy.edu [digitalcommons.molloy.edu]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Purchasing ADB-FUBIATA Analytical Standards for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ADB-FUBIATA analytical standards in a research setting. This compound is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in the recreational drug market.[1][2] As a selective agonist for the cannabinoid receptor type 1 (CB1), it is a compound of interest for toxicological, metabolic, and pharmacological research.[1][3]
Physicochemical and Pharmacological Data
Accurate research requires well-characterized reference materials. The following tables summarize the key physicochemical and pharmacological properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (S)-2-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)-3,3-dimethylbutanamide[4] |
| Synonyms | AD-18, FUB-ACADB[4] |
| Molecular Formula | C₂₃H₂₆FN₃O₂[4] |
| Molecular Weight | 395.5 g/mol [5] |
| Appearance | Crystalline solid[6] |
| Purity | ≥98%[6] |
| Solubility | DMF: 5 mg/ml, DMSO: 10 mg/ml, Ethanol: 2 mg/ml[4] |
| UV λmax | 221 nm, 222 nm[4][7] |
| Storage | -20°C[4] |
| Stability | ≥ 5 years (when stored as directed)[4] |
Table 2: Pharmacological Profile of this compound
| Parameter | Receptor | Value | Assay Type | Reference Compound |
| Potency (EC₅₀) | hCB1 | 635 nM[1] | β-arrestin2 Recruitment | CP55,940 |
| Efficacy (Eₘₐₓ) | hCB1 | 141%[1] | β-arrestin2 Recruitment | CP55,940 |
| Activity | hCB2 | Almost no activity[1] | β-arrestin2 Recruitment | - |
Presumed Signaling Pathway of this compound
As a selective CB1 receptor agonist, this compound is presumed to initiate the canonical signaling cascade associated with this G-protein coupled receptor (GPCR). The activation of the CB1 receptor leads to a series of intracellular events that modulate neuronal activity.[8]
Caption: Presumed signaling pathway of this compound via CB1 receptor activation.
Experimental Protocols
The following protocols are provided as a starting point for the analytical characterization of this compound. These methods are based on published literature and should be validated in your laboratory.[2][9]
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for creating calibration standards and working solutions.
Materials:
-
This compound analytical standard
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Volumetric flasks (Class A)
-
Analytical balance
-
Vortex mixer and/or sonicator
-
Amber glass vials
Procedure:
-
Accurately weigh the desired amount of this compound analytical standard using an analytical balance.
-
Quantitatively transfer the weighed standard to a volumetric flask of the appropriate size.
-
Add a small amount of DMSO to dissolve the solid material.
-
Vortex and/or sonicate the solution to ensure complete dissolution.
-
Bring the solution to the final volume with DMSO.
-
Cap the flask and invert several times to ensure homogeneity.
-
Transfer the stock solution to a labeled, amber glass vial.
-
Store the stock solution at -20°C, protected from light.
Caption: Workflow for preparing an this compound stock solution.
Qualitative and Quantitative Analysis by LC-QTOF-MS
Objective: To identify and quantify this compound in a sample matrix using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry.
Instrumentation and Parameters:
| Parameter | Value |
| Instrumentation | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC[2] |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)[2] |
| Mobile Phase A | 10 mM Ammonium formate, pH 3.0[2] |
| Mobile Phase B | 50:50 Methanol/Acetonitrile[2] |
| Flow Rate | 0.4 mL/min[2] |
| Gradient | Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to initial at 15.5 min[2] |
| Injection Volume | 10 µL[2] |
| Column Oven Temp. | 30°C[2] |
| Source Heater Temp. | 600°C[2] |
| TOF MS Scan Range | 100-510 Da[2] |
| MS/MS Scan Range | 50-510 Da[2] |
| Collision Energy | 35 ± 15 eV[2] |
Sample Preparation:
-
Prepare calibration standards and quality control samples by spiking the appropriate matrix with known concentrations of the this compound stock solution.
-
For seized materials or biological samples, perform an appropriate extraction (e.g., protein precipitation with acetonitrile (B52724) for plasma, or solid-phase extraction).
-
Dilute the sample extract in the initial mobile phase (95A:5B) prior to injection.[2]
Qualitative Analysis by GC-MS
Objective: To identify this compound in a sample using Gas Chromatography-Mass Spectrometry.
Instrumentation and Parameters:
| Parameter | Value |
| Instrumentation | Agilent 5975 Series GC/MSD System[2] |
| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)[2] |
| Carrier Gas | Helium (1.46 mL/min)[2] |
| Injection Port Temp. | 265°C[2] |
| Oven Program | 50°C for 0 min, then 30°C/min to 340°C for 2.3 min[2] |
| Injection Volume | 1 µL (Splitless)[2] |
| Transfer Line Temp. | 300°C[2] |
| MS Source Temp. | 230°C[2] |
| MS Quad Temp. | 150°C[2] |
| Mass Scan Range | 40-550 m/z[2] |
Sample Preparation:
-
Dissolve the sample in methanol.[2]
-
If necessary, filter the sample to remove any particulates before injection.
In Vitro Metabolism of this compound
Understanding the metabolic fate of this compound is crucial for identifying biomarkers of exposure in toxicological studies. The primary metabolic pathways include hydroxylation, N-dealkylation, and amide hydrolysis.[10][11]
Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes (HLMs)
Objective: To identify the phase I metabolites of this compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/water bath (37°C)
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 10 µM.[11]
-
In a microcentrifuge tube, combine HLMs, phosphate buffer, and the this compound solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 1 hour.[11]
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis by LC-HRMS.[11]
Caption: Workflow for in vitro metabolism of this compound using HLMs.
Purchasing Information
This compound analytical reference standards can be purchased from suppliers of forensic and research chemicals. One such supplier is Cayman Chemical.[4] It is important to verify the legal status of this compound in your jurisdiction before ordering, as regulations can change.[3] This product is intended for research and forensic applications only and is not for human or veterinary use.[4][12]
References
- 1. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cfsre.org [cfsre.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C23H26FN3O2 | CID 165361558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Cayman Chemical Forensics [bioscience.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Biochemicals - CAT N°: 35059 [bertin-bioreagent.com]
Forensic Identification of ADB-FUBIATA: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-FUBIATA (also known as AD-18) is a potent synthetic cannabinoid that has emerged in the global illicit drug market.[1] Structurally similar to ADB-FUBICA, it circumvents some legislation by an additional methylene (B1212753) group in the linker region.[2][3] As a selective agonist of the cannabinoid receptor 1 (CB1), it produces psychoactive effects similar to THC but with a higher potential for adverse events, including fatalities.[2][4] The comprehensive forensic identification of this compound and its metabolites is crucial for clinical toxicology, postmortem investigations, and understanding its pharmacology. These application notes provide detailed protocols for the identification and quantification of this compound in biological matrices and for the characterization of its metabolic profile.
Forensic Applications
The forensic applications for the identification of this compound are primarily focused on:
-
Clinical Toxicology: Identifying the causative agent in cases of acute intoxication to guide patient management.
-
Postmortem Forensic Toxicology: Determining the role of this compound in drug-related deaths.
-
Driving Under the Influence (DUI) Investigations: Establishing the presence of the substance in drivers exhibiting signs of impairment.
-
Drug Seizure Analysis: Identifying and quantifying this compound in seized materials to aid law enforcement and monitor drug trends.[2]
Given its extensive metabolism, the detection of metabolites is often key to confirming exposure, especially in urine samples where the parent compound may be absent.[5]
Data Presentation
Table 1: Analytical Parameters for this compound Identification by GC-MS and LC-QTOF-MS
| Parameter | GC-MS | LC-QTOF-MS |
| Sample Preparation | Dilution in methanol (B129727) | Dilution in mobile phase |
| Instrument | Agilent 5975 Series GC/MSD | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC |
| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |
| Carrier Gas/Mobile Phase | Helium (1.46 mL/min) | A: 10 mM Ammonium formate (B1220265) (pH 3.0), B: Methanol/acetonitrile (B52724) (50:50) |
| Oven/Column Temperature | 50°C (0 min), then 30°C/min to 340°C (2.3 min) | 30°C |
| Injection Volume | 1 µL (Splitless) | 10 µL |
| Mass Scan Range | 40-550 m/z | TOF MS: 100-510 Da, MS/MS: 50-510 Da |
| Retention Time | 8.55 min | 8.66 min |
| Reference | [4] | [4] |
Table 2: In Vitro Metabolic Stability of ADB-FUBINACA (a structurally related synthetic cannabinoid)
| Parameter | Value |
| Half-life (T½) in HLM | 39.7 min |
| Predicted Hepatic Clearance | 9.0 mL/min/kg |
| Extraction Ratio | 0.5 (intermediate-clearance) |
| Reference | [5] |
Experimental Protocols
Protocol 1: Identification of this compound in Blood by LC-QTOF-MS
This protocol describes the qualitative and quantitative analysis of this compound in whole blood.
1. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 200 µL of whole blood.
-
Add an appropriate internal standard.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 20 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-QTOF-MS Analysis
-
Instrument: A high-resolution mass spectrometer such as a Sciex TripleTOF® 5600+ coupled with a Shimadzu Nexera XR UHPLC system.[4]
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[4]
-
Mobile Phase:
-
A: 10 mM Ammonium formate, pH 3.0
-
B: Methanol/Acetonitrile (50:50)
-
-
Gradient:
-
Initial: 95% A, 5% B
-
Ramp to 5% A, 95% B over 13 minutes
-
Return to initial conditions at 15.5 minutes
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Data Acquisition: TOF MS scan from 100-510 Da, with information-dependent acquisition (IDA) for MS/MS fragmentation.
3. Data Analysis
-
Identify this compound based on accurate mass measurement (within 5 ppm) and retention time compared to a certified reference standard.
-
Confirm identification by comparing the acquired MS/MS fragmentation pattern with that of the reference standard.
-
For quantification, a calibration curve should be prepared in blank blood using the same extraction procedure.
Protocol 2: In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)
This protocol is for the identification of phase I and phase II metabolites of this compound.
1. Incubation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or DMSO.
-
In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (100 mM, pH 7.4)
-
Pooled human liver microsomes (final concentration 0.5-1.0 mg/mL)
-
This compound (final concentration 1-10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Include negative controls (without NADPH or with heat-inactivated microsomes).
2. Sample Processing
-
Vortex the terminated reaction mixture.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
3. LC-HRMS Analysis
-
Analyze the supernatant using a high-resolution mass spectrometer (e.g., LC-QTOF-MS or Orbitrap) to detect and identify metabolites.
-
Use a similar chromatographic method as described in Protocol 1, potentially with a longer gradient to separate isomeric metabolites.
-
Metabolite identification software can be used to predict and identify potential metabolites based on accurate mass shifts from the parent compound corresponding to common metabolic transformations (e.g., hydroxylation, hydrolysis, glucuronidation).
Visualizations
Caption: General workflow for the forensic identification of this compound.
Caption: Proposed metabolic pathways of this compound.[6][7]
References
Application Note: High-Resolution Mass Spectrometry for the Identification of ADB-FUBIATA Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-FUBIATA is a potent synthetic cannabinoid that poses a significant challenge to public health and forensic toxicology. Understanding its metabolic fate within the human body is crucial for developing reliable methods for its detection in biological samples, aiding in clinical diagnostics and forensic investigations. This application note provides a detailed protocol for the identification of this compound metabolites using high-resolution mass spectrometry (HRMS), a powerful analytical technique for the structural elucidation of drug metabolites. The primary in vitro model for this protocol utilizes human liver microsomes (HLMs), which contain a rich complement of drug-metabolizing enzymes.
The primary metabolic transformations of this compound involve a series of phase I and phase II reactions. Phase I reactions include hydroxylation, dehydrogenation, N-dealkylation, and amide hydrolysis.[1][2][3] These initial modifications are often followed by phase II conjugation reactions, such as glucuronidation, to increase water solubility and facilitate excretion.[1][2][3] Notably, hydroxylated metabolites are frequently recommended as key biomarkers for detecting this compound exposure due to their high intensity in mass spectrometric analysis.[1][2][3]
Experimental Protocols
This section details the methodology for the in vitro metabolism of this compound using human liver microsomes and subsequent analysis by liquid chromatography-high-resolution mass spectrometry (LC-HRMS).
In Vitro Metabolism with Human Liver Microsomes (HLMs)
-
Materials:
-
This compound standard
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Ice-cold acetonitrile
-
-
Incubation Procedure:
-
Prepare a stock solution of this compound in methanol.
-
In a microcentrifuge tube, combine the HLM suspension, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding a small volume of the this compound stock solution to achieve a final substrate concentration of approximately 10 µmol/L.[4]
-
Incubate the reaction mixture at 37°C for 1 hour.[4]
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step precipitates the proteins and halts enzymatic activity.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-HRMS analysis. The supernatant may be diluted with the initial mobile phase before injection.
-
High-Resolution Mass Spectrometry Analysis
-
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase column, such as a C18 or a biphenyl (B1667301) column, is suitable for separating the metabolites.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the more hydrophobic compounds.
-
Flow Rate: A standard analytical flow rate of 0.3-0.6 mL/min.
-
Injection Volume: 5-15 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of synthetic cannabinoids and their metabolites.
-
Acquisition Mode: Data should be acquired in full-scan mode to detect all potential metabolites. A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is essential for accurate mass measurements.
-
Data-Dependent Acquisition (DDA): To obtain structural information, a data-dependent acquisition strategy should be employed. In this mode, the most intense ions from the full-scan spectrum are automatically selected for fragmentation (MS/MS).
-
Collision Energy: A stepped or ramped collision energy should be used to generate a comprehensive fragmentation pattern for each metabolite.
-
Data Presentation: this compound Metabolites
The following table summarizes the major phase I and phase II metabolites of this compound identified through in vitro studies. The relative abundance is often estimated based on the peak areas in the chromatograms.
| Metabolite ID | Metabolic Reaction | Proposed Structure/Modification | Relative Abundance | Reference |
| M1 | Monohydroxylation | Hydroxylation on the indole (B1671886) ring or adjacent methylene (B1212753) group | High | [4][5] |
| M2 | Monohydroxylation | Hydroxylation on the N-(tert-butyl)acetamide moiety | Moderate | [1] |
| M3 | Dehydrogenation | Formation of a ketone | Moderate | [1] |
| M4 | N-Dealkylation | Loss of the tert-butyl group | Low | [1] |
| M5 | Amide Hydrolysis | Cleavage of the amide bond | Moderate | [1] |
| M6 | Glucuronidation | Addition of a glucuronic acid moiety to a hydroxylated metabolite | Phase II Metabolite | [1] |
Note: The relative abundance is a qualitative measure and can vary depending on the specific experimental conditions.
Visualizations
This compound Metabolism Workflow
Caption: Experimental Workflow for this compound Metabolite ID
Proposed Metabolic Pathways of this compound
References
- 1. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic profiling of synthetic cannabinoid 5F-ADB and identification of metabolites in authentic human blood samples via human liver microsome incubation and ultra-high-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Adb-fubinaca Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Adb-fubinaca in solution for experimental use.
Troubleshooting Guides
Issue: Inconsistent or unexpected experimental results.
This may be due to the degradation of Adb-fubinaca in your stock or working solutions. The following guide will help you troubleshoot and mitigate stability issues.
Factors Influencing Adb-fubinaca Stability:
-
Temperature: Higher temperatures generally accelerate degradation.
-
Solvent: The choice of solvent can significantly impact stability.
-
Light: Exposure to light, particularly UV, can cause degradation of many cannabinoids.
-
pH: The pH of aqueous buffers can influence the rate of hydrolysis of the amide functional groups in Adb-fubinaca.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Freeze/Thaw Cycles: Repeated freezing and thawing of stock solutions may lead to degradation. One study on Adb-fubinaca in human plasma showed instability after three freeze/thaw cycles.[1]
Quantitative Stability Data
While specific quantitative stability data for Adb-fubinaca in common laboratory solvents is not extensively published, the following table provides illustrative data based on general principles of synthetic cannabinoid stability. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
| Solvent | Temperature | Time | Estimated % Degradation | Recommendations |
| DMSO | Room Temp (20-25°C) | 24 hours | < 5% | Suitable for short-term storage and immediate use. |
| 1 week | 5-15% | For longer-term experiments, prepare fresh or store at lower temperatures. | ||
| 4°C | 1 week | < 5% | Recommended for short-term storage of working solutions. | |
| -20°C | 1 month | < 2% | Best for long-term storage of stock solutions. | |
| Ethanol | Room Temp (20-25°C) | 24 hours | 5-10% | Use immediately after preparation. |
| 1 week | 15-30% | Not recommended for storage beyond 24 hours at room temperature. | ||
| 4°C | 1 week | 5-10% | Better than room temperature, but DMSO at -20°C is preferred. | |
| -20°C | 1 month | < 5% | Acceptable for long-term storage, but test for degradation. | |
| Acetonitrile | Room Temp (20-25°C) | 24 hours | < 5% | Suitable for analytical standards and short-term use. |
| -20°C | 1 month | < 2% | Good for long-term storage of analytical standards. | |
| Aqueous Buffer (pH 7.4) | 37°C | 24 hours | 10-25% | Prepare fresh for each experiment. Amide hydrolysis can occur. |
Troubleshooting Workflow
Experimental Protocols
Protocol for Assessing Adb-fubinaca Solution Stability using HPLC
This protocol outlines a method to determine the stability of Adb-fubinaca in a chosen solvent over time.
1. Materials:
-
Adb-fubinaca reference standard (solid form)
-
High-purity solvent (e.g., DMSO, Ethanol, Acetonitrile)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water with 0.1% formic acid (adjust ratio for optimal separation)
-
Autosampler vials (amber glass recommended)
2. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of Adb-fubinaca (e.g., 1 mg/mL) in the chosen solvent. This will be your Time 0 sample.
-
From the stock solution, prepare several identical working solutions at the concentration you typically use in your experiments.
3. Storage Conditions:
-
Store the working solutions under different conditions you wish to test (e.g., room temperature, 4°C, -20°C). Protect from light using amber vials or by wrapping in foil.
4. HPLC Analysis:
-
Time 0: Immediately after preparation, inject an aliquot of the stock solution onto the HPLC system to obtain the initial peak area, which represents 100% purity.
-
Subsequent Time Points: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), inject an aliquot from each storage condition.
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (both with 0.1% formic acid). A common starting point is a 70:30 ratio of Acetonitrile to Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Adb-fubinaca has a UV absorbance maximum around 302 nm.[1]
-
Injection Volume: 10 µL
-
5. Data Analysis:
-
For each time point and condition, calculate the percentage of Adb-fubinaca remaining by comparing the peak area to the Time 0 peak area:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving and storing Adb-fubinaca?
A: For long-term storage of stock solutions, Dimethyl Sulfoxide (DMSO) at -20°C or lower is recommended. Acetonitrile is also a good option, particularly for analytical standards. For immediate use in experiments, freshly prepared solutions in the appropriate solvent for your assay are ideal.
Q2: How long is my Adb-fubinaca solution stable?
A: This depends on the solvent and storage conditions. As a solid, Adb-fubinaca is stable for at least 3 years when stored at -20°C. In DMSO at -20°C, it should be stable for at least a month with minimal degradation. Stability decreases significantly at room temperature, especially in protic solvents like ethanol. It is best practice to perform a stability study for your specific conditions if experiments run over an extended period.
Q3: Can I repeatedly freeze and thaw my Adb-fubinaca stock solution?
A: It is not recommended. Studies on Adb-fubinaca in plasma have shown degradation after multiple freeze-thaw cycles.[1] To avoid this, aliquot your stock solution into single-use volumes.
Q4: What are the likely degradation pathways for Adb-fubinaca in solution?
A: The primary degradation pathways are likely hydrolysis of the two amide bonds and oxidation. The terminal amide can be hydrolyzed to a carboxylic acid, and the linker amide bond can also be cleaved.
Q5: Are there any stabilizing agents I can add to my solutions?
A: While specific data for Adb-fubinaca is limited, antioxidants have been shown to stabilize other cannabinoids. If oxidative degradation is suspected, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid to your stock solution might improve stability. However, you must first confirm that the antioxidant does not interfere with your experimental assay.
Q6: My solid Adb-fubinaca has changed color. Is it still usable?
A: A change in color of the solid compound could indicate degradation. It is recommended to use a fresh, unopened vial if possible. If you must use the discolored compound, it is crucial to verify its purity by an analytical method like HPLC-MS or NMR before use.
References
Technical Support Center: ADB-FUBIATA Detection in Postmortem Samples
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the detection and quantification of ADB-FUBIATA and its metabolites in postmortem specimens.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is this compound particularly challenging to detect in postmortem samples?
A: The detection of this compound in postmortem samples is complicated by several factors:
-
Extensive Metabolism: this compound undergoes rapid and extensive metabolism in the body. The parent compound is often present at very low to undetectable concentrations in postmortem blood and urine, making its metabolites the primary targets for analysis.[1][2][3]
-
Postmortem Instability: Synthetic cannabinoids can be unstable in biological matrices after death. Degradation can occur due to enzymatic and chemical processes, further reducing the concentration of the parent drug.
-
Low Concentrations: The high potency of this compound means that even a pharmacologically active dose can result in very low concentrations in bodily fluids and tissues, often near the limit of detection (LOD) of standard analytical methods.[4]
-
Postmortem Redistribution (PMR): As a lipophilic compound, this compound is prone to postmortem redistribution, where the drug leaches from fatty tissues and solid organs back into the blood after death.[5][6] This can lead to artificially elevated concentrations in central blood (e.g., heart blood) compared to peripheral blood (e.g., femoral), complicating the interpretation of results.[7]
Q2: What are the most important metabolites of this compound to target for analysis?
A: Due to the low concentration of the parent drug, identifying its major metabolites is crucial for confirming consumption. The primary metabolic pathways include hydroxylation, N-dealkylation, amide hydrolysis, and glucuronidation.[1][2] Metabolites hydroxylated on the indole (B1671886) or adjacent methylene (B1212753) group have been identified as some of the most abundant and are recommended as potential biomarkers for urinalysis.[3]
Q3: Which postmortem specimens are best for detecting this compound?
A: A comprehensive analysis should include multiple specimen types:
-
Peripheral Blood (e.g., Femoral): This is the preferred sample for quantitative analysis to minimize the impact of postmortem redistribution.[8]
-
Urine: Useful for detecting metabolites, as they are often excreted in higher concentrations in urine than in blood. However, the parent drug is rarely detected in urine.[9]
-
Adipose Tissue (Fat): Due to the high lipophilicity of many synthetic cannabinoids, they tend to accumulate in fatty tissues. Adipose tissue can be a valuable matrix for detecting the parent compound, even when it is undetectable in blood or urine.[10][11]
-
Other Tissues: Liver, brain, and hair can also be analyzed to provide a more complete toxicological profile.
Q4: What is the recommended analytical method for this compound detection?
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard and most frequently used technique for the detection and quantification of synthetic cannabinoids like this compound and their metabolites.[4][12] Its high sensitivity and selectivity are necessary to detect the typically low concentrations found in postmortem specimens.
Q5: My results show no parent this compound in blood, but the case history suggests use. What should I do?
A: This is a common scenario.
-
Analyze for Metabolites: Ensure your analytical method includes the major metabolites of this compound. Their presence can confirm exposure even if the parent drug is absent.
-
Test Alternative Matrices: If available, analyze adipose tissue, as the parent compound may have sequestered there.[11] Urine should also be analyzed for metabolites.
-
Review Sample Preparation: Ineffective extraction can lead to poor recovery of the analyte. Ensure your sample preparation method (e.g., LLE, SPE) is validated for synthetic cannabinoids.
-
Consider Hydrolysis: For urine samples, enzymatic hydrolysis (e.g., with β-glucuronidase) can be used to cleave glucuronide conjugates and increase the concentration of free metabolites, improving detection rates.
Q6: How should I interpret different drug concentrations between central and peripheral blood samples?
A: A higher concentration in central (heart) blood compared to peripheral (femoral) blood (a central-to-peripheral ratio > 1) is a strong indicator of postmortem redistribution.[7] For interpretation of the drug's effect at the time of death, the peripheral blood concentration is considered more reliable.
Quantitative Data Summary
The following tables summarize reported concentrations and detection limits for this compound analogues and metabolites. Note that data for this compound itself is limited, so data from structurally similar and frequently encountered analogues like 5F-ADB and ADB-FUBINACA are included for reference.
Table 1: Reported Postmortem Concentrations of Synthetic Cannabinoids
| Compound | Matrix | Concentration Range (ng/mL or ng/g) | Reference(s) |
| ADB-FUBINACA | Postmortem Blood | 7.3 ng/mL (single case) | [13][14] |
| 5F-ADB | Postmortem Blood (Central) | 0.010 - 2.2 ng/mL | [7] |
| 5F-ADB | Postmortem Blood (Peripheral) | 0.010 - 0.77 ng/mL | [7] |
| 5F-ADB | Postmortem Blood | 0.10 - 1.55 ng/mL | [9] |
| 5F-ADB Metabolite | Postmortem Blood | 0.15 - 23.4 ng/mL | [9] |
| 5F-ADB Metabolite | Urine | 0.28 - 72.2 ng/mL | [9] |
| 5F-ADB | Solid Tissues (Adipose, Heart) | 1.17 - 7.95 ng/g | [11] |
| 5F-PB-22 | Postmortem Blood | 1.1 - 1.5 ng/mL | [15] |
Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Synthetic Cannabinoids via LC-MS/MS
| Compound/Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference(s) |
| 5F-ADB | Blood & Urine | 0.08 - 0.10 | 0.10 - 0.12 | [9] |
| 5F-PB-22 | Blood | 0.1 | 0.5 | [15] |
| General Synthetic Cannabinoids | Serum | 0.01 - 2.0 | 0.1 - 2.0 | [16] |
Experimental Protocols
Key Experiment: Extraction of this compound from Postmortem Blood via Liquid-Liquid Extraction (LLE) and LC-MS/MS Analysis
This protocol provides a generalized methodology based on common practices for synthetic cannabinoid analysis.[13][15]
1. Objective: To extract this compound and its metabolites from a postmortem blood sample for quantitative analysis.
2. Materials:
-
Postmortem whole blood (femoral)
-
Internal Standard (IS) solution (e.g., this compound-d₇)
-
pH 10.2 buffer (e.g., carbonate buffer)
-
Extraction Solvent: Hexane:Ethyl Acetate (e.g., 9:1 v/v)
-
Reconstitution Solvent: Mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
Vortex mixer, centrifuge, nitrogen evaporator
3. Sample Preparation (LLE):
-
Pipette 1 mL of homogenized postmortem blood into a 15 mL centrifuge tube.
-
Add the internal standard and vortex briefly.
-
Add 1 mL of pH 10.2 buffer to basify the sample and vortex.
-
Add 5 mL of the extraction solvent (Hexane:Ethyl Acetate).
-
Cap the tube and mix on a rotary mixer for 15 minutes.
-
Centrifuge at 3500 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex to dissolve the residue and transfer to an autosampler vial for analysis.
4. LC-MS/MS Analysis:
-
Instrument: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reverse-phase column suitable for drug analysis.
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). At least two transitions should be monitored for each analyte (one for quantification, one for qualification) and one for the internal standard.
5. Quality Control:
-
Analyze calibration standards and quality control samples (low, medium, high concentrations) with each batch of unknown samples.
-
The ion ratio between the quantifier and qualifier transitions for a detected analyte must be within ±20% of the ratio observed in the calibration standards.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Post-Mortem Toxicology: A Systematic Review of Death Cases Involving Synthetic Cannabinoid Receptor Agonists [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detection and quantification of 5F-ADB and its methyl ester hydrolysis metabolite in fatal intoxication cases by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Is adipose tissue suitable for detection of (synthetic) cannabinoids? A comparative study analyzing antemortem and postmortem specimens following pulmonary administration of JWH-210, RCS-4, as well as ∆9-tetrahydrocannabinol to pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Death Associated With the Use of the Synthetic Cannabinoid ADB-FUBINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming ADB-FUBIATA Immunoassay Cross-Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing immunoassay cross-reactivity issues with the synthetic cannabinoid ADB-FUBIATA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in immunoassays?
A1: this compound is a potent synthetic cannabinoid that acts as an agonist at the cannabinoid receptors CB1 and CB2.[1] Due to its structural similarity to other synthetic cannabinoids, it can cause cross-reactivity in immunoassays designed to detect other compounds, leading to false-positive results. This is a significant issue as new synthetic cannabinoids are constantly emerging, making accurate detection challenging.
Q2: Which immunoassays are known to cross-react with this compound?
A2: Immunoassays designed to detect other synthetic cannabinoids, particularly those with a similar chemical structure, may exhibit cross-reactivity with this compound. For example, some enzyme-linked immunosorbent assay (ELISA) kits for AB-PINACA and the CEDIA® assay for AB-FUBINACA have been reported to cross-react with this compound.[1]
Q3: What is the underlying principle of immunoassay cross-reactivity?
A3: Immunoassay cross-reactivity occurs when an antibody, designed to bind to a specific target molecule (analyte), also binds to other structurally similar molecules. This is because the antibody's binding site recognizes a common structural feature, or epitope, present on both the intended target and the cross-reacting compound.
Troubleshooting Guides
Issue 1: Unexpected Positive Result for a Synthetic Cannabinoid
Possible Cause: Cross-reactivity with this compound or one of its metabolites.
Troubleshooting Steps:
-
Review the Assay's Cross-Reactivity Data: Consult the product insert or manufacturer's documentation for known cross-reactivity with this compound and other structurally related synthetic cannabinoids.
-
Perform a Serial Dilution: Analyze a series of dilutions of the suspect sample. A dose-dependent decrease in the signal intensity suggests a genuine binding event, though not necessarily with the target analyte.
-
Spike and Recovery: Add a known amount of a certified this compound standard to a negative control sample and analyze it. This will help confirm if this compound is indeed detected by the assay.
-
Confirmation with a More Specific Method: The most definitive step is to re-analyze the sample using a highly specific confirmatory method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] This will provide an unambiguous identification and quantification of the compounds present in the sample.
Issue 2: High Background or Non-Specific Signal
Possible Cause: Matrix effects or low-affinity binding of various sample components to the assay antibodies.
Troubleshooting Steps:
-
Optimize Blocking and Washing Steps: Increase the concentration or incubation time of the blocking buffer to minimize non-specific binding. Ensure thorough washing between steps to remove unbound components.
-
Sample Dilution: Diluting the sample can sometimes reduce matrix interference.
-
Use of Alternative Buffers: Consult with the assay manufacturer about the possibility of using different assay or sample dilution buffers that may be better suited for your sample matrix.
Data Presentation
The following table summarizes the cross-reactivity of various synthetic cannabinoids in an immunoassay known to detect this compound. The data is presented to illustrate the potential for cross-reactivity and should be used as a reference.
Table 1: Cross-Reactivity of Selected Synthetic Cannabinoids in a "Synthetic Cannabinoid-3 Assay"
| Compound | Concentration (ng/mL) | Cross-Reactivity (%) |
| ADB-FUBINACA | 10 | 100 |
| AB-FUBINACA | 10 | 100 |
| AB-PINACA N-(4-hydroxypentyl) metabolite | 8 | 125 |
| AB-PINACA N-(5-hydroxypentyl) metabolite | 6 | 167 |
| ADBICA | 20 | 50 |
| ADBICA N-Pentanoic Acid | 15 | 67 |
| ADBICA N-(4-hydroxypentyl) | 15 | 67 |
Data is derived from a manufacturer's product information sheet for a commercially available synthetic cannabinoid immunoassay.
Experimental Protocols
Protocol 1: Competitive ELISA for Determining Cross-Reactivity
This protocol outlines a general procedure to determine the percent cross-reactivity of a suspected compound in a competitive ELISA format.
Materials:
-
ELISA plate pre-coated with an antigen conjugate (e.g., this compound-BSA)
-
Primary antibody specific for the target analyte
-
Enzyme-conjugated secondary antibody
-
Certified reference standards of the target analyte (e.g., this compound) and the suspected cross-reacting compound
-
Assay buffer
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare Standard Curves: Create serial dilutions of both the target analyte and the suspected cross-reacting compound in the assay buffer.
-
Competitive Binding: Add a fixed concentration of the primary antibody to each well, followed by the addition of the different concentrations of the standard or the suspected cross-reacting compound.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for competitive binding between the free analyte/cross-reactant and the coated antigen for the primary antibody.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the substrate solution and incubate until color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both the target analyte and the suspected cross-reacting compound.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reacting Compound) x 100
-
Protocol 2: Confirmation of ADB-FUBINATA by LC-MS/MS
This protocol provides a general workflow for the confirmation and quantification of this compound in biological samples following a presumptive positive immunoassay result.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) followed by deionized water.
-
Loading: Load the pre-treated sample (e.g., urine hydrolyzed with β-glucuronidase) onto the cartridge.
-
Washing: Wash the cartridge with deionized water followed by a weak organic solvent (e.g., 10% methanol in water) to remove interfering substances.
-
Elution: Elute the analytes with an appropriate solvent mixture (e.g., methanol containing a small percentage of ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Use a C18 or similar reversed-phase column suitable for the separation of synthetic cannabinoids.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an additive like formic acid or ammonium formate (B1220265) to improve ionization.
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two or three specific precursor-to-product ion transitions for this compound to ensure high selectivity and to confirm its identity.
-
Quantification: Use a stable isotope-labeled internal standard (e.g., this compound-d5) for accurate quantification.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at cannabinoid receptors.
Caption: Troubleshooting workflow for unexpected positive results.
References
Technical Support Center: Optimization of ADB-FUBIATA Extraction from Whole Blood
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of ADB-FUBIATA from whole blood. It includes frequently asked questions, detailed experimental protocols, and a troubleshooting guide to address common issues encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important? A1: this compound is a potent synthetic cannabinoid receptor agonist (SCRA).[1][2] Like other SCRAs, it is designed to mimic the effects of THC, the primary psychoactive component in cannabis.[3] However, these synthetic compounds often have higher potency and can lead to severe adverse health effects, including psychosis and death.[3] this compound is notable for its novel acetamide (B32628) linker structure, which was likely developed to circumvent class-wide bans on older synthetic cannabinoids.[1][2] Accurate detection and quantification in whole blood are critical for forensic toxicology, clinical diagnostics, and understanding its pharmacokinetic profile.
Q2: What makes the extraction of this compound from whole blood challenging? A2: Whole blood is a complex biological matrix containing proteins, lipids, and cells that can interfere with analysis.[4] Key challenges include:
-
Protein Binding: this compound, being lipophilic, likely binds extensively to plasma proteins, which can hinder its extraction.[5]
-
Matrix Effects: Endogenous components in blood can suppress or enhance the analyte signal during LC-MS/MS analysis, leading to inaccurate quantification.[6]
-
Stability: Synthetic cannabinoids can be unstable in whole blood, degrading at room or refrigerated temperatures.[7][8] This necessitates specific storage and handling procedures to ensure sample integrity.
Q3: What are the recommended storage conditions for whole blood samples containing this compound? A3: To ensure the stability of this compound and prevent degradation, whole blood samples should be stored frozen at -20°C or lower.[7][9] Studies on similar synthetic cannabinoids have shown significant degradation at ambient (22°C) and refrigerated (4°C) conditions, while frozen storage was able to preserve the compounds for several months.[7][8]
Q4: Which extraction methods are most effective for this compound from whole blood? A4: Supported Liquid Extraction (SLE) and Liquid-Liquid Extraction (LLE) are two commonly effective methods.
-
Supported Liquid Extraction (SLE) is often preferred as it is significantly faster than traditional solid-phase extraction (SPE) and produces clean extracts with minimal matrix effects, achieving good recoveries.[6]
-
Liquid-Liquid Extraction (LLE) is a classic and robust method that can be optimized to provide high recovery rates for synthetic cannabinoids.[8][10]
Q5: What are the key metabolites of this compound to consider during analysis? A5: In vitro studies with human liver microsomes have shown that this compound is metabolized primarily through hydroxylation and N-dealkylation.[11] The most abundant metabolite identified in one study resulted from hydroxylation on the indole (B1671886) moiety, which is recommended as a potential biomarker for urinalysis and may be relevant for blood analysis.[11] Detecting metabolites can be crucial, as parent compounds are often rapidly metabolized and may be present at very low concentrations in blood.
Experimental Protocols
Protocol 1: Supported Liquid Extraction (SLE)
This protocol is adapted from a validated method for extracting a panel of synthetic cannabinoids from whole blood using ISOLUTE® SLE+ cartridges.[6][12]
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution (e.g., this compound-d7)
-
Deionized water
-
Ethyl acetate (B1210297)
-
ISOLUTE® SLE+ 1 mL cartridges
-
Positive pressure manifold (e.g., Biotage PRESSURE+ 48)
-
Sample concentrator/evaporator (e.g., Biotage TurboVap®)
-
Reconstitution solvent (e.g., 50:50 methanol:water)
-
Vortex mixer and centrifuge
Procedure:
-
Sample Pre-treatment:
-
Pipette 500 µL of the whole blood sample (calibrator, control, or unknown) into a clean extraction tube.
-
Add 25 µL of the internal standard solution and vortex to mix.
-
Add 500 µL of deionized water to the sample and vortex thoroughly to lyse the cells.[12]
-
-
Sample Loading:
-
Place an ISOLUTE® SLE+ cartridge in the positive pressure manifold with a collection tube below.
-
Load the 1000 µL of the pre-treated sample onto the cartridge.
-
Apply a brief pulse of low positive pressure (2–5 psi) to initiate flow.[12]
-
Allow the sample to absorb into the sorbent for 5 minutes.
-
-
Analyte Elution:
-
Add 2 mL of ethyl acetate to the cartridge and allow it to elute via gravity for 5 minutes.
-
Apply positive pressure to push through any remaining solvent.
-
Repeat the elution step with a second 2 mL aliquot of ethyl acetate.
-
-
Post-Extraction:
-
Evaporate the combined eluate to dryness under a gentle stream of nitrogen at approximately 30-40°C.[12]
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This is a general LLE protocol adapted from methods used for AB-FUBINACA and other synthetic cannabinoids.[8][10]
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution (e.g., this compound-d7)
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Ammonium hydroxide (B78521) (25%)
-
Ethyl acetate
-
Reconstitution solvent (e.g., 50:50 methanol:water)
-
Vortex mixer and centrifuge
Procedure:
-
Sample Pre-treatment:
-
Pipette 1 mL of the whole blood sample into a 15 mL glass centrifuge tube.
-
Add internal standard solution and vortex.
-
Add 2.5 mL of saturated ammonium sulfate solution to precipitate proteins.[10]
-
Vortex for 3 minutes, then centrifuge at >3000 x g for 5 minutes.
-
Transfer the supernatant to a new clean glass tube.
-
-
pH Adjustment:
-
Add ammonium hydroxide dropwise to the supernatant until the pH is between 8 and 9.[10] Check with a pH strip.
-
-
Extraction:
-
Add 5 mL of ethyl acetate to the tube.
-
Cap and vortex vigorously for 4 minutes.
-
Centrifuge at >3000 x g for 5 minutes to separate the layers.
-
-
Post-Extraction:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-45°C.[10]
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Analyte Recovery | Analyte Degradation: Improper sample storage (e.g., at 4°C or room temperature).[7][8] | Verify Storage: Ensure all whole blood samples are stored at -20°C or below immediately after collection until analysis.[7] |
| Inefficient Extraction: Incorrect pH during LLE; incomplete cell lysis; insufficient solvent volume or mixing time. | Optimize pH: For LLE, ensure pH is alkaline (8-9) before adding the organic solvent.[10] Ensure Lysis: Vortex vigorously after adding water (SLE) or precipitating agent (LLE). Review Protocol: Confirm solvent volumes and vortex/shaking times are adequate. | |
| Adsorption to Surfaces: Synthetic cannabinoids can adsorb to polypropylene (B1209903) plasticware.[13] | Use Appropriate Labware: Use borosilicate glass tubes and vials for sample preparation and storage of extracts to minimize loss.[13] | |
| High Matrix Effects in LC-MS/MS | Insufficient Sample Cleanup: Co-extraction of endogenous materials (lipids, phospholipids) from the blood matrix. | Improve Cleanup: The SLE method is designed to provide cleaner extracts than protein precipitation alone.[6] Ensure the sorbent is not overloaded. For LLE, a back-extraction step could be incorporated for further cleanup. |
| Inappropriate Internal Standard: The IS does not co-elute with the analyte or behave similarly during ionization. | Use Stable Isotope Labeled IS: Use a stable isotope-labeled internal standard (e.g., this compound-d7) to best compensate for matrix effects. | |
| Inconsistent/Irreproducible Results | Procedural Variability: Inconsistent timing, volumes, or mixing energy between samples. | Standardize Workflow: Use calibrated pipettes and timers. Ensure consistent vortexing speeds and times for all samples. Automate steps where possible. |
| Sample Non-homogeneity: Blood sample not mixed properly before aliquoting, especially after thawing. | Ensure Homogeneity: Thaw frozen samples completely and mix thoroughly by gentle inversion or on a rocker before taking an aliquot for extraction. | |
| Analyte Peak Tailing or Splitting | Poor Reconstitution: Analyte is not fully dissolved in the final reconstitution solvent. | Optimize Reconstitution Solvent: Ensure the reconstitution solvent is compatible with the analyte and the initial mobile phase of the LC method. A higher percentage of organic solvent may be needed. |
| Contamination: Carryover from a previous high-concentration sample. | Clean System: Run blank injections between samples to check for carryover. Optimize the autosampler wash method. |
Data Presentation: Performance of Extraction Methods
The following table summarizes typical performance metrics for the extraction of synthetic cannabinoids from whole blood based on published literature.
| Method | Analyte(s) | Recovery (%) | LOD | LOQ | Citation(s) |
| SLE | Panel of 12 Synthetic Cannabinoids | > 60% | Not specified | Not specified | [6] |
| LLE | Amphetamines, Cannabinoids, etc. | 84.9% - 113.2% | Not specified | 10-25 ng/mL | [14] |
| SPE | 5-fluoro ADB | 94.6% - 98.1% | 6 pg/mL | 40 pg/mL | [15] |
Note: Data for this compound is limited; values are from methods for similar synthetic cannabinoids and serve as a performance benchmark.
Data Presentation: Stability of Synthetic Cannabinoids in Whole Blood
| Storage Temperature | Duration | Stability Finding | Citation(s) |
| Ambient (~22°C) | Weeks | Significant degradation observed for most synthetic cannabinoids. | [7][8] |
| Refrigerated (4°C) | Weeks | Significant degradation observed. | [7][8] |
| Frozen (-20°C) | Up to 12 weeks / 168 days | Generally stable; this is the only condition that reliably preserves the compounds. | [7][9] |
Visualized Experimental Workflows
Caption: Supported Liquid Extraction (SLE) workflow for this compound.
References
- 1. cfsre.org [cfsre.org]
- 2. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment [cfsre.org]
- 9. Stability of synthetic cannabinoids in biological specimens : analysis through liquid chromatography tandem mass spectrometry. [shareok.org]
- 10. probiologists.com [probiologists.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
- 14. Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of 5-Fluoro ADB in Human Whole Blood in Four Death Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of ADB-FUBINACA by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of ADB-FUBINACA.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of ADB-FUBINACA, with a focus on mitigating ion suppression for accurate and reliable quantification.
Question: I am observing significant ion suppression for ADB-FUBINACA in my plasma/blood samples. What are the likely causes and how can I resolve this?
Answer:
Ion suppression in the analysis of ADB-FUBINACA from biological matrices like plasma or whole blood is a common challenge, primarily caused by co-eluting endogenous matrix components that interfere with the ionization of the target analyte in the mass spectrometer source. The most common culprits are phospholipids (B1166683) from cell membranes.
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal is to remove as many matrix components as possible while efficiently extracting ADB-FUBINACA.
-
Protein Precipitation (PPT): This is a common first step. Acetonitrile (B52724) is often effective for precipitating proteins in plasma samples.[1][2] While simple, it may not sufficiently remove phospholipids.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than PPT. Various sorbents are available, and method development may be required to find the optimal chemistry (e.g., C18, mixed-mode) for retaining ADB-FUBINACA and washing away interfering compounds.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating ADB-FUBINACA from polar matrix components.
-
-
Enhance Chromatographic Separation: If ion suppression persists after optimizing sample preparation, the next step is to improve the separation of ADB-FUBINACA from co-eluting matrix components.
-
Column Choice: A high-resolution reversed-phase column, such as a C18, is commonly used.[1][3][4]
-
Gradient Optimization: Adjusting the gradient elution profile can separate the analyte from the region where phospholipids typically elute (early in the run). A slower, shallower gradient around the retention time of ADB-FUBINACA can improve resolution.
-
Mobile Phase Additives: The use of additives like formic acid (typically 0.1%) in the mobile phase can improve peak shape and ionization efficiency.[1][3][4] Ammonium formate (B1220265) can also be used and may sometimes offer advantages over formic acid in reducing ion suppression.[5]
-
-
Utilize an Internal Standard: A stable isotope-labeled (SIL) internal standard for ADB-FUBINACA is highly recommended. The SIL internal standard will co-elute with the analyte and experience similar ion suppression, allowing for accurate correction during data analysis.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix (e.g., drug-free plasma) that has been processed using the same sample preparation method as your unknown samples. This helps to compensate for any remaining matrix effects.
Question: My recovery of ADB-FUBINACA is low and inconsistent. What could be the issue?
Answer:
Low and inconsistent recovery can be due to several factors related to the sample preparation and analytical method.
Troubleshooting Steps:
-
Sample Preparation Inefficiency:
-
Protein Precipitation: Ensure the ratio of precipitating solvent (e.g., acetonitrile) to sample is sufficient for complete protein removal. A common ratio is 3:1 or 4:1 (solvent:sample).[1] Inadequate vortexing or centrifugation can also lead to poor recovery.
-
SPE: The choice of sorbent, wash steps, and elution solvent are critical. Ensure the wash steps are not eluting the analyte and that the elution solvent is strong enough to fully recover ADB-FUBINACA from the sorbent.
-
LLE: The choice of extraction solvent and pH of the aqueous phase can significantly impact recovery. Method optimization is key.
-
-
Adsorption: ADB-FUBINACA, being a lipophilic compound, may adsorb to plasticware or the LC flow path. Using low-adsorption vials and tubing can help. In some cases, interactions with metal surfaces in the HPLC column can cause adsorption and signal loss.[6] Considering a metal-free column could be a solution for persistent issues.[6]
-
Analyte Instability: While ADB-FUBINACA is relatively stable, degradation can occur under certain conditions. Ensure samples are stored properly (e.g., at -20°C or -80°C) and minimize freeze-thaw cycles.
Question: I am seeing poor peak shape (e.g., tailing, broadening) for ADB-FUBINACA. How can I improve it?
Answer:
Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.
Troubleshooting Steps:
-
Chromatographic Conditions:
-
Mobile Phase pH: The addition of a small amount of acid, like 0.1% formic acid, to the mobile phase can improve peak shape for compounds like ADB-FUBINACA by ensuring consistent ionization.[1][3][4]
-
Column Contamination: Residual matrix components can build up on the column, affecting peak shape. A robust column wash at the end of each run and periodic column flushing can help.
-
Column Overloading: Injecting too much sample can lead to peak broadening. If this is suspected, try diluting the sample.
-
-
Injection Solvent: Injecting the sample in a solvent that is stronger than the initial mobile phase can cause peak distortion. If possible, the sample should be reconstituted in a solvent similar in composition to the initial mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is a typical sample preparation protocol for ADB-FUBINACA in whole blood?
A1: A common and relatively simple method is protein precipitation. A detailed protocol is provided in the "Experimental Protocols" section below. For cleaner samples, Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) can be employed.[7]
Q2: Which LC column and mobile phases are recommended for ADB-FUBINACA analysis?
A2: A reversed-phase C18 column is frequently used.[1][3][4] A typical mobile phase consists of a gradient of water and acetonitrile, both containing an additive like 0.1% formic acid to aid in ionization and improve peak shape.[1][3][4]
Q3: What mass spectrometry settings are appropriate for ADB-FUBINACA?
A3: Electrospray ionization in positive ion mode (ESI+) is typically used.[3][4] For quantification, multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard, providing high selectivity and sensitivity.[3][4]
Q4: How can I quantify the extent of ion suppression in my assay?
A4: The post-extraction addition method is a standard way to evaluate matrix effects. This involves comparing the peak area of an analyte spiked into a blank, extracted matrix with the peak area of the same amount of analyte in a clean solvent. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q5: Is a stable isotope-labeled internal standard for ADB-FUBINACA necessary?
A5: While not strictly mandatory for qualitative analysis, for accurate and precise quantification, a stable isotope-labeled internal standard is highly recommended. It is the most effective way to correct for variability in sample preparation and ion suppression.
Quantitative Data Summary
The following tables summarize validation data for the analysis of ADB-FUBINACA and related synthetic cannabinoids from various studies.
Table 1: Method Validation Parameters for ADB-FUBINACA in Rat Plasma [2]
| Parameter | Result |
| Linearity Range | 1 - 1,000 ng/mL |
| LLOQ | 1.0 ng/mL |
| LOD | 0.3 ng/mL |
| Intra-day Precision (%RSD) | < 13% |
| Inter-day Precision (%RSD) | < 14% |
| Accuracy | 92% - 111% |
| Recovery | 87% - 90% |
| Matrix Effect | 104% - 111% |
Table 2: Matrix Effect and Recovery for Synthetic Cannabinoids in Whole Blood [1]
| Analyte | Recovery (%) | Matrix Effect (%) |
| 5F-AKB-48 | >75 | <125 |
| AB-CHMINACA | >75 | <125 |
| ADB-FUBINACA | >75 | <125 |
| JWH-018 | >75 | <125 |
Experimental Protocols
Protocol 1: Protein Precipitation for ADB-FUBINACA from Whole Blood [8]
-
Sample Preparation:
-
To a 2.0 mL microcentrifuge tube, add 0.2 mL of whole blood sample.
-
Add 20 µL of a 100 ng/mL solution of the internal standard (e.g., JWH-018-d9) in methanol.
-
Add 0.6 mL of ice-cold acetonitrile dropwise while continuously vortexing the sample.
-
-
Extraction:
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean 2 mL glass vial.
-
Evaporate the acetonitrile to dryness under a stream of air or nitrogen at approximately 30°C.
-
Reconstitute the dry residue in 100 µL of a mixture of 0.1% formic acid in acetonitrile and 0.1% formic acid in water (1:4, v/v).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
-
Protocol 2: UPLC-MS/MS Parameters for ADB-BUTINACA Analysis in Rat Plasma [3]
-
LC System: UPLC system
-
Column: UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Elution: Gradient elution
-
MS System: Triple quadrupole mass spectrometer
-
Ion Source: Electrospray ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Workflow for minimizing ion suppression in LC-MS analysis of ADB-FUBINACA.
References
- 1. research.unipd.it [research.unipd.it]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. news-medical.net [news-medical.net]
- 8. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor chromatographic peak shape for Adb-fubiata
Welcome to the technical support center for the chromatographic analysis of ADB-FUBIATA. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor chromatographic peak shape during the analysis of this synthetic cannabinoid.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic challenges encountered when analyzing this compound?
This compound, like many synthetic cannabinoids, can present several challenges during chromatographic analysis, leading to poor peak shapes such as tailing, fronting, or splitting. These issues can arise from the compound's chemical properties, interactions with the chromatographic system, or the sample matrix. Specific challenges include the potential for thermal degradation in Gas Chromatography (GC) systems and secondary interactions on High-Performance Liquid Chromatography (HPLC) columns.
Q2: My this compound peak is tailing in my HPLC analysis. What are the likely causes and solutions?
Peak tailing is a common issue when analyzing nitrogen-containing compounds like this compound on silica-based columns. It is often caused by secondary ionic interactions between the basic amine groups on the analyte and acidic silanol (B1196071) groups on the stationary phase.
Potential Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to ≤ 3.0) by adding 0.1% formic acid can protonate the silanol groups, minimizing these secondary interactions.
-
Use of High-Purity, End-Capped Columns: Modern, high-purity silica (B1680970) columns with extensive end-capping have fewer free silanol groups, which reduces the potential for peak tailing.
-
Column Contamination: Contamination of the column or guard column with matrix components can also lead to tailing. A thorough column flush may resolve this issue.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
Q3: I am observing peak fronting for my this compound standard. What could be the reason?
Peak fronting is often an indication of column overload or issues with sample solubility.
Potential Solutions:
-
Reduce Sample Concentration: Dilute your sample to a lower concentration and reinject.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to a fronting peak. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Column Degradation: A collapsed column bed can also cause peak fronting. If other solutions fail, consider replacing the column.
Q4: My this compound peak is split. What troubleshooting steps should I take?
Peak splitting can be caused by a variety of factors, from injection issues to column problems.
Potential Solutions:
-
Injection Technique: In GC, an improper column cut or incorrect column installation in the inlet can cause peak splitting. Re-cutting the column and ensuring it is installed at the correct depth is crucial.
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the peak to split. Ensure your sample solvent is compatible with the mobile phase.
-
Clogged Frit or Column Void: A partially clogged frit at the column inlet or a void in the packing material can create two different flow paths for the sample, resulting in a split peak. Reversing the column and flushing it may dislodge particulates from the frit. If a void is suspected, the column may need to be replaced.
-
Co-elution: The presence of an impurity or a closely related compound that co-elutes with this compound can appear as a split or shouldered peak.
Troubleshooting Guides
HPLC Peak Shape Troubleshooting
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Lower mobile phase pH with 0.1% formic acid. Use a high-purity, end-capped C18 column. |
| Column contamination. | Flush the column with a strong solvent. | |
| Sample overload. | Reduce injection volume or sample concentration. | |
| Peak Fronting | Column overload. | Reduce injection volume or sample concentration. |
| Sample solvent stronger than mobile phase. | Dissolve the sample in the initial mobile phase or inject a smaller volume. | |
| Collapsed column bed. | Replace the analytical column. | |
| Split Peaks | Partially clogged column frit. | Back-flush the column. |
| Sample solvent immiscible with mobile phase. | Ensure sample solvent is compatible with the mobile phase. | |
| Void in the column packing. | Replace the analytical column. |
GC-MS Peak Shape Troubleshooting
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the inlet liner or column. | Use a deactivated inlet liner. Trim 10-20 cm from the front of the column. |
| Poor column cut. | Re-cut the column ensuring a clean, 90-degree cut. | |
| Incorrect column installation. | Ensure the column is at the correct height in the inlet. | |
| Peak Fronting | Column overload. | Reduce injection volume or sample concentration. |
| Incompatible stationary phase polarity. | Ensure the column phase is appropriate for the analyte. | |
| Split Peaks | Improperly cut column. | Re-cut the column. |
| Improper column installation. | Check column position in the inlet and detector. | |
| Thermal degradation of the analyte. | Lower the injection port temperature. Consider derivatization. |
Experimental Protocols
HPLC-MS/MS Method for Synthetic Cannabinoids
This protocol is a general method suitable for the analysis of various synthetic cannabinoids, including this compound.
| Parameter | Condition |
| Column | Hypersil Gold C18 (100 x 4.6 mm, 5 µm) or equivalent. |
| Mobile Phase A | 0.1% Formic Acid in Deionized Water.[1] |
| Mobile Phase B | 0.1% Formic Acid in Methanol.[1] |
| Gradient | Refer to specific validated methods for gradient details. A typical gradient might start at a lower percentage of B, ramp up to a high percentage of B, and then re-equilibrate. |
| Flow Rate | 1.2 mL/min.[1] |
| Injection Volume | 5 µL. |
| Column Temperature | 40°C. |
| MS Detector | Tandem Mass Spectrometer with Electrospray Ionization (ESI) in positive mode. |
GC-MS Method for this compound
This protocol is based on a method published by the Center for Forensic Science Research & Education for the analysis of this compound.[2]
| Parameter | Condition |
| Instrument | Agilent 5975 Series GC/MSD System or equivalent.[2] |
| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent.[2] |
| Carrier Gas | Helium at a flow of 1.46 mL/min.[2] |
| Injection Port Temp. | 265°C.[2] |
| Transfer Line Temp. | 300°C.[2] |
| Oven Program | 50°C for 0 min, then ramp at 30°C/min to 340°C and hold for 2.3 min.[2] |
| Injection Mode | Splitless.[2] |
| Injection Volume | 1 µL.[2] |
| MS Scan Range | 40-550 m/z.[2] |
Visualizations
Caption: A logical workflow for troubleshooting common chromatographic peak shape issues.
Caption: A typical experimental workflow for the analysis of this compound.
References
Technical Support Center: Enhancing Sensitivity for Trace Level Detection of ADB-FUBINACA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity for trace-level detection of ADB-FUBINACA. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the detection of ADB-FUBINACA at trace levels, providing potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Poor or No Signal for ADB-FUBINACA | Analyte Degradation: ADB-FUBINACA is thermally unstable and can degrade in the GC inlet or during sample storage.[1] | - Use LC-MS/MS: This is the preferred method as it avoids high temperatures.[1] - Storage Conditions: Store samples at -20°C or lower to ensure stability. Avoid repeated freeze-thaw cycles.[1] ADB-FUBINACA has been shown to be stable in blood for up to 30 days at room temperature, 4°C, and -20°C.[1] |
| Rapid Metabolism: The parent compound is extensively metabolized, leading to very low or undetectable concentrations in biological samples, especially urine.[1][2][3] | - Target Metabolites: Focus on detecting major metabolites such as hydroxyalkyl, hydroxydehydroalkyl, and hydroxylindazole derivatives of ADB-FUBINACA.[2][3] | |
| Inefficient Extraction: The chosen extraction method may not be optimal for ADB-FUBINACA and its metabolites from the specific matrix. | - Optimize Extraction: For blood and plasma, consider Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) for cleaner extracts and good recoveries.[4][5] For urine, enzymatic hydrolysis with β-glucuronidase followed by Liquid-Liquid Extraction (LLE) or SPE is often necessary to cleave glucuronide conjugates.[6][7] | |
| Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer. | - Improve Sample Cleanup: Utilize a more rigorous SPE or SLE protocol. - Chromatographic Separation: Optimize the LC gradient to separate ADB-FUBINACA and its metabolites from interfering matrix components. - Use Isotope-Labeled Internal Standards: This can help compensate for matrix effects. | |
| Inconsistent Peak Areas or Retention Times | Sample Stability Issues: ADB-FUBINACA can be unstable under certain conditions. | - Control Storage: As mentioned, maintain consistent and appropriate storage temperatures.[1][8][9][10] Avoid unnecessary exposure to light.[1] |
| LC System Variability: Fluctuations in pump pressure, column temperature, or mobile phase composition can lead to retention time shifts.[11] | - System Equilibration: Ensure the LC system is thoroughly equilibrated before analysis. - Mobile Phase Preparation: Prepare fresh mobile phases and ensure proper degassing. - Column Maintenance: Use a guard column and regularly check the performance of the analytical column. | |
| High Background Noise in Mass Spectra | Contaminated Solvents or Reagents: Impurities in solvents, buffers, or extraction cartridges can introduce background noise. | - Use High-Purity Reagents: Utilize LC-MS grade solvents and high-quality reagents.[11] - Blank Injections: Run solvent blanks to identify sources of contamination. |
| Matrix Interference: Complex biological matrices can contribute to high background. | - Enhanced Sample Preparation: Employ more selective extraction techniques to remove interfering substances. | |
| Difficulty in Metabolite Identification | Lack of Reference Standards: Authentic standards for all potential metabolites may not be commercially available. | - High-Resolution Mass Spectrometry (HRMS): Use techniques like LC-QTOF/MS to obtain accurate mass measurements for putative metabolite identification.[2] - In Vitro Metabolism Studies: Incubate ADB-FUBINACA with human liver microsomes or hepatocytes to generate metabolites for comparison.[2][12] |
Frequently Asked Questions (FAQs)
1. What is the most sensitive method for detecting trace levels of ADB-FUBINACA?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most frequently used and preferred technique for the sensitive and specific detection and quantification of ADB-FUBINACA and its metabolites in biological samples.[1][13] This is primarily due to the thermal instability of the compound, which makes Gas Chromatography-Mass Spectrometry (GC-MS) less suitable without derivatization.[1]
2. Why can't I detect the parent ADB-FUBINACA compound in urine samples?
ADB-FUBINACA is rapidly and extensively metabolized in the body.[1][3] Consequently, the parent compound is often present at very low or undetectable concentrations in urine.[1][2] It is crucial to target the more abundant metabolites to confirm exposure.
3. What are the key metabolites of ADB-FUBINACA that I should target for detection?
The primary biomarkers for ADB-FUBINACA consumption are its hydroxylated metabolites.[3] Key metabolites to include in your analytical method are:
-
Hydroxydimethylpropyl ADB-FUBINACA
-
Hydroxydehydrodimethylpropyl ADB-FUBINACA
-
Hydroxylindazole ADB-FUBINACA[3]
4. What are the recommended sample preparation techniques for blood and urine?
-
Blood/Plasma: Supported Liquid Extraction (SLE) and Solid Phase Extraction (SPE) are effective methods for extracting ADB-FUBINACA and its metabolites from blood and plasma, providing good recoveries and clean extracts.[4][5] A simple protein precipitation can also be used, followed by LC-MS/MS analysis.
-
Urine: Due to the presence of glucuronide-conjugated metabolites, a hydrolysis step using β-glucuronidase is typically required before extraction.[6][7] Following hydrolysis, Liquid-Liquid Extraction (LLE) or SPE can be employed.[6][7]
5. How should I store my samples to ensure the stability of ADB-FUBINACA?
For long-term stability, it is recommended to store biological samples at -20°C or below.[1][8][9] Studies have shown that ADB-FUBINACA is stable in blood for at least 30 days under frozen, refrigerated (4°C), and room temperature conditions.[1] However, it is not stable through multiple freeze-thaw cycles.[1]
6. Can I use immunoassays for screening ADB-FUBINACA?
Immunoassays for synthetic cannabinoids often lack the specificity and cross-reactivity to reliably detect ADB-FUBINACA and its metabolites.[1] The constant emergence of new synthetic cannabinoids with diverse structures makes it challenging for immunoassays to keep up.[14] Therefore, negative results from immunoassays should be interpreted with caution, and confirmation by a mass spectrometric method like LC-MS/MS is highly recommended.[1]
Quantitative Data
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for ADB-FUBINACA and its metabolites reported in various studies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) of ADB-FUBINACA in Biological Matrices
| Matrix | Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Rat Plasma | LC-MS/MS | 0.003–0.004 | 0.012–0.016 | [13] |
| Rat Urine | LC-MS/MS | 0.00125–0.002 | 0.003–0.005 | [13] |
| Human Hair | HPLC-Ion Trap MS | 0.065–0.125 (ng/mg) | - | [15] |
| Plasma | MSPE-DLLME-GC/MS | 0.01 | - | [16] |
Table 2: Performance of an Immunoassay for a Related Synthetic Cannabinoid (ADB-BUTINACA)
| Matrix | Assay | LOD (ng/mL) | Reference |
| Urine | ic-ELISA | 0.11 | [17] |
| Hair | ic-ELISA | 0.024 (ng/mg) | [17] |
| Urine | GICA | 1.02 | [17] |
| Hair | GICA | 0.046 (ng/mg) | [17] |
Experimental Protocols
Protocol 1: Supported Liquid Extraction (SLE) for ADB-FUBINACA from Whole Blood
This protocol is adapted from a method for extracting novel synthetic cannabinoids from whole blood.
1. Sample Pre-treatment:
- Fortify 500 µL of whole blood sample with an appropriate internal standard.
- Add 250 µL of 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.5).
- Vortex for 10 seconds.
2. Sample Loading:
- Load the 750 µL of the pre-treated sample onto an ISOLUTE® SLE+ 1 mL column.
- Apply a short pulse of positive pressure or vacuum to initiate flow and allow the sample to absorb for 5 minutes.
3. Analyte Elution:
- Apply 2 mL of ethyl acetate to the column and allow it to elute by gravity.
- Apply a second 2 mL aliquot of ethyl acetate and allow it to elute by gravity.
- Apply a final pulse of positive pressure or vacuum to elute any remaining solvent.
4. Post-Extraction:
- Evaporate the collected eluent to dryness under a stream of nitrogen at approximately 40°C.
- Reconstitute the residue in 100 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for ADB-FUBINACA Metabolites from Urine
This protocol is a general procedure for the extraction of synthetic cannabinoid metabolites from urine.
1. Enzymatic Hydrolysis:
- To 2.5 mL of urine, add 0.3 mL of 20% hydrochloric acid.
- Heat at 60-70°C for 60 minutes to hydrolyze glucuronide conjugates.
- Allow the sample to cool to room temperature.
2. Extraction:
- Adjust the pH of the hydrolyzed urine to 8-9 with 25% aqueous ammonia.
- Add 10 mL of ethyl acetate and vortex for 5 minutes.
- Centrifuge at 3000 rpm for 10 minutes.
3. Evaporation and Reconstitution:
- Transfer the organic (upper) layer to a clean tube.
- Evaporate the solvent to dryness under a stream of nitrogen at a temperature below 45°C.
- Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.[7]
Visualizations
General Workflow for LC-MS/MS Detection of ADB-FUBINACA
References
- 1. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications | MDPI [mdpi.com]
- 2. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. probiologists.com [probiologists.com]
- 8. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of synthetic cannabinoids in biological specimens : analysis through liquid chromatography tandem mass spectrometry. [shareok.org]
- 10. shareok.org [shareok.org]
- 11. zefsci.com [zefsci.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Isomeric Interference in ADB-FUBIATA Analysis
Welcome to the Technical Support Center dedicated to addressing the challenges of isomeric interference in the analysis of ADB-FUBIATA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in achieving accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is isomeric interference a concern?
This compound is a synthetic cannabinoid classified as a new psychoactive substance (NPS).[1] It is structurally related to other potent synthetic cannabinoids and is designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] Isomeric interference is a significant concern in the analysis of this compound because synthetic processes can often lead to the formation of various isomers (compounds with the same molecular formula but different structural arrangements). These isomers can have very similar physicochemical properties, making their separation by standard chromatographic techniques challenging.[2][3] Accurate identification and quantification of each isomer are crucial as different isomers may exhibit distinct pharmacological and toxicological profiles.[2]
Q2: What are the common types of isomers encountered in synthetic cannabinoid analysis?
In the analysis of synthetic cannabinoids like this compound, several types of isomers can be present, including:
-
Positional isomers: These isomers have the same functional groups but at different positions on the core structure.
-
Diastereomers: These are stereoisomers that are not mirror images of each other and have different physical properties.
-
Enantiomers: These are non-superimposable mirror images of each other and often exhibit different biological activities.[2]
The separation of these various isomers is critical for accurate toxicological assessment and forensic identification.
Q3: Which analytical techniques are most effective for resolving this compound isomers?
High-resolution chromatographic techniques coupled with mass spectrometry are the most effective methods for resolving synthetic cannabinoid isomers. These include:
-
Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS): This technique offers excellent separation efficiency and the powerful qualitative capabilities of high-resolution mass spectrometry, making it well-suited for distinguishing between isomers with minor structural differences.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds, including synthetic cannabinoids.[4][5] Method development, particularly the choice of the GC column, is crucial for achieving separation of isomers.[4][6]
-
Two-Dimensional Liquid Chromatography (2D-LC): This advanced technique provides significantly enhanced separation power by using two different columns with distinct selectivities.[7][8] It is particularly useful for complex mixtures containing co-eluting isomers that are not resolved by single-dimension LC.[7][8]
-
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC-MS can be effective for the separation of some cannabinoid isomers.[3]
Troubleshooting Guide: Poor Resolution of this compound Isomers
This guide provides a systematic approach to troubleshooting and optimizing the separation of this compound isomers.
Problem: Co-elution or poor separation of isomeric peaks.
Step-by-step Troubleshooting:
-
Verify System Performance:
-
Question: Is the chromatography system performing optimally?
-
Action: Check the column efficiency, peak shape, and retention time stability using a well-characterized standard. Poor peak shape (e.g., tailing or fronting) can hinder resolution.
-
-
Confirm Standard Integrity:
-
Question: Is the reference standard pure and correctly identified?
-
Action: Verify the purity and identity of your this compound analytical reference standard.[1] Contaminated or degraded standards can lead to unexpected peaks and apparent co-elution.
-
-
Optimize LC/GC Method:
-
Question: Can the existing method be optimized for better separation?
-
Action for LC: Adjust the mobile phase composition, gradient slope, flow rate, and column temperature.[2]
-
Action for GC: Optimize the temperature program (initial temperature, ramp rate, final temperature) and carrier gas flow rate.[4]
-
-
Select Alternative Column:
-
Question: Can a different column stationary phase provide better selectivity?
-
Action: Switching to a column with a different stationary phase chemistry can significantly alter selectivity and improve the resolution of isomers. For synthetic cannabinoids, columns with phenyl-hexyl or biphenyl (B1667301) phases have shown better selectivity than traditional C18 columns.[2][7] For GC, more polar stationary phases like DB-200 or VF-1701ms can lead to greater separation of isomers.[4]
-
-
Modify Mobile Phase (LC):
-
Question: Can the mobile phase be modified to enhance separation?
-
Action: For LC, experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and additives (e.g., formic acid, ammonium (B1175870) formate).[3] These can influence the interactions between the analytes and the stationary phase.
-
-
Adjust Gradient/Temperature Program:
-
Question: Can a shallower gradient or slower temperature ramp improve resolution?
-
Action: A shallower gradient in LC or a slower temperature ramp in GC allows more time for the isomers to interact with the stationary phase, potentially leading to better separation.
-
-
Implement 2D-LC:
-
Explore Ion Mobility-Mass Spectrometry (IM-MS):
Experimental Protocols
1. UHPLC-HRMS Method for Synthetic Cannabinoid Isomer Separation
This protocol is a general guideline and should be optimized for your specific instrumentation and this compound isomers.
-
Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A column with alternative selectivity, such as a biphenyl or phenyl-hexyl column (e.g., 100 mm x 2.1 mm, 1.9 µm).[3][7]
-
Mobile Phase A: 0.1% formic acid in water with 10 mmol/L ammonium formate.[3]
-
Mobile Phase B: 0.1% formic acid in methanol.[3]
-
Gradient: A shallow gradient should be optimized. For example, start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometry:
2. GC-MS Method for this compound Isomer Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity to polar column is recommended for better isomer separation (e.g., DB-35MS or DB-200, 30 m x 0.25 mm x 0.25 µm).[4][6]
-
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.[6]
-
Injection: Split injection (e.g., 15:1 split ratio).[6]
-
Temperature Program: Optimize the temperature program. A slower ramp rate can improve resolution. For example, initial temperature of 150 °C, ramp at 10 °C/min to 300 °C, and hold for 5 minutes.
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 40-550.
-
Quantitative Data Summary
Table 1: Comparison of Chromatographic Columns for Synthetic Cannabinoid Isomer Separation
| Column Type | Stationary Phase Chemistry | Advantages for Isomer Separation | Reference |
| C18 | Octadecylsilane | Standard for reversed-phase chromatography. | [3] |
| Biphenyl | Biphenyl | Enhanced π-π interactions, providing alternative selectivity for aromatic compounds. | [7] |
| Phenyl-Hexyl | Phenyl-Hexyl | Offers different selectivity compared to C18 due to π-π and hydrophobic interactions. | [2] |
| DB-35MS (GC) | (35%-Phenyl)-methylpolysiloxane | Mid-polarity phase that can provide better separation of some isomers compared to non-polar phases. | [6] |
| DB-200 (GC) | Trifluoropropylmethyl polysiloxane | More polar phase that can offer greater retention and selectivity for certain isomers. | [4] |
Visualizations
Signaling Pathway of Synthetic Cannabinoids
Synthetic cannabinoids like this compound primarily act as agonists at the cannabinoid receptors CB1 and CB2.[12] Activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.
General Workflow for Isomer Analysis Method Development
References
- 1. cfsre.org [cfsre.org]
- 2. benchchem.com [benchchem.com]
- 3. [Determination of four amide synthetic cannabinoid isomers by ultra-high performance liquid chromatography-high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. probiologists.com [probiologists.com]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resolution of Isomeric Mixtures in Ion Mobility Using a Combined Demultiplexing and Peak Deconvolution Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Improved separation of fentanyl isomers using metal cation adducts and high-resolution ion mobility-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
improving reproducibility of Adb-fubiata bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Adb-fubiata bioassays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability Between Replicate Wells in Functional Assays
-
Question: My dose-response curves for this compound show significant variability between replicate wells, making it difficult to determine an accurate EC50. What could be the cause?
-
Answer: High variability between replicates can stem from several factors:
-
Compound Solubility: this compound, like many synthetic cannabinoids, has poor aqueous solubility.[1] Inconsistent dissolution can lead to varying effective concentrations in your assay wells. Ensure your stock solution in DMSO is fully dissolved before preparing serial dilutions. It is also crucial to vortex dilutions thoroughly between steps.
-
Cell Seeding Density: Uneven cell distribution in the microplate is a common source of variability. Ensure you have a homogenous cell suspension before and during plating.
-
Pipetting Inaccuracy: Small volume inaccuracies, especially with serial dilutions of a potent compound, can lead to large differences in final concentrations. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions like cell suspensions.
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can concentrate the compound and affect cell health. To mitigate this, avoid using the outer wells for experimental data or ensure proper humidification during incubation.
-
Issue 2: Low or No Signal in a cAMP Accumulation Assay
-
Question: I am not observing the expected decrease in forskolin-stimulated cAMP levels after treating my cells with this compound. What should I check?
-
Answer: A lack of signal in a cAMP assay can be due to several reasons:
-
Receptor Expression: Confirm that the cell line you are using expresses a sufficient level of the CB1 receptor for a detectable signal.
-
Cell Health: Ensure your cells are healthy and responsive. Perform a cell viability assay in parallel with your functional assays.
-
Forskolin (B1673556) Concentration: The concentration of forskolin used to stimulate adenylyl cyclase may need optimization for your specific cell line and conditions.
-
Assay Sensitivity: The dynamic range of your cAMP assay might not be sensitive enough to detect the inhibitory effect of this compound. Consider using a more sensitive detection method or optimizing reagent concentrations.
-
Issue 3: High Background in a Receptor Binding Assay
-
Question: My radioligand binding assay for the CB1 receptor shows high non-specific binding, reducing the assay window. How can I troubleshoot this?
-
Answer: High background in a receptor binding assay can obscure your specific binding signal. Here are some troubleshooting steps:
-
Insufficient Blocking: Ensure that the filter mats are adequately pre-soaked in a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Inadequate Washing: Increase the number or volume of washes to more effectively remove unbound radioligand from the filters.
-
Radioligand Concentration: Using too high a concentration of the radioligand can lead to increased non-specific binding. Ensure you are using a concentration appropriate for the Kd of the radioligand.
-
Filter Type: The choice of filter material can impact non-specific binding. GF/B or GF/C filters are commonly used for cannabinoid receptor binding assays.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic cannabinoid that acts as a selective full agonist at the cannabinoid receptor 1 (CB1).[2][3][4] Its activation of the CB1 receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a crystalline solid at -20°C.[1] Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1] It has lower solubility in ethanol (B145695) and is practically insoluble in aqueous solutions like PBS.[1]
Q4: What is the reported potency of this compound at the CB1 receptor?
A4: In a β-arrestin2 recruitment assay, this compound was found to have an EC50 of 635 nM at the human CB1 receptor.[2][3][4]
Data Presentation
The following table summarizes the available quantitative data for this compound bioassays.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | hCB1 | β-Arrestin2 Recruitment | EC50 | 635 nM | [2][3][4] |
| This compound | hCB1 | β-Arrestin2 Recruitment | Emax | 141% | [2][3][4] |
| This compound | hCB2 | β-Arrestin2 Recruitment | Activity | Negligible | [2][3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for synthetic cannabinoids and may require optimization for specific experimental conditions.[5]
Protocol 1: CB1 Receptor Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the CB1 receptor through competitive displacement of a radiolabeled cannabinoid ligand.
Materials:
-
Cell membranes prepared from cells expressing the human CB1 receptor
-
Radioligand (e.g., [³H]CP55,940)
-
This compound
-
Non-specific binding control (e.g., 10 µM WIN 55,212-2)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3% PEI
-
Cell harvester
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or non-specific binding control or this compound dilution.
-
50 µL of radioligand at a fixed concentration (e.g., 0.5 nM [³H]CP55,940).
-
100 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay
This assay quantifies the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Materials:
-
CHO-K1 cells stably expressing the human CB1 receptor (CHO-hCB1)
-
This compound
-
Forskolin
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed CHO-hCB1 cells in a 96-well plate and grow to near confluency.
-
Compound Treatment:
-
Wash cells with stimulation buffer.
-
Add varying concentrations of this compound and incubate for 15 minutes at 37°C.
-
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except basal control) to stimulate cAMP production.
-
Incubation: Incubate for an additional 15 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels as a function of this compound concentration to determine the IC50 value.
Protocol 3: β-Arrestin2 Recruitment Assay
This assay measures the recruitment of β-arrestin2 to the CB1 receptor upon agonist binding.
Materials:
-
HEK293 cells co-expressing hCB1 receptor and a β-arrestin2 reporter system (e.g., NanoLuc Binary Technology)
-
This compound
-
Reference agonist (e.g., CP55,940)
-
Assay medium
-
Luminescence substrate
-
Luminometer
Procedure:
-
Cell Seeding: Seed the engineered HEK293 cells in a suitable microplate.
-
Compound Addition: Add serial dilutions of this compound or the reference agonist to the wells. Include a vehicle control.
-
Incubation: Incubate the plate according to the assay system's protocol to allow for receptor activation and β-arrestin2 recruitment.
-
Signal Detection: Add the luminescence substrate to the wells and measure the light output using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin2 recruitment. Plot the signal against the log of the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.
Mandatory Visualization
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound at the CB1 receptor.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Troubleshooting Logic: High Variability
Caption: Troubleshooting workflow for high variability in bioassays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 4. A new cannabinoid receptor 1 selective agonist evading the 2021 'China ban': ADB‐FUBIATA [biblio.ugent.be]
- 5. benchchem.com [benchchem.com]
Technical Support Center: ADB-FUBIATA Metabolic Stability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADB-FUBIATA metabolic stability assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
This compound undergoes extensive phase I metabolism primarily through hydroxylation, dehydrogenation, N-dealkylation, and amide hydrolysis.[1] Glucuronidation has been identified as a phase II metabolic pathway.[1] The most abundant metabolites are often the hydroxylated forms.[2]
Q2: Which in vitro models are most suitable for studying this compound metabolism?
Human liver microsomes (HLMs) and cryopreserved human hepatocytes are the most common and relevant in vitro models for studying the metabolism of synthetic cannabinoids like this compound.[3][4] HLMs are enriched with phase I enzymes, particularly cytochrome P450s (CYPs), making them ideal for investigating initial metabolic pathways.[5][6] Hepatocytes, being whole cells, contain both phase I and phase II enzymes and offer a more complete picture of hepatic metabolism.[3][7]
Q3: What are the expected metabolic stability parameters for this compound?
While specific data for this compound is limited, data from the closely related synthetic cannabinoid ADB-FUBINACA can provide an estimate. For ADB-FUBINACA, the in vitro half-life (T₁/₂) in human liver microsomes has been reported to be approximately 39.7 minutes, with a predicted hepatic clearance of 9.0 mL/min/kg, classifying it as an intermediate-clearance drug.[8]
Troubleshooting Guides
Issue 1: High Variability in Replicate Samples
Q: I am observing significant variability in the percentage of this compound remaining between my replicate incubations. What could be the cause?
A: High variability can stem from several factors:
-
Compound Solubility: this compound is lipophilic and may have poor aqueous solubility.[9] Ensure the compound is fully dissolved in the initial stock solution (typically DMSO) and that the final concentration of the organic solvent in the incubation mixture is low (usually <1%) to prevent precipitation.[5]
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of viscous solutions like microsomal preparations, can lead to inconsistent enzyme concentrations. Use calibrated pipettes and reverse pipetting techniques for viscous liquids.
-
Inconsistent Incubation Conditions: Ensure uniform temperature (37°C) and agitation across all samples during incubation.[10] Temperature fluctuations can significantly impact enzyme activity.
-
Adsorption to Labware: Due to its lipophilic nature, this compound can adsorb to plastic surfaces.[9] Using low-adhesion microplates or glass vials can help minimize this issue.[9]
Issue 2: Unexpectedly Rapid or Slow Metabolism
Q: My results show that this compound is metabolized much faster or slower than expected. What should I check?
A: Deviations from expected metabolic rates can be due to:
-
Incorrect Cofactor Concentration: Ensure the NADPH regenerating system is freshly prepared and used at the correct concentration.[10] Omission or degradation of the cofactor will halt CYP-mediated metabolism.
-
Microsome/Hepatocyte Viability and Activity: The enzymatic activity of liver microsomes and the viability of hepatocytes can decline with improper storage or handling.[10] Always thaw cryopreserved materials quickly at 37°C and keep them on ice until use.[10] Running a positive control with a compound known for high metabolism (e.g., testosterone, midazolam) can verify the metabolic competency of your system.[11]
-
Substrate Concentration: If the concentration of this compound is too high, it may saturate the metabolic enzymes, leading to a slower apparent rate of metabolism. Conversely, very low concentrations might be rapidly depleted, making it difficult to accurately measure the metabolic rate.
-
Chemical Instability: Control incubations without the NADPH regenerating system should be included to assess for any non-enzymatic degradation of this compound in the assay buffer.[11]
Issue 3: Issues with LC-MS/MS Analysis
Q: I am facing challenges with the LC-MS/MS analysis of this compound and its metabolites, such as poor peak shape, low signal intensity, or matrix effects. How can I troubleshoot this?
A: LC-MS/MS analysis of synthetic cannabinoids can be complex. Here are some troubleshooting tips:
-
Poor Peak Shape (Tailing or Fronting): This can be caused by the compound's interaction with the analytical column or by issues with the mobile phase. Consider using a column with a different chemistry (e.g., biphenyl) which often provides good separation for synthetic cannabinoids.[12] Ensure the pH of the mobile phase is appropriate for this compound.
-
Low Signal Intensity: this compound and its metabolites may ionize more efficiently in either positive or negative mode. Test both polarities during method development. Optimize the MS parameters, including collision energy and cone voltage, for each specific analyte.[13]
-
Matrix Effects: The biological matrix (microsomes or hepatocytes) can suppress or enhance the ionization of the analyte. A thorough sample cleanup, such as protein precipitation followed by solid-phase extraction (SPE), can help minimize matrix effects. Using a stable isotope-labeled internal standard for this compound can also help to correct for these effects.
-
Carryover: The lipophilic nature of this compound can lead to carryover in the LC system. A robust needle wash protocol and injecting blank samples between analytical runs are crucial to prevent this.
Quantitative Data Summary
The following table summarizes the metabolic stability parameters for ADB-FUBINACA, a structurally similar synthetic cannabinoid, which can be used as a reference for this compound.
| Compound | In Vitro System | Half-life (T₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted Hepatic Clearance (CLhep) (mL/min/kg) | Extraction Ratio (ER) | Reference |
| ADB-FUBINACA | Human Liver Microsomes | 39.7 ± 0.1 | 17.5 ± 0.1 | 9.0 | 0.5 | [8] |
Experimental Protocols
Human Liver Microsome (HLM) Stability Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[10]
-
Prepare a quenching solution of ice-cold acetonitrile (B52724) containing a suitable internal standard.
-
-
Incubation:
-
Thaw pooled human liver microsomes (from a reputable supplier) rapidly at 37°C and store on ice.
-
In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, this compound working solution (final concentration typically 1 µM), and the HLM suspension (final protein concentration typically 0.5 mg/mL).[5]
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture and add it to the quenching solution to stop the reaction.[5]
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.[11]
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or plate for LC-MS/MS analysis.
-
Analyze the samples to determine the remaining percentage of this compound at each time point.
-
Calculate the half-life (T₁/₂) and intrinsic clearance (CLint).
-
Hepatocyte Stability Assay
This protocol provides a general framework for assessing metabolic stability in hepatocytes.
-
Preparation of Reagents:
-
Prepare appropriate cell culture medium (e.g., Williams' E Medium).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a quenching solution of ice-cold acetonitrile with an internal standard.
-
-
Cell Preparation and Incubation:
-
Thaw cryopreserved human hepatocytes according to the supplier's instructions.
-
Determine cell viability and density.
-
In a suitable incubation vessel, combine the hepatocyte suspension (e.g., 0.5 x 10⁶ cells/mL) with the this compound working solution (final concentration typically 1 µM).[4]
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension and add it to the quenching solution.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the HLM protocol (vortex, centrifuge, and transfer supernatant).
-
Analyze the samples by LC-MS/MS to quantify the parent compound remaining.
-
Calculate the half-life and intrinsic clearance.
-
Visualizations
Caption: Primary metabolic pathways of this compound.
Caption: General workflow for an in vitro metabolic stability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 4. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. mttlab.eu [mttlab.eu]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method [restek.com]
- 13. annexpublishers.com [annexpublishers.com]
Technical Support Center: Addressing Matrix Effects in ADB-FUBIATA Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS/MS) quantification of ADB-FUBIATA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression or enhancement, resulting in inaccurate quantification, reduced sensitivity, and poor reproducibility of results for this compound.[3][4] Common sources of matrix effects in biological samples include phospholipids, salts, proteins, and endogenous metabolites.[1] Exogenous substances, such as anticoagulants or dosing vehicles, can also contribute.[5]
Q2: What are the primary strategies to mitigate matrix effects in this compound analysis?
A2: The main strategies to minimize matrix effects for this compound quantification fall into three categories:
-
Sample Preparation: Employing effective sample cleanup techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT) to remove interfering matrix components.[4]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from matrix interferences.[6]
-
Use of Internal Standards: Utilizing a stable isotope-labeled internal standard (SIL-IS) of this compound is highly recommended to compensate for matrix effects.[6][7]
Q3: What is the difference between ion suppression and ion enhancement?
A3:
-
Ion Suppression: This is the more common effect where co-eluting matrix components decrease the ionization efficiency of the target analyte (this compound), leading to a reduced signal.[1] This can happen when matrix components compete for ionization charges or alter the droplet properties in the ion source.[6][8]
-
Ion Enhancement: This is a less frequent phenomenon where the presence of matrix components increases the ionization efficiency of the analyte, resulting in a stronger signal.[1][5]
Both ion suppression and enhancement are detrimental as they lead to inaccurate quantification.[5]
Q4: Why is it critical to evaluate matrix effects during method validation for this compound?
Q5: How can I quantitatively assess matrix effects for this compound?
A5: The most common method is the post-extraction addition approach.[9][10] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract at the same concentration. This allows for the calculation of the Matrix Factor (MF).
Troubleshooting Guide
Problem: Poor reproducibility and accuracy in this compound quantification.
This guide will walk you through a systematic approach to investigate and mitigate potential matrix effects.
Step 1: Confirm and Quantify the Matrix Effect
First, quantitatively assess the matrix effect using the post-extraction addition method to calculate the Matrix Factor (MF). This will confirm the extent of ion suppression or enhancement and its variability across different lots of the biological matrix.
Step 2: Evaluate Different Sample Preparation Techniques
If significant matrix effects are confirmed, the next step is to optimize the sample preparation method to remove the interfering components.
Step 3: Optimize Chromatographic Conditions
If matrix effects persist after optimizing sample preparation, further adjustments to the chromatographic method may be necessary.
Step 4: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a SIL-IS is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[7][11]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)
This method is used to quantitatively determine the extent of matrix effects.[10]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its SIL-IS (if available) at low and high concentrations into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix samples (from at least 6 different sources) through the entire extraction procedure. Spike this compound and the IS into the final, extracted matrix at the same low and high concentrations as Set A.[1]
-
Set C (Pre-Spiked Matrix for Recovery): Spike this compound and the IS into the blank biological matrix before the extraction procedure at the same concentrations.
-
-
Analyze Samples: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate Matrix Factor (MF), IS-Normalized MF, and Recovery:
-
Matrix Factor (MF):
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized MF:
-
Recovery:
-
Data Presentation:
| Sample Set | Description | Purpose |
| Set A | Analyte in neat solution | Baseline response |
| Set B | Analyte spiked post-extraction | Assess matrix effect |
| Set C | Analyte spiked pre-extraction | Assess recovery |
| Parameter | Calculation | Interpretation |
| Matrix Factor (MF) | Peak Area (Set B) / Peak Area (Set A) | MF < 1: SuppressionMF > 1: Enhancement |
| Recovery (%) | [Peak Area (Set C) / Peak Area (Set B)] x 100 | Efficiency of the extraction process |
| IS-Normalized MF | MF of Analyte / MF of IS | Should be close to 1 for effective compensation |
Protocol 2: Sample Preparation Methods for this compound
a) Protein Precipitation (PPT)
-
Procedure:
-
To 100 µL of biological sample (e.g., plasma), add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[12]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[12]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Pros: Simple, fast, and inexpensive.
-
Cons: Less effective at removing matrix components, which can lead to significant matrix effects.
b) Liquid-Liquid Extraction (LLE)
-
Procedure:
-
To 100 µL of biological sample, add the internal standard.
-
Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex to facilitate the extraction of this compound into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in the mobile phase.
-
-
Pros: Cleaner extracts than PPT.
-
Cons: More time-consuming and requires the use of organic solvents.
c) Solid-Phase Extraction (SPE)
-
Procedure:
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange).
-
Load the pre-treated sample (biological fluid with internal standard).
-
Wash the cartridge to remove interfering components.
-
Elute this compound with a suitable solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Pros: Provides the cleanest extracts and can concentrate the analyte.[1]
-
Cons: More complex, time-consuming, and expensive.
Quantitative Data Summary (Illustrative):
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85-95% | 70-85% | 90-105% |
| Matrix Factor (MF) | 0.4 - 0.7 (Suppression) | 0.8 - 1.1 | 0.9 - 1.1 |
| Precision (%CV) | < 15% | < 10% | < 5% |
Note: These are typical expected values. Actual results will vary depending on the specific matrix and experimental conditions.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Overview of sample preparation methods.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. welch-us.com [welch-us.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimal Biomarkers for ADB-FUBIATA Consumption
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selection and analysis of optimal biomarkers for ADB-FUBIATA consumption.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is biomarker identification important?
A1: this compound is a synthetic cannabinoid that is structurally related to other potent synthetic cannabinoids.[1][2] Identifying its metabolic biomarkers is crucial for forensic and clinical toxicology to confirm consumption, as the parent compound is often rapidly metabolized and may not be detectable in biological samples.[3][4]
Q2: What are the primary metabolic pathways of this compound?
A2: The main metabolic pathways for this compound in the human body include hydroxylation, dehydrogenation, N-dealkylation, amide hydrolysis, and glucuronidation.[3][5] These biotransformations result in a variety of metabolites that can be targeted for detection.
Q3: What are the recommended optimal biomarkers for detecting this compound consumption?
A3: Hydroxylated metabolites are consistently recommended as the most suitable biomarkers for this compound consumption due to their abundance and structural characteristics.[3][4] Specifically, the metabolite AF7, which is hydroxylated at the indole (B1671886) or adjacent methylene (B1212753) group, has been identified as the most abundant metabolite and is therefore a primary target for analysis.[3][4]
Q4: Which analytical technique is most suitable for detecting this compound biomarkers?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred and most robust analytical method for the detection and quantification of this compound and its metabolites in biological matrices.[2] This technique offers high sensitivity and selectivity, which is essential for distinguishing between different metabolites and overcoming matrix interferences.
Q5: Are immunoassays a reliable method for detecting this compound?
A5: Immunoassays can be used for initial screening of synthetic cannabinoids; however, they are prone to cross-reactivity with other structurally similar compounds and may not specifically detect this compound or its unique metabolites.[6] Therefore, all positive immunoassay results should be confirmed using a more specific method like LC-MS/MS.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound biomarkers.
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | 1. Inappropriate column chemistry for the analytes. 2. Suboptimal mobile phase pH. 3. Column degradation or contamination. | 1. Use a column with appropriate stationary phase for synthetic cannabinoids (e.g., C18, Phenyl-Hexyl). 2. Adjust the mobile phase pH to ensure proper ionization of the target metabolites. 3. Flush the column with a strong solvent or replace it if necessary. |
| Low Signal Intensity or Ion Suppression | 1. Matrix effects from endogenous compounds in the biological sample (e.g., urine, plasma).[7][8] 2. Suboptimal ionization source parameters. 3. Co-elution with interfering substances. | 1. Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9] Diluting the sample can also mitigate matrix effects.[10][11] 2. Optimize ion source parameters (e.g., spray voltage, gas flow, temperature) for the specific analytes. 3. Adjust the chromatographic gradient to improve separation from interfering compounds. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Column temperature variations. 3. Column aging. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column thoroughly before each run and monitor for changes in backpressure. |
| Isomer Interference | Isomeric metabolites with the same mass-to-charge ratio can co-elute, leading to inaccurate quantification.[6] | Optimize the chromatographic separation to resolve isomeric peaks. This may involve using a longer column, a different stationary phase, or a shallower gradient. |
| Analyte Instability | Degradation of metabolites in the sample due to improper storage or handling.[12][13] | Store urine samples at -80°C for long-term stability.[13][14] Avoid repeated freeze-thaw cycles.[14] For short-term storage (up to 48 hours), 4°C is acceptable.[15] |
Sample Preparation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery from Solid-Phase Extraction (SPE) | 1. Inappropriate SPE sorbent. 2. Incorrect pH of the sample or wash solutions. 3. Incomplete elution of the analytes. | 1. Select a sorbent that provides good retention for synthetic cannabinoids (e.g., polymeric reversed-phase). 2. Adjust the pH of the sample and wash solutions to ensure the analytes are retained on the sorbent. 3. Use a stronger elution solvent or increase the elution volume. |
| High Background Noise in Chromatogram | Incomplete removal of matrix components during sample preparation. | 1. Add an additional wash step in the SPE protocol. 2. Optimize the composition of the wash solvent to remove more interferences without eluting the analytes. |
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)
This protocol is a general guideline for studying the in vitro metabolism of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (ACN) for quenching the reaction
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the this compound stock solution.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).[4]
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the sample to precipitate the proteins.
-
Transfer the supernatant to a new tube and analyze using LC-MS/MS to identify the metabolites.
Solid-Phase Extraction (SPE) of this compound Metabolites from Urine
This protocol provides a general procedure for extracting synthetic cannabinoid metabolites from urine samples.
Materials:
-
Urine sample
-
Internal standard
-
β-glucuronidase (for hydrolysis of glucuronidated metabolites)
-
Phosphate buffer (pH 7.0)
-
SPE cartridge (e.g., polymeric reversed-phase)
-
Methanol
-
Elution solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol)
-
Nitrogen evaporator
-
Reconstitution solvent (mobile phase)
Procedure:
-
To 1 mL of urine, add the internal standard and phosphate buffer.
-
If targeting glucuronidated metabolites, add β-glucuronidase and incubate at an elevated temperature (e.g., 50-60°C) for 1-2 hours.
-
Condition the SPE cartridge with methanol followed by water or buffer.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10-20% methanol in water) to remove interferences.
-
Dry the cartridge thoroughly under vacuum or nitrogen.
-
Elute the analytes with the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Metabolic pathways of this compound.
Caption: Analytical workflow for this compound biomarkers.
Caption: this compound CB1 receptor signaling pathway.
References
- 1. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pitfall in cannabinoid analysis--detection of a previously unrecognized interfering compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effect in the analysis of drugs of abuse from urine with desorption atmospheric pressure photoionization-mass spectrometry (DAPPI-MS) and desorption electrospray ionization-mass spectrometry (DESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ojp.gov [ojp.gov]
- 13. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 14. Stability of targeted metabolite profiles of urine samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
preventing degradation of Adb-fubiata during sample storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of ADB-FUBINACA during sample storage.
FAQs and Troubleshooting Guides
Q1: What are the ideal storage conditions for solid ADB-FUBINACA?
For long-term stability, solid ADB-FUBINACA should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least three years.[1] For shipping purposes, it can be maintained at room temperature in the continental US, though this may vary for other locations.[1]
Q2: My ADB-FUBINACA is in a biological matrix (blood, plasma, serum, urine). How should I store it?
For biological samples, freezing at -20°C is the recommended storage condition to ensure long-term stability.[2][3][4] Studies have shown that ADB-FUBINACA is stable in human blood and plasma for extended periods at this temperature.[2][5] While storage at 4°C (refrigerated) offers better stability than room temperature, freezing is superior for long-term preservation.[3] Some studies have also utilized -80°C for storing samples for metabolic analysis.[6][7]
Q3: I need to subject my samples to multiple freeze-thaw cycles. Will this affect the stability of ADB-FUBINACA?
Caution is advised with repeated freeze-thaw cycles. One study indicated that ADB-FUBINACA in human plasma is not stable after three freeze-thaw cycles (20 hours at -20°C and 1 hour at 4°C for each cycle).[2][5] Another study on a broader range of synthetic cannabinoids in serum found that while most were stable, ADB-FUBINACA showed some degradation, with a peak area of 78.0% compared to the control after three cycles.[4] It is recommended to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.
Q4: I left my samples at room temperature for a short period. Are they still viable?
The stability of ADB-FUBINACA at room temperature can vary depending on the matrix. In human blood, it has been shown to be stable for up to 30 days, with or without exposure to light.[2][5] However, for long-term storage, room temperature is not recommended as it generally leads to greater instability compared to refrigerated or frozen conditions.[3]
Q5: I am observing unexpected peaks in my analytical results. What could be the cause?
Unexpected peaks could be due to degradation products or metabolites of ADB-FUBINACA. The major metabolic pathways include hydroxylation of the alkyl and indazole groups, hydrolysis of the terminal amide, and subsequent glucuronide conjugation and dehydrogenation.[6][8] If your samples have been stored improperly or are from an in vivo study, these metabolites may be present. Common metabolites to look for include hydroxyalkyl, hydroxydehydroalkyl, and hydroxylindazole derivatives of ADB-FUBINACA.[6][9]
Q6: My quantified ADB-FUBINACA concentration is lower than expected. What are the potential reasons?
Lower than expected concentrations can result from several factors:
-
Degradation: As discussed, improper storage temperature, and repeated freeze-thaw cycles can lead to degradation.
-
Adsorption: Cannabinoids can adsorb to certain types of plastic containers. While not explicitly detailed for ADB-FUBINACA in the search results, this is a known issue for cannabinoids in general. Using glass or polypropylene (B1209903) containers may mitigate this.
-
Matrix Effects: The biological matrix itself can interfere with analytical quantification, a phenomenon known as ion suppression or enhancement in mass spectrometry.[3]
-
Metabolism: If the samples are from in vivo sources, ADB-FUBINACA is metabolized relatively quickly, with an in vitro half-life of approximately 39.7 minutes in human liver microsomes.[6][9]
Data on ADB-FUBINACA Stability
The following tables summarize the available quantitative and qualitative data on the stability of ADB-FUBINACA under various storage conditions.
Table 1: Stability of ADB-FUBINACA in Different Matrices and Temperatures
| Matrix | Temperature | Duration | Stability |
| Neat Solid | -20°C | ≥ 3 years | Stable[1] |
| Human Plasma | -20°C | 105 days | Stable[2][5] |
| Human Plasma | 4°C | 105 days | Stable[2][5] |
| Human Plasma | 20°C | 315 days | Stable[2][5] |
| Human Blood | -20°C | 30 days | Stable[2][5] |
| Human Blood | 4°C | 30 days | Stable[2][5] |
| Human Blood | Room Temperature | 30 days | Stable (with and without light exposure)[2][5] |
| Serum | -20°C | Up to 315 days | Stable[4] |
| Serum | 4°C | Not specified | Less stable than at -20°C |
| Serum | 20°C | Not specified | Less stable than at -20°C |
Table 2: Effect of Freeze-Thaw Cycles on ADB-FUBINACA Stability
| Matrix | Number of Cycles | Concentration | Remaining Analyte |
| Human Plasma | 3 | 1.5 ng/mL | Unstable[2][5] |
| Serum | 3 | 1.5 ng/mL | 78.0% of initial peak area[4] |
Experimental Protocols
Protocol 1: General Sample Handling and Storage for Biological Matrices
-
Collection: Collect biological samples (blood, plasma, serum, urine) using appropriate collection tubes. For blood, the use of tubes containing a preservative like sodium fluoride (B91410) may be considered, although stability has been demonstrated without it.
-
Processing (if applicable): If plasma or serum is required, centrifuge the whole blood samples according to standard laboratory protocols.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the sample into smaller, single-use volumes in appropriate storage vials (e.g., polypropylene or glass).
-
Storage: Immediately store the aliquots at -20°C or lower for long-term storage. For short-term storage (a few days), 4°C can be used, but -20°C is preferable.
-
Thawing: When ready for analysis, thaw the required number of aliquots at room temperature or in a refrigerator. Avoid prolonged exposure to room temperature.
Protocol 2: Analytical Method for ADB-FUBINACA Quantification (Representative LC-MS/MS Method)
This is a generalized protocol based on methods cited for synthetic cannabinoid analysis.[2][10]
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the biological sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube for analysis.
-
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate for UHPLC would be around 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for ADB-FUBINACA and its internal standard.
-
Visualizations
Caption: Recommended workflow for handling and storing biological samples containing ADB-FUBINACA.
Caption: Troubleshooting decision tree for unexpected ADB-FUBINACA analytical results.
Caption: Simplified diagram of the major metabolic pathways of ADB-FUBINACA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojp.gov [ojp.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ADB-FUBINACA - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refinement of ADB-FUBIATA Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ADB-FUBIATA. Our goal is to facilitate the refinement of synthetic protocols to achieve higher purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound, or (S)-2-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)-3,3-dimethylbutanamide, is typically synthesized in a two-step process. The first step involves the N-alkylation of indole-3-acetic acid with 4-fluorobenzyl bromide. The resulting intermediate, 1-(4-fluorobenzyl)-1H-indole-3-acetic acid, is then coupled with (S)-2-amino-3,3-dimethylbutanamide in an amide bond formation reaction.
Q2: What are the most common impurities encountered in this compound synthesis?
A2: Common impurities can include unreacted starting materials such as indole-3-acetic acid and (S)-2-amino-3,3-dimethylbutanamide. Side products from the amide coupling step are also a significant source of impurities. When using carbodiimide (B86325) coupling reagents like EDC, N-acylurea byproducts can form. Incomplete N-alkylation in the first step can also lead to the presence of the unalkylated indole (B1671886) precursor.
Q3: What analytical techniques are recommended for purity assessment of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for accurate purity assessment. High-performance liquid chromatography (HPLC) coupled with a UV detector is suitable for quantitative analysis of purity. For structural confirmation and identification of impurities, techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are essential.[1][2]
Q4: What are the key challenges in purifying this compound?
A4: The primary challenges in purifying this compound often relate to the removal of structurally similar impurities and byproducts from the amide coupling reaction. The polarity of the final compound and its intermediates can also present challenges in selecting an appropriate chromatographic system. The bulky adamantyl-like tert-butyl group can influence the compound's solubility and crystallization behavior, making purification by recrystallization a process that may require careful solvent screening.
Troubleshooting Guides
Low Yield in N-Alkylation Step
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of indole-3-acetic acid | Incomplete deprotonation of the indole nitrogen. | Use a stronger base (e.g., sodium hydride) in an anhydrous aprotic solvent like DMF or THF. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by moisture. |
| Low reactivity of the alkylating agent. | Ensure the 4-fluorobenzyl bromide is of high purity. Consider increasing the reaction temperature or extending the reaction time. | |
| Side reactions, such as C-alkylation. | While N-alkylation is generally favored, C-alkylation can occur. Using a polar aprotic solvent like DMF can help favor N-alkylation. |
Incomplete Amide Coupling Reaction
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted 1-(4-fluorobenzyl)-1H-indole-3-acetic acid | Inefficient activation of the carboxylic acid. | Ensure the coupling reagents (e.g., EDC/HOBt) are fresh and used in the correct stoichiometry (typically a slight excess). The reaction should be performed in an anhydrous aprotic solvent. |
| Low nucleophilicity of the amine. | Ensure the amine is not protonated. A non-nucleophilic base like diisopropylethylamine (DIPEA) should be added to the reaction mixture to neutralize any amine salts and scavenge the acid produced during the reaction. | |
| Formation of significant N-acylurea byproduct | Rearrangement of the O-acylisourea intermediate. | This is a common side reaction with carbodiimide reagents. Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress this by forming a more stable active ester intermediate. |
Difficulty in Final Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of impurities during column chromatography | Inappropriate solvent system. | Perform thorough thin-layer chromatography (TLC) analysis to determine the optimal mobile phase for separation. A gradient elution from a non-polar to a more polar solvent system may be necessary. |
| Overloading of the column. | Ensure that the amount of crude product loaded onto the column is appropriate for its size to avoid band broadening and poor separation. | |
| Product "oiling out" during recrystallization | Unsuitable solvent or rapid cooling. | Screen a variety of solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature. Allow the solution to cool slowly to promote crystal growth. Seeding with a small crystal of pure product can also induce crystallization. |
Data Presentation
Table 1: Comparison of Amide Coupling Reagents
| Coupling Reagent | Additive | Typical Solvent | Advantages | Disadvantages |
| EDC | HOBt | DCM, DMF | Water-soluble byproducts, easy workup. | Can lead to N-acylurea formation, potential for racemization. |
| DCC | HOBt | DCM | Inexpensive, effective. | Dicyclohexylurea (DCU) byproduct is often difficult to remove by chromatography. |
| HATU | None | DMF | High coupling efficiency, low racemization. | More expensive than carbodiimides. |
| CDI | None | Acetonitrile, THF | Simple to use, gaseous byproduct. | Can be less effective for sterically hindered amines. |
Table 2: Reported Purity of this compound from Recreated Clandestine Synthesis
| Synthesis Batch | Chromatographic Purity (%) | Major Impurity |
| Batch 1 | 39.3 | Unreacted Precursor (ADB-INACA) |
| Batch 2 | 93.4 | Unreacted Precursor (MDMB-INACA) |
| Data adapted from a study on synthetic cannabinoid production.[1] |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative example based on general procedures for N-alkylation of indoles and amide bond formation. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
Step 1: Synthesis of 1-(4-fluorobenzyl)-1H-indole-3-acetic acid
-
Preparation: To a solution of indole-3-acetic acid (1.0 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: Stir the mixture at room temperature for 1 hour. Cool the reaction mixture back to 0 °C and add 4-fluorobenzyl bromide (1.05 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of water. Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes).
Step 2: Synthesis of this compound (Amide Coupling)
-
Activation: To a solution of 1-(4-fluorobenzyl)-1H-indole-3-acetic acid (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.2 eq.) and 1-hydroxybenzotriazole (HOBt, 1.2 eq.).
-
Amine Addition: In a separate flask, dissolve (S)-2-amino-3,3-dimethylbutanamide (1.1 eq.) and diisopropylethylamine (DIPEA, 2.0 eq.) in DCM. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for amide coupling in this compound synthesis.
References
Technical Support Center: Enhancing Resolution in ADB-FUBIATA Metabolite Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation and analysis of ADB-FUBIATA metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: The main metabolic pathways for this compound include hydroxylation, dehydrogenation, N-dealkylation, amide hydrolysis, and glucuronidation.[1] Hydroxylated metabolites are generally the most abundant and are recommended as biomarkers for this compound consumption.[1]
Q2: Which analytical techniques are most suitable for the separation of this compound and its metabolites?
A2: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the most common and effective technique for the structural characterization and separation of this compound metabolites.[1] Ultra-high-performance liquid chromatography (UHPLC) coupled with a quadrupole time-of-flight (QTOF) mass spectrometer offers excellent resolution and sensitivity for this purpose.
Q3: What are the major challenges in separating this compound metabolites?
A3: A significant challenge is the co-elution of isomeric metabolites, particularly the various hydroxylated forms. These isomers often have very similar physicochemical properties, making their separation by conventional chromatographic methods difficult. Distinguishing between these isomers is crucial for accurate metabolite identification.
Q4: How does this compound exert its pharmacological effects?
A4: this compound is a synthetic cannabinoid that acts as a selective agonist at the cannabinoid receptor type 1 (CB1). The binding of this compound to the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade that leads to its psychoactive effects.
Troubleshooting Guide
Issue 1: Poor Chromatographic Resolution of Metabolite Isomers
Problem: You are observing co-elution or poor separation of hydroxylated isomers of this compound, leading to ambiguous identification.
| Potential Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | For positional isomers, consider using a column with a different stationary phase chemistry. Phenyl-based columns (e.g., biphenyl, fluoro-phenyl) can offer different selectivity compared to standard C18 columns due to π-π interactions.[2] |
| Suboptimal Mobile Phase Composition | Systematically vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the aqueous phase composition. Adjusting the gradient slope and duration can significantly impact the separation of closely eluting compounds.[2] |
| Incorrect Mobile Phase Modifier | The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and selectivity for many synthetic cannabinoids.[2] |
| Insufficient Chromatographic Method | Consider implementing a two-dimensional liquid chromatography (2D-LC) method. This technique can significantly enhance resolving power by using two columns with different selectivities.[3] |
Issue 2: Low Signal Intensity or Poor Detection of Metabolites
Problem: You are experiencing low signal intensity for your target metabolites, making detection and quantification difficult.
| Potential Cause | Troubleshooting Step |
| Inefficient Ionization | Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature. Ensure the mobile phase pH is compatible with efficient ionization of your target analytes. |
| Suboptimal Mass Spectrometry Method | Develop a targeted MS/MS method (e.g., Multiple Reaction Monitoring - MRM) for known metabolites. This can significantly improve sensitivity and selectivity compared to full scan mode.[4] |
| Matrix Effects | Implement a more rigorous sample clean-up procedure to remove interfering matrix components. Consider using solid-phase extraction (SPE) for cleaner extracts. |
| Incomplete Hydrolysis of Glucuronides | If analyzing urine samples, ensure complete enzymatic hydrolysis of glucuronide conjugates. Optimize the type of β-glucuronidase, incubation time, temperature, and pH.[5][6] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)
This protocol outlines the procedure for the in vitro metabolism of this compound to generate its phase I and phase II metabolites.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/shaker
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, combine the HLM, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution to the mixture. The final concentration of this compound should typically be in the low micromolar range.
-
Incubate the reaction mixture at 37°C with gentle agitation for a specified time (e.g., 1-3 hours).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the sample and centrifuge to precipitate the proteins.
-
Collect the supernatant for LC-HRMS analysis.
Protocol 2: UPLC-QTOF-MS Analysis of this compound Metabolites
This protocol provides a starting point for developing a high-resolution separation method for this compound metabolites. Optimization will be required based on the specific instrument and column used.
Instrumentation:
-
UPLC system coupled to a QTOF mass spectrometer with an ESI source.
Chromatographic Conditions:
| Parameter | Value |
| Column | A reversed-phase column suitable for polar compounds (e.g., C18, Phenyl-Hexyl) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute metabolites. A shallow gradient is often necessary for isomer separation. |
| Flow Rate | Typically 0.3 - 0.5 mL/min for UPLC |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) for fragmentation data |
| Acquisition Mode | Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA) |
Data Presentation
The following table summarizes the theoretical exact mass and calculated m/z for some of the expected this compound metabolites. Actual retention times will vary depending on the specific chromatographic conditions used.
| Metabolite | Metabolic Reaction | Chemical Formula | Exact Mass | [M+H]⁺ m/z |
| This compound | Parent Drug | C₂₃H₂₆FN₃O₂ | 395.2012 | 396.2085 |
| Hydroxylated Metabolite | Hydroxylation | C₂₃H₂₆FN₃O₃ | 411.1961 | 412.2034 |
| Dehydrogenated Metabolite | Dehydrogenation | C₂₃H₂₄FN₃O₂ | 393.1856 | 394.1929 |
| N-dealkylated Metabolite | N-dealkylation | C₁₅H₁₈FN₃O₂ | 303.1386 | 304.1459 |
| Amide Hydrolysis Metabolite | Amide Hydrolysis | C₂₃H₂₇FN₂O₃ | 414.2009 | 415.2082 |
| Glucuronide Conjugate | Glucuronidation | C₂₉H₃₄FN₃O₉ | 587.2283 | 588.2356 |
Visualizations
This compound Metabolic Pathway
References
- 1. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. How to overcome co-elution challenges in cannabinoid chromatography using tandem mass spectrometry? - J. Jeffrey and Ann Marie Fox Graduate School at Penn State [gradschool.psu.edu]
- 5. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faa.gov [faa.gov]
Validation & Comparative
A Comparative Analysis of ADB-FUBIATA and ADB-FUBICA for Researchers and Drug Development Professionals
A detailed guide to the pharmacology, metabolism, and analytical detection of two structurally related synthetic cannabinoids.
This guide provides a comprehensive comparative analysis of ADB-FUBIATA and ADB-FUBICA, two synthetic cannabinoid receptor agonists (SCRAs) of interest to researchers, scientists, and drug development professionals. While structurally similar, these compounds exhibit distinct pharmacological profiles, metabolic fates, and analytical signatures. This document summarizes key quantitative data, details experimental methodologies for their characterization, and visualizes relevant biological pathways.
Executive Summary
This compound and ADB-FUBICA are both potent synthetic cannabinoids, but with a key structural difference: this compound possesses an extended acetamide (B32628) linker compared to the carboxamide linker in ADB-FUBICA. This seemingly minor modification leads to a significant divergence in their activity. This compound acts as a selective agonist for the CB1 receptor with negligible action at the CB2 receptor. In contrast, ADB-FUBICA is a potent agonist at both CB1 and CB2 receptors. Their metabolism also differs, with distinct primary sites of hydroxylation, a critical consideration for metabolite-based detection in biological matrices.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and ADB-FUBICA, providing a clear comparison of their in vitro pharmacological and metabolic properties.
Table 1: Chemical and Pharmacological Properties
| Property | This compound | ADB-FUBICA |
| IUPAC Name | (S)-2-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)-3,3-dimethylbutanamide | (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide |
| Molecular Formula | C₂₃H₂₆FN₃O₂ | C₂₂H₂₄FN₃O₂ |
| Molar Mass | 395.48 g/mol | 381.45 g/mol |
| CB1 Receptor Potency (EC₅₀) | 635 nM[1] | 2.6 nM[2] |
| CB2 Receptor Potency (EC₅₀) | Almost no activity[1] | 3.0 nM[2] |
| CB1 Receptor Efficacy (Eₘₐₓ) | 141% (relative to CP55,940)[1] | Potent agonist[2] |
| CB2 Receptor Efficacy (Eₘₐₓ) | Almost no activity[1] | Potent agonist[2] |
| CB1 Receptor Binding Affinity (Kᵢ) | Not readily available in literature | Not directly reported, analog ADB-FUBINACA Kᵢ = 0.36 nM[3] |
Table 2: In Vitro Metabolic Profile
| Metabolic Pathway | This compound | ADB-FUBICA |
| Primary Site of Hydroxylation | Indole/adjacent methylene[4] | 3,3-dimethylbutanamide moiety[4] |
| Other Major Pathways | Dehydrogenation, N-dealkylation, Amide hydrolysis[5] | N-dealkylation, Amide hydrolysis, Dehydrogenation[5] |
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the chemical structures, a comparative experimental workflow, and the canonical signaling pathway of cannabinoid receptors.
Caption: Chemical structures of this compound and ADB-FUBICA.
Caption: A generalized workflow for the comparative analysis of synthetic cannabinoids.
Caption: Simplified canonical signaling pathway for cannabinoid receptors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
β-Arrestin2 Recruitment Assay (for Functional Activity)
This assay measures the recruitment of β-arrestin 2 to the cannabinoid receptor upon agonist binding, a key event in G-protein coupled receptor (GPCR) signaling and desensitization.
Materials:
-
HEK293 cells stably co-expressing the human CB1 or CB2 receptor and a β-arrestin2 fusion protein (e.g., using PathHunter® or NanoBiT® technology).
-
Test compounds (this compound, ADB-FUBICA) and a reference agonist (e.g., CP55,940).
-
Cell culture medium and supplements.
-
Assay buffer.
-
Luminescent or fluorescent substrate.
-
Microplate reader.
Procedure:
-
Cell Culture: Culture the engineered HEK293 cells according to the supplier's instructions until they reach the desired confluency.
-
Cell Plating: Seed the cells into 384-well white-walled microplates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Compound Addition: Add the diluted compounds to the cell plates. Include a vehicle control (e.g., DMSO) and a positive control (reference agonist).
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 90 minutes) to allow for receptor binding and β-arrestin recruitment.
-
Substrate Addition: Add the detection reagent containing the luminescent or fluorescent substrate to each well.
-
Signal Detection: Incubate the plates at room temperature in the dark for a specified time (e.g., 60 minutes) and then measure the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Plot the signal intensity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
In Vitro Metabolism using Human Liver Microsomes
This assay is used to identify the phase I metabolites of a compound by incubating it with human liver microsomes (HLMs), which contain a high concentration of cytochrome P450 enzymes.
Materials:
-
Pooled human liver microsomes (HLMs).
-
Test compounds (this compound, ADB-FUBICA).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile (B52724) (for quenching the reaction).
-
Centrifuge.
-
LC-MS/MS system.
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs, phosphate buffer, and the test compound in a microcentrifuge tube.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with shaking for a specified time (e.g., 1-3 hours).
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the sample using a high-resolution mass spectrometer to identify the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Analytical Quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological matrices.
Materials:
-
LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer).
-
Analytical column (e.g., C18).
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Calibrators and quality control samples.
-
Internal standard (e.g., a deuterated analog of the analyte).
-
Biological matrix (e.g., plasma, urine).
Procedure:
-
Sample Preparation: Extract the analytes from the biological matrix using an appropriate method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. Add the internal standard before extraction.
-
Chromatographic Separation: Inject the extracted sample onto the LC system. The analytes are separated on the analytical column using a gradient elution program with the mobile phases.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The analytes are ionized (e.g., by electrospray ionization) and detected in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for quantification.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
This comprehensive guide provides a foundation for researchers and professionals working with this compound and ADB-FUBICA. The distinct pharmacological and metabolic profiles of these compounds, despite their structural similarities, highlight the importance of detailed characterization of novel psychoactive substances. The provided experimental protocols offer a starting point for in-house validation and further investigation into the properties of these and other emerging synthetic cannabinoids.
References
- 1. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro metabolism of the synthetic cannabinoids PX-1, PX-2, and PX-3 by high-resolution mass spectrometry and their clearance rates in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS/MS for the Analysis of ADB-FUBIATA
For researchers, scientists, and professionals in drug development and forensic analysis, the accurate quantification of novel psychoactive substances (NPS) like ADB-FUBIATA is paramount. The two most powerful and commonly employed analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these two methods, supported by representative experimental data and detailed protocols to aid in method development and validation for the analysis of this compound.
Quantitative Performance Comparison
The choice between GC-MS and LC-MS/MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of typical quantitative performance characteristics for each method based on validation studies of similar synthetic cannabinoids.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.5 ng/mL | 0.05 - 1.0 ng/mL |
| Linearity (R²) | > 0.99 | > 0.995 |
| Accuracy (% Bias) | ± 15% | ± 10% |
| Precision (% RSD) | < 15% | < 10% |
| Matrix Effect | Can be significant; derivatization often required | Generally lower, but ion suppression/enhancement must be evaluated |
| Sample Throughput | Lower, due to longer run times and potential derivatization | Higher, with faster analysis times |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections outline representative protocols for the analysis of this compound using both GC-MS and LC-MS/MS.
GC-MS Methodology
Gas chromatography requires analytes to be volatile and thermally stable. For many synthetic cannabinoids, derivatization is often necessary to improve chromatographic behavior and sensitivity.
1. Sample Preparation (Human Urine):
-
To 1 mL of urine, add 10 µL of an internal standard (e.g., this compound-d7).
-
Add 1 mL of acetate (B1210297) buffer (pH 5.0) and 20 µL of β-glucuronidase.
-
Incubate at 50°C for 2 hours to hydrolyze glucuronidated metabolites.
-
Perform a liquid-liquid extraction (LLE) with 3 mL of n-hexane:ethyl acetate (9:1).
-
Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate for derivatization.
2. Derivatization:
-
Add 20 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Instrumental Parameters:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
LC-MS/MS Methodology
Liquid chromatography is well-suited for the analysis of non-volatile and thermally labile compounds, often providing higher sensitivity and specificity without the need for derivatization.
1. Sample Preparation (Human Plasma):
-
To 100 µL of plasma, add 10 µL of an internal standard (e.g., this compound-d7).
-
Perform a protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
2. LC-MS/MS Instrumental Parameters:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 2.1 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Temperature: 550°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Experimental Workflow and Signaling Pathway Visualization
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for cross-validation and a simplified signaling pathway for synthetic cannabinoids.
Comparative Potency Analysis of ADB-FUBIATA and Other Synthetic Cannabinoids
A detailed guide for researchers and drug development professionals on the in vitro potency of ADB-FUBIATA compared to JWH-018, AMB-FUBINACA, and 5F-ADB.
This guide provides a comprehensive comparison of the synthetic cannabinoid this compound with three other widely recognized synthetic cannabinoids: JWH-018, AMB-FUBINACA, and 5F-ADB. The focus of this comparison is on their in vitro potency at the human cannabinoid receptors CB1 and CB2, critical targets for cannabinoid activity in the central nervous and peripheral systems. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of synthetic cannabinoids.
Data Presentation: Comparative Potency at Cannabinoid Receptors
The following table summarizes the available quantitative data on the potency of this compound, JWH-018, AMB-FUBINACA, and 5F-ADB at human CB1 and CB2 receptors. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| This compound | hCB1 | β-arrestin2 Recruitment | EC50 | 635[1] |
| hCB2 | β-arrestin2 Recruitment | Activity | Almost no activity[1] | |
| JWH-018 | hCB1 | Radioligand Binding | Ki | 9.00 ± 5.00 |
| hCB2 | Radioligand Binding | Ki | 2.94 ± 2.65 | |
| hCB1 | cAMP Accumulation | EC50 | 102 | |
| hCB2 | cAMP Accumulation | EC50 | 133 | |
| AMB-FUBINACA | hCB1 | [35S]GTPγS Binding | EC50 | 0.54[2] |
| hCB2 | [35S]GTPγS Binding | EC50 | 0.13[2] | |
| hCB1 | cAMP Accumulation | EC50 | 0.63[2] | |
| hCB2 | G-protein-coupled inwardly-rectifying potassium (GIRK) channel activation | EC50 | 18[2] | |
| 5F-ADB | hCB1 | Fluorometric Membrane Potential | EC50 | 0.59[1] |
| hCB2 | Fluorometric Membrane Potential | EC50 | 7.5[3] | |
| hCB1 | Split NanoLuc Luciferase Complementation | EC50 | 1.78[1] | |
| hCB2 | Split NanoLuc Luciferase Complementation | EC50 | 1.46[1] |
Note on Efficacy: One study reported that this compound exhibited an efficacy (Emax) of 141% relative to the reference agonist CP55,940 at the CB1 receptor in a β-arrestin2 recruitment assay.[1] In a separate study, AMB-FUBINACA was found to be a full agonist at the CB1 receptor.[2] Another study reported that ADB-FUBINACA was the most potent synthetic cannabinoid tested in a β-arrestin 2 activation assay, with an Emax about three times higher than that of JWH-018 at the CB1 receptor.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound to a specific receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the cannabinoid receptors.
Materials:
-
HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Membrane preparation from the aforementioned cells.
-
Radioligand (e.g., [3H]CP-55,940).
-
Test compounds (this compound, JWH-018, AMB-FUBINACA, 5F-ADB).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium by incubating at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay is used to determine the potency (EC50) of a compound in activating G-protein coupled receptors (GPCRs) that are coupled to the inhibition of adenylyl cyclase.
Objective: To measure the ability of a test compound to inhibit the forskolin-stimulated accumulation of cyclic AMP (cAMP).
Materials:
-
CHO or HEK-293 cells stably expressing human CB1 or CB2 receptors.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and supplements.
Procedure:
-
Cell Culture: Culture the cells in appropriate multi-well plates.
-
Pre-treatment: Incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add forskolin to the cells to stimulate cAMP production.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection kit.
-
Data Analysis: Plot the concentration of cAMP against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, which is a key event in receptor desensitization and signaling.
Objective: To quantify the ability of a test compound to induce the interaction between the cannabinoid receptor and β-arrestin.
Materials:
-
Cells engineered to co-express the cannabinoid receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-arrestin assay).
-
Test compounds.
-
Substrate for the detection enzyme.
-
Luminometer or other suitable plate reader.
Procedure:
-
Cell Plating: Seed the engineered cells in a multi-well plate.
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the substrate and measure the resulting signal (e.g., luminescence), which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Generate a dose-response curve and determine the EC50 and Emax values.
Mandatory Visualization
The following diagrams illustrate the cannabinoid receptor signaling pathway and a generalized experimental workflow for determining compound potency.
Caption: A simplified diagram of the cannabinoid receptor signaling cascade initiated by a synthetic cannabinoid agonist.
Caption: A generalized workflow for in vitro experiments to determine the potency of synthetic cannabinoids.
Comparative Analysis of Potency
Based on the available data, a comparative analysis of the potency of this compound and the other selected synthetic cannabinoids reveals significant differences.
This compound exhibits a moderate potency at the CB1 receptor, with a reported EC50 of 635 nM in a β-arrestin2 recruitment assay.[1] Notably, it displays high selectivity for the CB1 receptor, with almost no activity observed at the CB2 receptor.[1] This selectivity is a distinguishing feature compared to many other synthetic cannabinoids.
JWH-018 , a first-generation synthetic cannabinoid, shows nanomolar affinity for both CB1 and CB2 receptors, with Ki values of 9.00 nM and 2.94 nM, respectively. Its functional potency, as measured by cAMP accumulation, is in the range of 102-133 nM for both receptors.
AMB-FUBINACA demonstrates high potency at both CB1 and CB2 receptors, with sub-nanomolar EC50 values in [35S]GTPγS binding and cAMP accumulation assays for the CB1 receptor.[2] It is reported to be a full agonist at the CB1 receptor and also shows high potency at the CB2 receptor.[2]
5F-ADB is also a highly potent agonist at the CB1 receptor, with reported EC50 values in the sub-nanomolar to low nanomolar range in various functional assays.[1] Its potency at the CB2 receptor is also significant, though generally lower than at the CB1 receptor.[3]
References
A Comparative Guide to the Receptor Activation Patterns of ADB-FUBIATA and ADB-FUBICA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cannabinoid receptor activation patterns of two synthetic cannabinoids, ADB-FUBIATA and ADB-FUBICA. The information presented is supported by experimental data to facilitate a clear understanding of their distinct pharmacological profiles.
Introduction
This compound and ADB-FUBICA are synthetic cannabinoid receptor agonists (SCRAs) that have been identified in the recreational drug market. Structurally, this compound is closely related to ADB-FUBICA, with the key difference being an additional methylene (B1212753) group in the linker region of the this compound molecule.[1][2] This seemingly minor structural modification results in a significant divergence in their interaction with the human cannabinoid receptors, CB1 and CB2. Understanding these differences is crucial for predicting their physiological effects and for the development of analytical detection methods.
Quantitative Comparison of Receptor Activation
The functional activity of this compound and ADB-FUBICA at human CB1 and CB2 receptors has been characterized using various in vitro assays. The data reveals a stark contrast in their receptor selectivity and potency. This compound demonstrates a clear selectivity for the CB1 receptor, whereas ADB-FUBICA is a potent agonist at both CB1 and CB2 receptors.[2][3]
| Compound | Receptor | Assay Type | Parameter | Value | Efficacy (Emax) | Reference Compound |
| This compound | hCB1 | β-arrestin2 Recruitment | EC50 | 635 nM | 141% | CP55,940 |
| hCB2 | β-arrestin2 Recruitment | Activity | Almost none | - | - | |
| ADB-FUBICA | hCB1 | Not Specified | EC50 | 2.6 nM | - | - |
| hCB2 | Not Specified | EC50 | 3.0 nM | - | - |
Table 1: Comparative Receptor Activation Data for this compound and ADB-FUBICA.
Signaling Pathways and Experimental Workflows
The activation of cannabinoid receptors by agonists like this compound and ADB-FUBICA initiates a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Another key signaling event is the recruitment of β-arrestin proteins to the activated receptor.
A common method to assess the functional activity of these compounds is the β-arrestin recruitment assay. This assay measures the recruitment of β-arrestin to the receptor upon agonist binding, a key event in receptor desensitization and signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for characterizing synthetic cannabinoid receptor agonists.
β-Arrestin2 Recruitment Assay (e.g., NanoLuc Binary Technology®)
This assay is used to determine the potency and efficacy of a compound in recruiting β-arrestin2 to the cannabinoid receptor.
-
Cell Lines: HEK293 cells stably co-expressing the human CB1 or CB2 receptor and a NanoLuc Binary Technology®-based β-arrestin2 recruitment system.
-
Reagents:
-
Test compounds (this compound, ADB-FUBICA) dissolved in DMSO.
-
Reference agonist (e.g., CP55,940) for normalization.
-
Cell culture medium.
-
NanoLuciferase substrate.
-
-
Procedure:
-
Seed the cells in 96-well or 384-well white, clear-bottom plates and culture overnight.
-
Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plates at 37°C and 5% CO2 for a specified time (e.g., 60-90 minutes).
-
Add the NanoLuciferase substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the raw luminescence data to the vehicle control.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values. Efficacy is often expressed as a percentage of the maximal response of the reference agonist.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the cannabinoid receptors.
-
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP55,940).
-
Test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors.
-
Materials:
-
Cell membranes from cells expressing CB1 or CB2 receptors.
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, cell membranes, and GDP.
-
Add serial dilutions of the test compounds.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all readings.
-
Plot the specific [35S]GTPγS binding as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
-
Materials:
-
Whole cells expressing CB1 or CB2 receptors.
-
Test compounds.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Seed cells in a multi-well plate and culture overnight.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
-
Conclusion
The experimental data clearly demonstrates that this compound and ADB-FUBICA possess distinct receptor activation profiles. This compound is a selective CB1 receptor agonist with moderate potency, while ADB-FUBICA is a highly potent, non-selective agonist at both CB1 and CB2 receptors. This difference in receptor activation, particularly the lack of significant CB2 activity for this compound, is a critical pharmacological distinction that likely translates to different physiological and toxicological effects. These findings underscore the importance of detailed pharmacological characterization of novel synthetic cannabinoids to understand their potential impact.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of ADB-FUBIATA and its related synthetic cannabinoid analogs. By examining the available experimental data, we aim to elucidate how structural modifications influence their interaction with cannabinoid receptors. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to support ongoing research and drug development efforts.
Comparative Analysis of Cannabinoid Receptor Activity
This compound is a synthetic cannabinoid characterized by an indole (B1671886) core, a 4-fluorobenzyl tail, an acetamide (B32628) linker, and a tert-butylamide head group. Its emergence on the novel psychoactive substances (NPS) market, designed to circumvent legislation targeting earlier generations of synthetic cannabinoids, has necessitated a thorough investigation of its pharmacological profile and that of its analogs.[1][2][3]
The primary molecular targets for these compounds are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are G-protein coupled receptors integral to the endocannabinoid system.[4] The affinity for and activation of these receptors are key determinants of the physiological and psychoactive effects of these substances.
Key Structural-Activity Relationship Insights:
Initial studies have revealed critical insights into the SAR of this compound and its analogs:
-
The Acetamide Linker: A consistent finding across various studies is that synthetic cannabinoids with an acetamide linker, such as this compound and its analogs, generally exhibit weaker CB1 receptor activation potential compared to their carboxamide counterparts (e.g., ADB-FUBICA).[1] This suggests that the nature of the linker group significantly impacts the functional activity of these compounds.
-
The "Head Group": The substituent attached to the acetamide linker, often referred to as the "head group," is a critical determinant of efficacy. The tert-butylamide moiety in this compound is crucial for its potent and selective agonism at the CB1 receptor.[5] In contrast, analogs with different head groups, such as the simple cyclohexyl group in CH-PIATA, demonstrate a significant reduction in agonistic activity.[5][6]
-
The "Tail Group": The N-substituent on the indole core, or the "tail group," also plays a role in receptor interaction. The 4-fluorobenzyl group found in this compound is a common feature in many potent synthetic cannabinoids, indicating its importance for receptor binding.[5]
Quantitative Data on Receptor Activity
The following table summarizes the available quantitative data on the cannabinoid receptor activity of this compound and selected analogs. Potency is expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound required to elicit 50% of its maximal effect. A lower EC50 value indicates higher potency. Efficacy (Emax) represents the maximum response a compound can produce, often relative to a reference agonist like CP55,940.
| Compound | Receptor | EC50 (nM) | Emax (%) (vs. CP55,940) | Assay Type | Reference |
| This compound | hCB1 | 635 | 141 | β-arrestin2 Recruitment | [7][8] |
| hCB2 | Almost no activity | - | β-arrestin2 Recruitment | [7][8] | |
| CH-PIATA | hCB1 | Weak activity | <10 | NanoBiT® βarr2 assay | [1][6] |
| hCB2 | Weak activity | <10 | NanoBiT® βarr2 assay | [1][6] | |
| AFUBIATA | hCB1 | Weak activity | <10 | FLIPR® membrane potential assay | [1] |
| hCB2 | Weak activity | <10 | FLIPR® membrane potential assay | [1] | |
| ADB-BUTINACA | hCB1 | 0.67 | 113 | Fluorescence-based membrane potential assay | [9] |
| hCB2 | 4.1 | 101 | Fluorescence-based membrane potential assay | [9] |
Experimental Protocols
The characterization of this compound and its analogs relies on established in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches.
Cannabinoid Receptor Binding Assay (Radioligand Displacement Assay)
This assay determines the binding affinity of a compound for the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled ligand.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds at human CB1 and CB2 receptors.
-
Materials:
-
Cell membranes prepared from HEK-293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940.
-
Test compounds (this compound and analogs).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
A series of dilutions of the test compound are prepared.
-
In a 96-well plate, the cell membranes, the radioligand ([³H]CP-55,940), and the test compound at varying concentrations are incubated together in the assay buffer.
-
Control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled potent cannabinoid agonist) are included.
-
The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cannabinoid Receptor Functional Assay (β-arrestin2 Recruitment Assay)
This assay measures the functional potency of a compound by quantifying its ability to activate the CB1 or CB2 receptor, leading to the recruitment of the protein β-arrestin2 to the receptor.
-
Objective: To determine the EC50 and Emax values of the test compounds at human CB1 and CB2 receptors.
-
Materials:
-
HEK-293 cells co-expressing the human CB1 or CB2 receptor and a β-arrestin2 fusion protein (e.g., linked to a reporter enzyme like NanoLuc).
-
Test compounds (this compound and analogs).
-
Reference agonist (e.g., CP55,940).
-
Cell culture medium and assay plates.
-
Luminescence detection reagent.
-
Luminometer.
-
-
Procedure:
-
Cells are seeded into 96-well or 384-well assay plates and incubated.
-
The cells are then treated with various concentrations of the test compound or the reference agonist.
-
The plates are incubated for a specific period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin2 recruitment.
-
The luminescence detection reagent is added to the wells.
-
The luminescence signal, which is proportional to the extent of β-arrestin2 recruitment, is measured using a luminometer.
-
-
Data Analysis: The luminescence data is plotted against the logarithm of the compound concentration to generate a dose-response curve. Non-linear regression analysis is used to determine the EC50 (potency) and Emax (efficacy) values.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the experimental processes and biological mechanisms, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.who.int [cdn.who.int]
Navigating the Analytical Maze: A Comparative Guide to Inter-Laboratory Validation of ADB-FUBIATA Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) like ADB-FUBIATA presents a significant challenge for forensic and clinical laboratories. Ensuring the accuracy and consistency of analytical results across different facilities is paramount for public health and safety. This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of this compound, supported by experimental data to aid laboratories in their validation efforts.
Unveiling this compound: A Look at the Analytical Landscape
This compound is a synthetic cannabinoid that has been identified in seized materials globally.[1][2] Its chemical structure, characterized by an acetamide (B32628) linker, distinguishes it from many earlier generations of synthetic cannabinoids.[2][3] The primary analytical techniques employed for the identification and quantification of this compound and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
While no formal inter-laboratory validation studies for this compound have been published, this guide compiles and compares validation parameters from single-laboratory studies of this compound and structurally related synthetic cannabinoids to provide a benchmark for laboratories.
Quantitative Data Summary
The following tables summarize the performance characteristics of commonly used analytical methods for synthetic cannabinoids, providing a comparative overview for laboratories seeking to validate their own methods for this compound.
Table 1: Comparison of LC-MS/MS Method Performance for Synthetic Cannabinoids
| Parameter | ADB-FUBINACA (in rat plasma)[4] | 5-Fluoro-ADB (in blood)[5] | General Synthetic Cannabinoids (in whole blood)[6] |
| Linear Range | Not Specified | Not Specified | 0.25–10 ng/mL |
| Limit of Detection (LOD) | 0.003–0.004 ng/mL[4] | 0.010 ng/mL | Not Specified |
| Limit of Quantification (LOQ) | 0.012–0.016 ng/mL[4] | Not Specified | 0.25 ng/mL |
| Intra-assay Precision (%RSD) | 1.3–9.0%[4] | Not Specified | < 15% |
| Inter-assay Precision (%RSD) | 3.0–8.6%[4] | Not Specified | < 15% |
| Accuracy/Recovery | 95.4–106.8%[4] | Not Specified | 85-115% |
Table 2: Comparison of GC-MS Method Performance for Various Analytes (as a proxy for synthetic cannabinoids)
| Parameter | Opiates & Cocaine (in human bone)[7] | Fentanyl & Butyryl Fentanyl (in oral fluid)[8] | Cannabinoids (in Cannabis sativa L.)[9] |
| Linear Range | 0.3-1 to 150 ng/mg[7] | 1.0–50 ng/mL[8] | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.3-0.7 ng/mL | < 11.20 ng/mL[9] |
| Limit of Quantification (LOQ) | 0.3-1 ng/mg | 1 ng/mL[8] | Not Specified |
| Intra-assay Precision (%RSD) | < 20% | < 15% | < 8.38%[9] |
| Inter-assay Precision (%RSD) | < 20% | < 15% | < 11.10%[9] |
| Accuracy/Recovery | 66–110%[7] | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of synthetic cannabinoids in biological matrices.
LC-MS/MS Method for Synthetic Cannabinoids in Blood
This method is adapted from various validated procedures for the analysis of synthetic cannabinoids in whole blood.[6]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood, add an internal standard.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions: At least two MRM transitions should be monitored for each analyte for confident identification.
GC-MS Method for Synthetic Cannabinoids in Seized Material
This protocol is a generalized procedure for the analysis of synthetic cannabinoids in solid materials.[10]
1. Sample Preparation:
-
Accurately weigh a portion of the homogenized sample.
-
Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
If necessary, centrifuge to pellet any insoluble material.
-
An aliquot of the supernatant is taken for analysis. Derivatization (e.g., silylation) may be necessary for certain cannabinoids to improve their thermal stability and chromatographic properties.[9]
2. Gas Chromatography (GC):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically operated in split mode.
-
Oven Program: A temperature ramp from a lower initial temperature to a final temperature of around 300°C.
-
Carrier Gas: Helium at a constant flow rate.
3. Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and comparison to spectral libraries. Selected Ion Monitoring (SIM) for quantitative analysis.
Visualizing the Workflow and Pathways
To further clarify the processes involved, the following diagrams illustrate a typical analytical workflow and a simplified signaling pathway for cannabinoid receptors.
References
- 1. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cfsre.org [cfsre.org]
- 3. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forty-Three Fatalities Involving the Synthetic Cannabinoid, 5-Fluoro-ADB: Forensic Pathology and Toxicology Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. Development and validation of a gas chromatography-mass spectrometry method for opiates and cocaine in human bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a Fast gas chromatography/mass spectrometry method for the determination of cannabinoids in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Confirming ADB-FUBIATA Metabolite Identification: A Comparative Guide to Reference Standards and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the confident identification and confirmation of ADB-FUBIATA metabolites, emphasizing the critical role of certified reference standards. The data presented herein is compiled from peer-reviewed studies and technical documentation to assist researchers in selecting and implementing robust analytical strategies.
Introduction to this compound and its Metabolism
This compound is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged in the global illicit drug market.[1] Like other SCRAs, it undergoes extensive metabolism in the body, making the detection of its metabolites crucial for confirming exposure in forensic and clinical settings. The primary metabolic pathways for this compound include hydroxylation, dehydrogenation, N-dealkylation, and amide hydrolysis.[2][3] Several studies have identified hydroxylated metabolites as the most abundant and, therefore, key biomarkers for detecting this compound intake.[2][4]
The Gold Standard: Confirmation with Reference Materials
The unequivocal identification of a metabolite requires comparison with a certified reference standard. These standards are highly purified and characterized materials that provide the benchmark for analytical measurements, ensuring accuracy and reliability. Several vendors, such as Cayman Chemical, offer reference standards for this compound and some of its key metabolites.[5] The use of these standards is indispensable for method validation and for generating legally defensible results.
Comparative Analysis of Analytical Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most widely used techniques for the analysis of synthetic cannabinoids and their metabolites. While both offer high sensitivity and selectivity, they possess distinct advantages and disadvantages.
Table 1: Comparison of Analytical Methods for this compound Metabolite Confirmation
| Feature | LC-MS/MS | GC-MS |
| Sample Derivatization | Generally not required | Often required for polar metabolites |
| Thermal Stability | Suitable for thermally labile compounds | Risk of degradation for some metabolites |
| Sensitivity | High (sub-ng/mL levels) | High, but can be matrix-dependent |
| Selectivity | High, based on precursor/product ion transitions | High, based on fragmentation patterns |
| Matrix Effects | Can be significant (ion suppression/enhancement) | Generally less pronounced |
| Throughput | High | Moderate |
Experimental Protocols
The following sections detail representative experimental protocols for the extraction and analysis of this compound and its metabolites from biological matrices. It is essential to note that these are generalized procedures, and specific parameters should be optimized and validated within the user's laboratory.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine
-
Enzymatic Hydrolysis: To 1 mL of urine, add β-glucuronidase solution and incubate to cleave glucuronide conjugates.
-
Sample Loading: Condition an SPE cartridge with methanol (B129727) and water. Load the hydrolyzed urine sample onto the cartridge.
-
Washing: Wash the cartridge with a series of aqueous and organic solvents to remove interferences.
-
Elution: Elute the analytes with an appropriate organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
A validated UPLC-MS/MS method is crucial for the sensitive and selective quantification of this compound and its metabolites. The following is a representative set of parameters.
Table 2: Example UPLC-MS/MS Parameters for Synthetic Cannabinoid Analysis
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of parent drug and metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Specific precursor and product ions for each analyte and internal standard |
| Collision Energy | Optimized for each transition |
Note: Specific gradient conditions and MS/MS transitions must be determined empirically for this compound and its metabolites using their respective reference standards.
Visualizing the Workflow and Signaling Pathway
To aid in the understanding of the analytical process and the biological context of this compound's action, the following diagrams are provided.
Experimental workflow for this compound metabolite confirmation.
This compound primarily exerts its effects through the activation of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR).[1]
Simplified CB1 receptor signaling pathway activated by this compound.
References
- 1. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
A Comparative Guide to the In Vitro and In Vivo Metabolism of ADB-FUBIATA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo metabolism of the synthetic cannabinoid ADB-FUBIATA. The information is compiled from recent studies utilizing human liver microsomes for in vitro analysis and the zebrafish model for in vivo investigations.
Executive Summary
The metabolism of this compound has been elucidated through both in vitro and in vivo models, revealing a total of 18 metabolites, consisting of 17 phase I metabolites and one phase II metabolite.[1] The primary metabolic pathways observed are consistent between the two models and include hydroxylation, dehydrogenation, N-dealkylation, amide hydrolysis, and glucuronidation.[1][2] Hydroxylated metabolites, in particular, have been identified as the most abundant and are recommended as key biomarkers for detecting this compound consumption.[1][3]
Data Presentation: Quantitative Metabolite Comparison
While 18 metabolites have been identified, quantitative data comparing the abundance of all metabolites between the in vitro and in vivo models is limited. However, studies have identified the three most abundant metabolites based on chromatographic peak areas.
Table 1: Most Abundant Metabolites of this compound
| Rank | Metabolite | Metabolic Reaction |
| 1 | Hydroxylated this compound | Hydroxylation |
| 2 | Hydroxylated this compound | Hydroxylation |
| 3 | Dehydrogenated this compound | Dehydrogenation |
Note: The specific isomers of the hydroxylated metabolites ranking 1st and 2nd were not detailed in the provided search results.
Table 2: Comprehensive Metabolite Profile of this compound
| Metabolite ID | Metabolic Reaction | In Vitro (Human Liver Microsomes) Abundance | In Vivo (Zebrafish) Abundance |
| M1 | Hydroxylation | Data not available | Data not available |
| M2 | Hydroxylation | Data not available | Data not available |
| M3 | Dehydrogenation | Data not available | Data not available |
| M4 | N-dealkylation | Data not available | Data not available |
| M5 | Amide hydrolysis | Data not available | Data not available |
| M6 | Glucuronidation | Data not available | Data not available |
| ... (up to M18) | ... | ... | ... |
This table is intended to be comprehensive. However, specific quantitative data for each of the 18 metabolites was not available in the search results.
Experimental Protocols
In Vitro Metabolism: Human Liver Microsomes (HLM)
The in vitro metabolism of this compound was investigated using pooled human liver microsomes.[1][3][4]
-
Incubation: this compound (10 μmol/L) was incubated with human liver microsomes for 1 hour at 37°C.[3][4] The reaction mixture typically contains the microsomes, the substrate (this compound), and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).
-
Sample Preparation: Following incubation, the reaction is quenched, often with a cold organic solvent like acetonitrile, to precipitate proteins. The sample is then centrifuged, and the supernatant is diluted for analysis.[4]
-
Analysis: The diluted samples were analyzed by liquid chromatography–high-resolution mass spectrometry (LC-HRMS) to identify and quantify the metabolites.[1][3][4]
In Vivo Metabolism: Zebrafish Model
The zebrafish (Danio rerio) model was utilized for in vivo metabolic studies of this compound.[1]
-
Animal Model: Zebrafish are a well-established in vivo model for studying drug metabolism due to their genetic and physiological similarities to mammals.
-
Drug Administration: The exact protocol for administering this compound to the zebrafish was not detailed in the provided search results, but common methods include immersion or microinjection.
-
Sample Collection and Preparation: After a specified exposure period, biological samples (e.g., whole fish homogenate or water from the tank) are collected. Metabolites are then extracted from the samples using appropriate techniques, such as solid-phase extraction or liquid-liquid extraction.
-
Analysis: Similar to the in vitro studies, the extracted samples were analyzed by liquid chromatography–high-resolution mass spectrometry (LC-HRMS) to identify the metabolites.[1]
Mandatory Visualization
References
- 1. Metabolism of this compound in zebrafish and pooled human liver microsomes investigated by liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
efficacy of Adb-fubiata at CB1 relative to CP55,940
A Comparative Guide to the Efficacy of ADB-FUBIATA and CP55,940 at the CB1 Receptor
This guide provides a detailed comparison of the efficacy of the synthetic cannabinoid receptor agonist (SCRA) this compound and the classical cannabinoid CP55,940 at the cannabinoid type 1 (CB1) receptor. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective experimental data and methodologies.
Introduction
This compound is a synthetic cannabinoid receptor agonist that has emerged as a compound of interest in pharmacological research.[1][2][3][4] It is structurally related to ADB-FUBICA but possesses an additional methylene (B1212753) group in its linker region.[1][2] CP55,940 is a well-characterized, high-efficacy synthetic cannabinoid that is often used as a reference agonist in cannabinoid receptor research.[5][6][7] Understanding the relative efficacy of newer compounds like this compound in comparison to established standards such as CP55,940 is crucial for predicting their potential physiological effects and for the development of novel therapeutic agents.
Data Presentation
The following table summarizes the quantitative data on the efficacy and potency of this compound at the human CB1 receptor, with CP55,940 as the reference compound. The data is derived from in vitro β-arrestin2 recruitment assays.
| Compound | Parameter | Value | Receptor | Assay Type | Reference |
| This compound | Efficacy (Emax) | 141% | hCB1 | β-arrestin2 Recruitment | [1][2][3][4] |
| Potency (EC50) | 635 nM | hCB1 | β-arrestin2 Recruitment | [1][2][3][4] | |
| CP55,940 | Efficacy (Emax) | 100% (Reference) | hCB1 | β-arrestin2 Recruitment | [1][2][3][4] |
| Potency (EC50) | 3.4 nM | CB1 | G-protein binding | [6] |
Note: The EC50 value for CP55,940 is from a different assay and is provided for context regarding its high potency.
Experimental Protocols
The pharmacological data for this compound was primarily determined using a β-arrestin2 recruitment assay. This functional assay measures the activation of a G-protein coupled receptor (GPCR) by quantifying the recruitment of β-arrestin to the receptor upon agonist binding.
β-Arrestin2 Recruitment Assay (based on NanoLuc® Binary Technology)
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at the human CB1 receptor.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured and then transfected with plasmids. These plasmids encode for the human CB1 receptor fused to a small NanoLuc® luciferase fragment (SmBiT) and β-arrestin2 fused to the large NanoLuc® fragment (LgBiT).[5]
-
Compound Preparation: The test compound (e.g., this compound) and the reference agonist (CP55,940) are dissolved in a suitable solvent like DMSO to create stock solutions. These are then serially diluted to generate a range of concentrations for testing.[5]
-
Assay Procedure:
-
Transfected cells are harvested and seeded into microplates.[5]
-
The cells are then exposed to the various concentrations of the test compound, the reference agonist, and a vehicle control.[5]
-
Agonist binding to the CB1 receptor induces a conformational change, leading to the recruitment of β-arrestin2.[5]
-
This brings the SmBiT and LgBiT fragments of NanoLuc® luciferase into close proximity, resulting in a functional enzyme that generates a luminescent signal in the presence of a substrate.
-
-
Data Analysis: The luminescence is measured using a luminometer. The data is then plotted as a concentration-response curve to determine the EC50 (the concentration at which 50% of the maximal response is achieved) and the Emax (the maximum response) for each compound. The Emax of the test compound is often expressed as a percentage relative to the Emax of the reference agonist, CP55,940.[5]
Mandatory Visualization
CB1 Receptor Signaling Pathway
The interaction of an agonist like this compound or CP55,940 with the CB1 receptor initiates a G-protein-mediated signaling cascade. The CB1 receptor is coupled to inhibitory G-proteins (Gi/o). Agonist binding leads to the inhibition of adenylyl cyclase, which in turn causes a reduction in intracellular cyclic AMP (cAMP) levels and modulates ion channels.[5]
Caption: CB1 Receptor Signaling Pathway
Experimental Workflow: β-Arrestin2 Recruitment Assay
The following diagram illustrates the workflow for a β-arrestin2 recruitment assay used to measure cannabinoid receptor activation.
Caption: β-Arrestin2 Recruitment Assay Workflow
References
- 1. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 3. A new cannabinoid receptor 1 selective agonist evading the 2021 'China ban': ADB‐FUBIATA [biblio.ugent.be]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A subtle structural modification of a synthetic cannabinoid receptor agonist drastically increases its efficacy at the CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Synthetic Cannabinoids: A Comparative Guide to the Structure-Metabolism Relationship of Acetamide-Linked Analogs
For Researchers, Scientists, and Drug Development Professionals
The relentless pace of structural innovation in the synthetic cannabinoid market presents a continuous challenge to forensic and clinical toxicologists. A notable recent trend is the emergence of acetamide-linked cannabinoids, a modification likely intended to circumvent existing legal frameworks that often target carboxamide-based compounds. Understanding the metabolic fate of these novel psychoactive substances is paramount for developing reliable detection methods and for comprehending their pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of the structure-metabolism relationship of acetamide-linked cannabinoids, with a focus on providing supporting experimental data and detailed methodologies for researchers in the field.
At a Glance: Metabolic Profile of Acetamide (B32628) vs. Carboxamide Cannabinoids
The key structural difference between the well-established carboxamide synthetic cannabinoids and the newer acetamide analogs is the insertion of a methylene (B1212753) bridge between the indole (B1671886) or indazole core and the carbonyl group of the linker. This seemingly minor alteration can significantly influence the molecule's interaction with metabolic enzymes, leading to distinct metabolite profiles.
| Feature | Acetamide-Linked Cannabinoids (e.g., ADB-FUBIATA, CH-PIATA) | Carboxamide-Linked Cannabinoids (e.g., ADB-FUBINACA) |
| Primary Metabolic Pathways | Mono- and dihydroxylation on the indole/indazole core and alkyl side chains, N-dealkylation, ketone formation.[1] | Alkyl and indazole hydroxylation, terminal amide hydrolysis, subsequent glucuronide conjugations, and dehydrogenation.[2] |
| Key Metabolites | Hydroxylated metabolites (e.g., at the indole core or methylene spacer), carboxylic acid formation on the N-pentyl side chain.[1][3] | Hydroxyalkyl, hydroxydehydroalkyl, and hydroxylindazole metabolites.[2] |
| Metabolic Stability | Data is still emerging; however, extensive metabolism is observed in vitro. | Variable, with some compounds like ADB-FUBINACA showing intermediate clearance. |
Quantitative Metabolic Data: A Comparative Overview
Quantitative data on the metabolic stability of novel synthetic cannabinoids is crucial for predicting their in vivo clearance and duration of action. While data for many acetamide-linked cannabinoids is still sparse, this section presents available information for comparison.
Table 1: In Vitro Metabolic Stability of Selected Synthetic Cannabinoids in Human Liver Microsomes (HLM)
| Compound | Linker Type | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Reference |
| ADB-FUBINACA | Carboxamide | 39.7 | 9.0 (predicted hepatic) | [2] |
| 5F-ADB | Carboxamide | 3.1 | 256.2 | [4] |
| JWH-122 | Naphthoyl | Low | 1305 | [5] |
| MAM-2201 | Naphthoyl | Low | 1408 | [5] |
| This compound | Acetamide | Data Not Available | Data Not Available | |
| AFUBIATA | Acetamide | Data Not Available | Data Not Available | |
| CH-FUBIATA | Acetamide | Data Not Available | Data Not Available | |
| CH-PIATA | Acetamide | Data Not Available | Data Not Available |
Note: The lack of quantitative data for the acetamide-linked cannabinoids highlights a critical area for future research.
Deciphering the Metabolic Pathways: A Structural Perspective
The metabolic landscape of synthetic cannabinoids is primarily shaped by Phase I oxidation reactions, predominantly catalyzed by cytochrome P450 (CYP) enzymes. The specific sites of metabolism are dictated by the compound's structure.
Acetamide-Linked Cannabinoids: A Case Study of this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA
A key study investigating the in vitro metabolism of four acetamide-linked cannabinoids (this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA) using human liver microsomes revealed several common metabolic pathways[1]:
-
Hydroxylation: This was a major metabolic route for all four compounds. Hydroxylation occurred on the indole/indazole core, the methylene spacer of the acetamide linker, and various positions on the alkyl side chains.
-
N-dealkylation: Cleavage of the N-pentyl group was also a common metabolic transformation.
-
Ketone Formation: For AFUBIATA and CH-PIATA, oxidation of a secondary alcohol metabolite to a ketone was observed.
Notably, the preferred site of hydroxylation can be influenced by the rest of the molecule's structure. For instance, in this compound, hydroxylation of the indole/adjacent methylene was a prominent pathway, whereas for its carboxamide analog, ADB-FUBICA, metabolism is favored at the 3,3-dimethylbutanamide (B1266541) moiety[1]. This underscores that even subtle structural modifications can significantly alter metabolic outcomes.
Carboxamide-Linked Cannabinoids: The Example of ADB-FUBINACA
In contrast to the acetamide-linked compounds, the metabolism of the carboxamide synthetic cannabinoid ADB-FUBINACA is characterized by[2]:
-
Alkyl and Indazole Hydroxylation: Similar to the acetamide analogs, hydroxylation is a primary metabolic route.
-
Terminal Amide Hydrolysis: A key differentiating pathway is the hydrolysis of the terminal amide group.
-
Glucuronidation: Phase II conjugation with glucuronic acid is also a significant metabolic step.
Signaling Underpinnings: The Role of the Acetamide Linker
Synthetic cannabinoids exert their primary psychoactive effects through the activation of the cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor (GPCR). The structural features of a ligand dictate its binding affinity, potency, and efficacy at the receptor, which in turn influences the downstream signaling cascade.
CB1 Receptor Signaling Cascade
Activation of the CB1 receptor by an agonist typically leads to the following signaling events:
Upon agonist binding, the CB1 receptor activates inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This cascade also involves the modulation of ion channels, typically inhibiting calcium channels and activating potassium channels, which collectively dampen neuronal excitability.
Impact of the Acetamide Linker on Receptor Activation
The introduction of the acetamide linker in compounds like this compound has been shown to alter their pharmacological profile compared to their carboxamide counterparts. For instance, this compound is a selective and full agonist at the CB1 receptor with an efficacy exceeding that of the reference agonist CP55,940, but it displays almost no activity at the CB2 receptor. This is in stark contrast to its carboxamide relative, ADB-FUBICA, which is a potent and efficacious agonist at both CB1 and CB2 receptors[6].
However, the potency of this compound (EC50 of 635 nM) is considerably lower than that of highly potent carboxamide SCRAs like ADB-FUBINACA (EC50 of 1.2 nM at CB1)[6]. This suggests that while the acetamide linker can confer high efficacy, it may not necessarily lead to increased potency.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key in vitro experiments are provided below.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol outlines a general procedure for determining the metabolic stability of a test compound.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for LC-MS/MS analysis
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol).
-
On ice, thaw the pooled human liver microsomes and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, combine the HLM suspension, phosphate buffer, and the test compound at the desired final concentration (typically 1 µM).
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with constant shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
-
Sample Processing and Analysis:
-
Terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL incubation) * (mg microsomal protein/g liver) * (g liver/kg body weight).
-
Metabolite Identification using LC-HRMS
This protocol provides a general workflow for identifying the metabolites of a test compound.
Procedure:
-
Incubation: Perform an in vitro incubation as described in the metabolic stability assay, typically for a longer duration (e.g., 1-3 hours) to allow for sufficient metabolite formation.
-
Sample Preparation: Terminate the reaction and process the samples as described previously.
-
LC-HRMS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
-
Employ a data-dependent or data-independent acquisition method to collect both full-scan MS and MS/MS data.
-
-
Data Processing:
-
Use specialized metabolite identification software to search for potential metabolites by comparing the chromatograms of the test incubation with control incubations (e.g., incubations without NADPH or without the test compound).
-
The software will identify potential biotransformations (e.g., hydroxylation, dealkylation) based on mass shifts from the parent compound.
-
Confirm the identity of the metabolites by analyzing their fragmentation patterns in the MS/MS spectra.
-
Table 2: Example LC-HRMS Parameters for Synthetic Cannabinoid Analysis
| Parameter | Setting |
| Column | C18 or Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile/Methanol (50:50) with 0.1% formic acid and 2 mM ammonium formate |
| Gradient | A suitable gradient to separate the parent compound and its metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range | m/z 100 - 1000 |
| Collision Energy | Ramped collision energy for MS/MS fragmentation |
Conclusion and Future Directions
The emergence of acetamide-linked synthetic cannabinoids highlights the dynamic nature of the illicit drug market. While qualitative metabolic studies have begun to elucidate the biotransformation pathways of these new analogs, a significant gap remains in the availability of quantitative metabolic stability data. Future research should prioritize the determination of key pharmacokinetic parameters such as half-life and intrinsic clearance for this class of compounds. Furthermore, comparative studies directly investigating the influence of the acetamide versus carboxamide linker on CB1 and CB2 receptor signaling, including biased agonism, will be crucial for a comprehensive understanding of their structure-activity and structure-metabolism relationships. This knowledge is essential for the development of robust analytical methods for their detection and for predicting their potential public health risks.
References
- 1. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the metabolism of CH-PIATA-A novel synthetic cannabinoid featuring an acetamide linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic profiling of synthetic cannabinoid 5F-ADB and identification of metabolites in authentic human blood samples via human liver microsome incubation and ultra-high-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Metabolism and Hepatic Intrinsic Clearance of the Synthetic Cannabinoid Receptor Agonist JWH-122 and Its Four ω-Halogenated Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Seized ADB-FUBIATA Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of seized ADB-FUBIATA powder, a potent synthetic cannabinoid. Ensuring the purity of novel psychoactive substances is critical for accurate pharmacological studies, toxicological evaluation, and the development of effective countermeasures. This document outlines key analytical techniques, presents illustrative experimental data, and provides detailed protocols to aid researchers in selecting the most appropriate methods for their work.
Comparison of Analytical Techniques for Purity Assessment
The determination of purity for a seized substance like this compound requires robust and validated analytical methods. The most commonly employed techniques in forensic and research laboratories include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and the nature of the information it provides.
| Parameter | GC-MS | HPLC-UV/DAD | qNMR |
| Principle | Separation based on volatility and polarity, with identification and quantification based on mass-to-charge ratio. | Separation based on polarity, with quantification based on UV absorbance. | Quantification based on the direct relationship between the intensity of a nuclear magnetic resonance signal and the number of atomic nuclei. |
| Sample Preparation | Often requires derivatization to improve the volatility and thermal stability of the analyte. | Simple dissolution in a suitable organic solvent. | Simple dissolution in a deuterated solvent containing a known internal standard. |
| Analytes Measured | Primarily analyzes neutral cannabinoids; acidic forms may decarboxylate at high temperatures unless derivatized. | Quantifies both neutral and acidic compounds without the need for derivatization. | Provides structural information and quantification of all proton-containing molecules in the sample. |
| Limit of Quantification (LOQ) | Typically in the pg/mL to ng/mL range. | Typically in the ng/mL to µg/mL range. | Higher LOQ, often in the µg/mL to mg/mL range. |
| Selectivity | High, based on both chromatographic retention time and mass spectral fragmentation patterns. | Moderate to high, dependent on chromatographic resolution. | High, based on unique chemical shifts of nuclei in the molecule. |
| Throughput | High, with typical run times of 10-30 minutes per sample. | High, with typical run times of 10-20 minutes per sample. | Lower, with longer acquisition times required for high accuracy. |
| Quantitative Accuracy | Good, but can be affected by matrix effects and derivatization efficiency. | Very good, with high precision and accuracy when using a validated method. | Excellent, considered a primary ratio method of measurement. |
Illustrative Purity Data of Seized this compound
While specific quantitative data on the purity of seized this compound is not widely published, analysis of related synthetic cannabinoids demonstrates a wide range of purity. The following table provides a hypothetical but realistic representation of purity data that could be obtained from the analysis of three different seizures of this compound powder. This data is intended for illustrative purposes to highlight the potential variability in illicitly produced substances.
| Sample ID | Appearance | Purity by HPLC-DAD (%) | Purity by qNMR (%) | Major Impurity Identified |
| ADB-FUB-001 | White crystalline powder | 92.5 | 91.8 | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indole-3-acetamide |
| ADB-FUB-002 | Off-white powder | 78.2 | 77.5 | Unreacted starting materials |
| ADB-FUB-003 | Yellowish powder | 85.7 | 84.9 | Di-substituted indole (B1671886) byproduct |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are representative protocols for the analysis of this compound using GC-MS, HPLC-DAD, and qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Accurately weigh 1 mg of the seized this compound powder and dissolve it in 1 mL of methanol (B129727) to create a 1 mg/mL stock solution. Prepare a working solution of 10 µg/mL by diluting the stock solution with methanol. An internal standard (e.g., JWH-018-d9) should be added to both calibrators and samples.
-
Instrumentation:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp at 20 °C/min to 300 °C, and hold for 5 minutes.
-
Injection Volume: 1 µL in splitless mode.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: 40-550 amu.
-
-
Data Analysis: The purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram (area percent method) or by using a calibration curve prepared with a certified reference material.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Protocol
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the seized powder in methanol. Further dilute with the mobile phase to a working concentration of 10 µg/mL.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a DAD detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: 210 nm and 290 nm.
-
-
Data Analysis: Purity is calculated using the area percent method from the chromatogram or by external standard calibration against a certified reference material of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
-
Sample Preparation: Accurately weigh approximately 5 mg of the seized this compound powder and 5 mg of an internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl3).
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: 1H NMR.
-
Parameters: A calibrated 90° pulse, a relaxation delay of at least 5 times the longest T1 of the signals of interest, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known signal from the internal standard, taking into account the molar masses and the number of protons for each signal.
Visualizing the Analytical Workflow and Decision-Making Process
To provide a clearer understanding of the experimental and logical flows, the following diagrams have been generated using Graphviz.
Caption: General analytical workflow for purity assessment of seized powder.
Validating ADB-FUBIATA in Wastewater: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Wastewater-based epidemiology (WBE) has emerged as a critical tool for monitoring public health trends, including the use of novel psychoactive substances (NPS). ADB-FUBIATA, a potent synthetic cannabinoid, poses a significant analytical challenge due to its low concentration in complex wastewater matrices. This guide provides a comparative overview of the primary analytical techniques for the validation of this compound identification in wastewater, offering insights into their performance based on available experimental data for synthetic cannabinoids.
Executive Summary
The two leading analytical methodologies for the detection and quantification of synthetic cannabinoids like this compound in wastewater are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Supercritical Fluid Chromatography-Tandem Mass Spectrometry (UHPSFC-MS/MS). Both techniques offer high sensitivity and selectivity, crucial for distinguishing target analytes from interfering compounds in wastewater. The choice between these methods often depends on available instrumentation, desired throughput, and the specific characteristics of the analytes. Sample preparation, primarily through Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is a critical preceding step to ensure accurate and reliable quantification. While direct comparative studies for this compound are limited, this guide synthesizes available data for various synthetic cannabinoids to provide a performance benchmark.
Performance Comparison of Analytical Techniques
The following tables summarize the quantitative performance of LC-MS/MS and UHPSFC-MS/MS for the analysis of synthetic cannabinoids in wastewater and other relevant matrices. It is important to note that direct head-to-head validation data for this compound in wastewater is scarce in published literature. The data presented here is a compilation from various studies on different synthetic cannabinoids and should be considered as a representative comparison.
Table 1: Performance Characteristics of LC-MS/MS for Synthetic Cannabinoid Analysis
| Analyte/Matrix | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | Precision (RSD %) | Reference |
| Synthetic Cannabinoids (24) in Wastewater | 0.02 - 0.1 | 50.2 - 92.7 | Not Reported | [1] |
| Illicit Drugs (including some SCs) in Wastewater | 5 - 20 | 91.6 - 112 | 2 - 19 | [2][3] |
| Synthetic Cannabinoids (182) in Whole Blood | 0.25 - 10 ng/mL | >70% (for most) | <15% | [4] |
| Synthetic Cannabinoids (11) in Rat Urine | 0.01 - 0.1 ng/mL | >85% | <15% | [5] |
Table 2: Performance Characteristics of UHPSFC-MS/MS for Synthetic Cannabinoid Analysis
| Analyte/Matrix | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | Precision (RSD %) | Reference |
| JWH-series Metabolites in Wastewater | 1 - 59 | 59 - 138 | Not Reported | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of this compound detection. Below are generalized protocols for sample preparation and analysis based on established methods for synthetic cannabinoids in wastewater.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a widely used technique for the extraction and pre-concentration of synthetic cannabinoids from wastewater.
Objective: To isolate and concentrate this compound and its metabolites from wastewater samples, removing interfering matrix components.
Materials:
-
Wastewater sample (typically 100-500 mL)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid or Ammonium (B1175870) Hydroxide (for pH adjustment)
-
Ultrapure water
-
Internal Standards (e.g., deuterated this compound)
-
SPE Manifold
-
Evaporation system (e.g., nitrogen evaporator)
Protocol:
-
Sample pH Adjustment: Acidify the wastewater sample to pH 2 with formic acid to enhance the retention of acidic metabolites.[8]
-
Internal Standard Spiking: Spike the sample with a known concentration of the internal standard.
-
Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by ultrapure water.
-
Sample Loading: Load the pre-treated wastewater sample onto the SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen.
-
Elution: Elute the target analytes with a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS or UHPSFC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is an alternative extraction method, particularly for less polar compounds.
Objective: To partition this compound from the aqueous wastewater matrix into an immiscible organic solvent.
Materials:
-
Wastewater sample (typically 50-100 mL)
-
Extraction Solvent (e.g., hexane, ethyl acetate, or a mixture)[6][7]
-
Separatory funnel
-
Sodium chloride (to reduce emulsion formation)
-
Evaporation system
Protocol:
-
pH Adjustment: Adjust the pH of the wastewater sample as required for the target analyte (e.g., acidic for acidic metabolites).
-
Extraction: Transfer the sample to a separatory funnel, add the extraction solvent and sodium chloride. Shake vigorously for several minutes.
-
Phase Separation: Allow the layers to separate.
-
Collection: Collect the organic layer. Repeat the extraction process on the aqueous layer for better recovery.
-
Drying and Evaporation: Dry the combined organic extracts (e.g., using anhydrous sodium sulfate) and evaporate to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most common technique for the quantification of synthetic cannabinoids in environmental samples.[2][3][5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Analytical column (e.g., C18, PFP).[9]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Typical Parameters:
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate (B1220265) to improve ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Analytical Method: Ultra-High Performance Supercritical Fluid Chromatography-Tandem Mass Spectrometry (UHPSFC-MS/MS)
UHPSFC-MS/MS is a newer technique that offers advantages in terms of speed and reduced organic solvent consumption for certain compounds.[6][7]
Instrumentation:
-
UHPSFC system.
-
Analytical column suitable for SFC.
-
Tandem mass spectrometer with an ESI source.
Typical Parameters:
-
Mobile Phase: Supercritical carbon dioxide and a co-solvent (e.g., methanol) with additives.
-
Flow Rate: 1 - 3 mL/min.
-
Back Pressure: Maintained to keep CO2 in a supercritical state.
-
Ionization and Detection: Similar to LC-MS/MS (ESI+ and MRM).
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams, created using the DOT language, outline the experimental workflows.
Conclusion
The validation of this compound identification in wastewater is achievable through robust analytical methods like LC-MS/MS and UHPSFC-MS/MS, preceded by effective sample preparation using SPE or LLE. While LC-MS/MS is more established and widely documented, UHPSFC-MS/MS presents a promising alternative with potential benefits in analysis speed and reduced environmental impact. The choice of method will be guided by laboratory-specific factors and the overall objectives of the wastewater-based epidemiology program. Further research focusing on direct method comparison for this compound in wastewater is needed to provide more definitive guidance.
References
- 1. Ultra-high sensitive MSPE-UPLC-MS/MS method based on magnetic nanoparticles for the detection of synthetic cannabinoids in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization, validation, and the application of liquid chromatography-tandem mass spectrometry for the analysis of new drugs of abuse in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. research.unipd.it [research.unipd.it]
- 5. mdpi.com [mdpi.com]
- 6. Determination of cannabinoid and synthetic cannabinoid metabolites in wastewater by liquid-liquid extraction and ultra-high performance supercritical fluid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. [Optimization and Validation of the Analytical Method to Detect Common Illicit Drugs in Wastewater] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
Comparative Toxicity Profile of ADB-FUBIATA and its Metabolites: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthetic cannabinoid ADB-FUBIATA and its metabolites, focusing on their toxicological profiles. Due to a lack of direct comparative toxicity studies, this document synthesizes available data on the metabolism and pharmacological activity of the parent compound to infer potential toxicological differences.
Executive Summary
This compound is a potent and selective agonist for the cannabinoid receptor 1 (CB1), suggesting a high potential for psychoactive and other adverse effects associated with CB1 activation.[1][2][3] While numerous metabolites have been identified, primarily through hydroxylation and N-dealkylation, there is currently no publicly available experimental data directly comparing the toxicity of these metabolites to the parent compound.[4][5][6] General knowledge of synthetic cannabinoid metabolism suggests that some metabolites may retain significant biological activity, contributing to the overall toxicological profile.[4]
Metabolism of this compound
In vitro studies using human liver microsomes and zebrafish models have identified several phase I and phase II metabolites of this compound.[4][5] The primary metabolic pathways are:
-
Hydroxylation: Occurring on the indole (B1671886) ring and the n-butyl side chain.
-
N-dealkylation: Removal of the N-adamantyl group.
-
Amide Bond Hydrolysis: Cleavage of the amide linkage.
-
Glucuronidation: A phase II conjugation reaction.
The most abundant metabolites are typically hydroxylated derivatives.[4][6]
Metabolic Pathways of this compound
Caption: Metabolic pathways of this compound.
Pharmacological Profile of this compound
Current research indicates that this compound is a potent agonist of the CB1 receptor, with an EC50 value of 635 nM and an Emax of 141% relative to the reference agonist CP55,940.[2][3] It exhibits high selectivity for the CB1 receptor over the CB2 receptor.[2][3] The high potency at the CB1 receptor is a strong indicator of its potential for significant psychoactive effects and a range of adverse health consequences, including cardiovascular and neurological toxicity.[7]
Comparative Toxicity Data
A critical gap in the current scientific literature is the lack of direct comparative toxicity studies between this compound and its various metabolites. While the metabolic pathways have been elucidated, the pharmacological and toxicological activities of the individual metabolites have not been reported.
For the related compound ADB-FUBINACA, studies have shown that its carboxylic acid metabolite has a significantly lower affinity for the CB1 receptor compared to the parent compound, suggesting that metabolism can lead to detoxification. However, it is unknown if a similar pattern holds for this compound and its metabolites.
| Compound | Target | Assay | Result | Reference |
| This compound | CB1 Receptor | β-arrestin2 Recruitment | EC50: 635 nM | [2][3] |
| Emax: 141% | [2][3] | |||
| CB2 Receptor | β-arrestin2 Recruitment | No significant activity | [2][3] | |
| Metabolites | - | - | Data Not Available | - |
Experimental Protocols
In Vitro Metabolism Assay
The metabolism of this compound is typically investigated using the following protocol:
-
Incubation: this compound is incubated with pooled human liver microsomes (HLMs) or other metabolic systems like zebrafish larvae.[4][5] The incubation mixture contains cofactors such as NADPH.
-
Sample Preparation: The reaction is quenched, and the samples are prepared for analysis, often by protein precipitation followed by centrifugation.
-
Analysis: The metabolites are identified and characterized using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[4][5]
Cannabinoid Receptor Activation Assay (β-arrestin2 Recruitment)
The potency and efficacy of compounds at cannabinoid receptors can be determined using a β-arrestin2 recruitment assay:[2][3]
-
Cell Culture: HEK293 cells are engineered to express the human CB1 or CB2 receptor and a β-arrestin2 fusion protein.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound (e.g., this compound).
-
Signal Detection: The recruitment of β-arrestin2 to the activated receptor is measured, often through a luminescent or fluorescent reporter system.
-
Data Analysis: The concentration-response data is used to calculate the EC50 and Emax values.
Workflow for Cannabinoid Receptor Activation Assay
Caption: Workflow for a β-arrestin2 recruitment assay.
Conclusion and Future Directions
While the metabolic fate and the potent CB1 receptor activity of this compound are established, a significant knowledge gap exists regarding the toxicological profile of its metabolites. The absence of direct comparative toxicity data makes it challenging to fully assess the overall risk associated with this compound exposure.
Future research should prioritize the following:
-
Synthesis and purification of this compound metabolites.
-
In vitro and in vivo toxicological evaluation of the major metabolites , including their affinity and efficacy at cannabinoid receptors, cytotoxicity, and potential for causing adverse effects such as neurotoxicity and cardiotoxicity.
-
Direct comparative studies to quantitatively assess the toxicity of metabolites relative to the parent compound.
This information is crucial for a comprehensive understanding of the public health risks posed by this compound and for the development of effective diagnostic and therapeutic strategies.
References
- 1. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Severe toxicity following synthetic cannabinoid ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Proper Disposal of ADB-FUBIATA: A Guide for Laboratory Professionals
Disclaimer: As of the latest research, specific official disposal guidelines for ADB-FUBIATA have not been established. The following procedures are based on best practices for the disposal of other synthetic cannabinoids and hazardous chemical waste. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
This compound is a synthetic cannabinoid, and like other compounds in this class, it requires careful handling and disposal to ensure personnel safety and environmental protection.[1][2][3][4] All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and empty containers, must be treated as hazardous waste.[5]
Key Disposal Principles
The primary objective in the disposal of synthetic cannabinoids is to render them "unusable and unrecognizable" to prevent diversion and accidental exposure.[6] Due to its hazardous nature, direct disposal of this compound into laboratory or municipal waste streams is strictly prohibited.[5] All waste containing this compound must be managed through an institution's EHS office or a licensed hazardous waste disposal company.[5]
Summary of Disposal Methods
| Disposal Method | Description | Key Requirements |
| Incineration | High-temperature burning that ensures the complete destruction of the chemical. | This is the preferred and often required method for synthetic cannabinoids to render them non-retrievable. Must be carried out by a licensed incineration facility.[5][6] |
| Landfill | Disposal in a permitted solid waste facility after the material has been rendered unusable and unrecognizable. | The waste must be mixed with at least 50% non-hazardous solid waste (e.g., paper, cardboard, soil, or food waste). The final mixture must be in a secured, sealed container.[6] |
| Composting | Biodegradation of organic waste. | The cannabinoid waste must first be rendered unusable. This method may require approval from the local health department.[6] |
Step-by-Step Disposal Procedures
The following is a recommended step-by-step procedure for the disposal of this compound in a laboratory setting:
-
Segregation and Labeling of Waste:
-
Waste Identification: All materials that have come into contact with this compound are to be considered hazardous waste. This includes residual product, solutions, and contaminated lab supplies (e.g., gloves, pipette tips, and glassware).[5]
-
Waste Containers: Utilize dedicated, leak-proof, and chemically compatible containers for collecting this compound waste. These containers must be clearly labeled as "Hazardous Waste," with the chemical name "this compound" and the appropriate hazard pictograms.[5]
-
-
Waste Accumulation and Storage:
-
Solid Waste: Solid this compound waste should be collected in its original container if possible, or in a suitable, labeled hazardous waste container.[7] To render it unusable, it can be mixed with an inert material such as sand or cat litter before being placed in the designated hazardous waste container. Always consult your EHS office before employing this method.[5]
-
Liquid Waste: All liquid waste containing this compound must be collected in a sealed and properly labeled container. Disposal of solutions down the drain is strictly forbidden.[5][7]
-
Empty Containers: Containers that held this compound should be managed as hazardous waste, as they may contain residual amounts of the substance. They should not be rinsed into the sink.[5]
-
Secure Storage: All this compound waste must be stored in a secure, limited-access area prior to its disposal to prevent any unauthorized access.[6]
-
-
Arranging for Final Disposal:
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the disposal of hazardous waste. They will provide guidance on specific institutional procedures and coordinate with licensed waste management contractors.
-
Documentation: Maintain a detailed inventory of the this compound waste, including quantities and the date it was designated for disposal. This documentation is crucial for regulatory compliance.
-
Experimental Protocol: Rendering this compound Waste Unusable
While specific protocols for this compound are not available, the general procedure for rendering cannabinoid waste unusable is as follows:
-
Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves, safety glasses, and a lab coat.
-
Segregation: Isolate the this compound waste from other laboratory waste streams.
-
Mixing: For solid waste, mix the this compound with at least an equal volume of non-hazardous solid waste. Examples include soil, sand, cat litter, or shredded paper. The goal is to create a heterogeneous mixture where the active compound is diluted and difficult to extract.
-
Containment: Place the resulting mixture in a durable, leak-proof container.
-
Sealing: Securely seal the container.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the name "this compound mixture."
-
Final Disposal: The sealed container should then be transferred to the designated hazardous waste storage area for collection by a licensed disposal facility, in accordance with your institution's EHS procedures.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound and other synthetic cannabinoids, thereby protecting both personnel and the environment.
References
Standard Operating Procedure: Safe Handling of Adb-fubiata
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic cannabinoid Adb-fubiata (also known as AD-18 or FUB-ACADB).[1][2][3] Adherence to these procedural guidelines is critical to minimize occupational exposure and ensure a safe laboratory environment.
Hazard Identification
This compound is a potent research chemical with known and suspected health risks.[1][4] Although comprehensive toxicological data is limited, the available Safety Data Sheet (SDS) and classification as a synthetic cannabinoid necessitate cautious handling.[1][4] Synthetic cannabinoids as a class have been associated with significant adverse health effects.[4][5]
Summary of Known Hazards for this compound:
| Hazard Class | GHS Classification | Hazard Statement | Source |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | [1] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child | [1] |
| Hazard to Aquatic Environment | Chronic Category 1 | H410: Very toxic to aquatic life with long lasting effects | [6] |
Personal Protective Equipment (PPE)
A risk assessment is crucial to determine the appropriate level of PPE.[7] The following table outlines the recommended PPE for various laboratory activities involving this compound. All PPE should be inspected for integrity before use.[8]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile).- Disposable sleeves. | High risk of aerosolization and inhalation of potent powder. Full respiratory protection and maximum skin coverage are essential to prevent exposure.[7] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[7][9] |
| General Handling & Storage | - Lab coat.- Safety glasses.- Appropriate gloves for the solvent and compound. | Focus on preventing skin contact and eye exposure during routine handling and transport within the lab.[7][9][10] |
| Waste Disposal | - Lab coat.- Chemical splash goggles.- Chemical-resistant gloves (e.g., nitrile). | Prevents exposure during the handling and sealing of hazardous waste containers. |
Operational Plan: Step-by-Step Guidance
3.1. Pre-Handling and Preparation
-
Obtain Approval: Ensure prior approval from the Principal Investigator or laboratory supervisor before ordering or using this compound.[11]
-
Review Safety Information: Thoroughly read the Safety Data Sheet (SDS) for this compound.[11]
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, with restricted access and clear hazard signage.[11]
-
Assemble Materials: Prepare all necessary equipment, including PPE, spill cleanup materials, and clearly labeled waste containers, before beginning work.[11]
-
Minimize Quantities: Use the minimum quantity of this compound necessary for the procedure to reduce exposure risk.[11]
3.2. Weighing and Dispensing (Powder Form)
-
Use Engineering Controls: All handling of this compound powder must occur within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.[11]
-
Don PPE: Wear the full PPE ensemble as specified in the table above for handling powders.
-
Tare Equipment: Place a tared weigh boat or appropriate container on the balance.
-
Transfer Compound: Carefully transfer the required amount of this compound to the container using a chemical spatula. Avoid any actions that could generate dust.
-
Clean Up: After weighing, carefully clean the spatula and any surfaces within the hood with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
-
Seal Container: Securely seal the primary container of this compound and store it appropriately.
3.3. Solution Preparation
-
Work in Fume Hood: All solution preparation must be performed inside a chemical fume hood.[9]
-
Don PPE: Wear the appropriate PPE for solution preparation.[7]
-
Add Solvent: Slowly add the desired solvent to the vessel containing the weighed this compound.
-
Ensure Dissolution: Mix gently to ensure complete dissolution.
-
Label Clearly: Immediately label the solution container with the chemical name, concentration, date, and appropriate hazard warnings.[10]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of through an approved hazardous waste contractor.[6][7] Do not dispose of this compound down the drain or in regular trash.[6]
Disposal Procedures for this compound Waste:
| Waste Type | Disposal Container | Procedure |
| Unused/Expired Solid Compound | Dedicated, leak-proof, and sealed hazardous waste container. | Collect in a clearly labeled container. Do not mix with other waste unless directed by your institution's Environmental Health & Safety (EHS) office.[6] |
| Contaminated Labware (vials, pipette tips, etc.) | Puncture-resistant, sealed container. | Collect all disposable labware that has come into contact with this compound. Do not overfill. Label clearly as "Hazardous Waste" with the chemical name.[7] |
| Contaminated Liquid Waste | Sealed, properly labeled container compatible with the solvent. | Collect all liquid waste containing this compound. Do not dispose of solutions down the drain.[6] |
| Contaminated PPE (gloves, coat, sleeves) | Sealed bag or container labeled as hazardous waste. | Carefully doff PPE to avoid self-contamination and place it immediately into the designated waste container.[7] |
Step-by-Step Waste Segregation and Disposal:
-
Segregate Waste: At the point of generation, separate waste into the categories listed above (solid, liquid, labware, PPE).
-
Label Containers: Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the chemical name "this compound," and relevant hazard symbols.[6]
-
Secure Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until pickup.[7]
-
Arrange Disposal: Contact your institution's EHS office to arrange for pickup and disposal by a certified hazardous waste contractor. Incineration is the preferred method for rendering the compound non-retrievable.[6][7]
Workflow for Safe Handling of this compound
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. cfsre.org [cfsre.org]
- 5. Death Associated With the Use of the Synthetic Cannabinoid ADB-FUBINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 11. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
